Aluminum chloride hexahydrate
Description
Properties
IUPAC Name |
aluminum;trichloride;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYKLJBSARHIDI-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Al+3].[Cl-].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl3H2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7784-13-6 | |
| Record name | Aluminum trichloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
synthesis of aluminum chloride hexahydrate from aluminum hydroxide
An In-depth Technical Guide to the Synthesis of Aluminum Chloride Hexahydrate from Aluminum hydroxide (B78521)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (AlCl₃·6H₂O) is a significant compound with applications ranging from pharmaceuticals, particularly in topical antiperspirants, to industrial catalysis.[1][2][3] Its synthesis from aluminum hydroxide is a fundamental acid-base neutralization reaction that, while straightforward in principle, requires precise control of conditions to achieve high purity and yield. This document provides a comprehensive technical overview of the synthesis, focusing on the core chemical principles, detailed experimental protocols, and critical process parameters. Quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Core Chemical Principles
The synthesis is based on the reaction of aluminum hydroxide, an amphoteric base, with hydrochloric acid to form aluminum chloride and water.[4][5] In an aqueous environment, the resulting aluminum chloride exists as the hexahydrate, [Al(H₂O)₆]Cl₃, a complex where the aluminum ion is coordinated by six water molecules.[6]
Stoichiometry
The balanced chemical equation for the reaction is:
Al(OH)₃(s) + 3HCl(aq) → AlCl₃(aq) + 3H₂O(l) [7][8][9]
This equation shows that one mole of solid aluminum hydroxide reacts with three moles of hydrochloric acid to produce one mole of aqueous aluminum chloride and three moles of water.[4][8]
Hydrolysis and Purification
A key challenge in isolating solid this compound is preventing hydrolysis upon heating. Attempting to recover the salt by simply evaporating the water will result in the decomposition of the hexahydrate back to aluminum hydroxide or aluminum oxide, with the loss of hydrogen chloride (HCl).[6][10]
[Al(H₂O)₆]Cl₃(s) --(Heat)--> Al(OH)₃(s) + 3HCl(g) + 3H₂O(g) [6]
To counteract this, the purification and crystallization process is typically conducted in a solution saturated with HCl gas. This not only suppresses hydrolysis but also significantly reduces the solubility of this compound, causing it to precipitate out of the solution.[11][12] This technique is a cornerstone of producing a high-purity product.[13]
Experimental Protocols
Two primary protocols are detailed below: a standard laboratory-scale synthesis and an industrial-focused purification method involving HCl sparging.
Protocol 1: Laboratory-Scale Synthesis and Crystallization
This protocol outlines the direct reaction and subsequent crystallization to yield this compound.
Methodology:
-
Reaction: Dissolve aluminum hydroxide (Al(OH)₃) in concentrated hydrochloric acid.[2][3] The reaction may be gently heated to facilitate the dissolution of the aluminum hydroxide.[14]
-
Filtration: If the resulting solution is not perfectly clear, filter it to remove any unreacted starting material or insoluble impurities.[11]
-
Crystallization: Immerse the flask containing the aluminum chloride solution in an ice-water bath to cool it.[11] Pass gaseous hydrogen chloride (HCl) through the cold solution until it becomes saturated. The this compound will precipitate as a crystalline solid.[2][3][11] The delivery tube for the HCl gas should have a wide diameter to prevent clogging by the precipitating crystals.[11]
-
Isolation: Collect the crystalline precipitate using suction filtration. Press the crystal mass firmly with a glass stopper to remove as much of the mother liquor as possible.[11]
-
Washing: To remove entrained impurities, the crystals can be washed with concentrated HCl.[13][15]
-
Drying: Dry the purified crystals in a desiccator over a suitable drying agent, such as solid sodium hydroxide, for several days. This effectively removes residual hydrochloric acid.[11]
Protocol 2: Purification via HCl Sparging
This method is central to industrial processes where high purity is required, such as producing alumina (B75360) for aluminum smelting.[12][13] It focuses on the crystallization step from an already prepared leach liquor.
Methodology:
-
Solution Preparation: Start with a concentrated, iron-free aluminum chloride solution (leach liquor).[12]
-
Sparging: Inject, or "sparge," HCl gas into the solution.[15] This increases the HCl concentration in the mother liquor, causing the selective crystallization of AlCl₃·6H₂O.[12][15] Key parameters that enhance purity include maintaining a temperature below 60°C and controlling the HCl gas flow rate.[13]
-
Crystal Separation: Separate the resulting crystal slurry from the mother liquor using filtration or centrifugation.[13]
-
Washing: Perform a series of washes to remove the impurity-laden mother liquor. This typically involves a displacement wash with an HCl solution saturated with AlCl₃, followed by one or more reslurry washes with concentrated HCl.[13]
-
Drying: The washed crystals are dried at a controlled temperature (e.g., 80-95°C) to produce the final product.[15]
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | AlCl₃·6H₂O or [Al(H₂O)₆]Cl₃ | [1][6] |
| Molecular Weight | 241.43 g/mol | [16] |
| Appearance | White to yellowish crystalline solid | [1][2][3] |
| Density | 2.39 - 2.40 g/cm³ | [2][3][16] |
| Melting Point | 100°C (with decomposition) | [2][16] |
| Solubility in Water | 477 g/L (at 20°C) | [2][16] |
| pH (50 g/L solution, 20°C) | 2.5 | [2] |
| Purity (Typical) | ≥ 99% | [16] |
Table 2: Purity Specifications for Cell-Grade Product
| Impurity | Maximum Allowed Concentration (wt-%) | Reference |
| P₂O₅ | < 0.003 | [13] |
| MgO | < 0.010 | [13] |
| Iron | 0.001% (limit) | [3] |
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis process and the underlying chemical transformation.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Chemical transformation showing the formation of the hexaaquaaluminum(III) ion.
References
- 1. Articles [globalrx.com]
- 2. Aluminium chloride hexahydrate CAS#: 7784-13-6 [m.chemicalbook.com]
- 3. ALUMINIUM CHLORIDE HEXAHYDRATE - Ataman Kimya [atamanchemicals.com]
- 4. Chemical Reaction of Aluminium Hydroxide with Hydrochloric Acid Write th.. [askfilo.com]
- 5. Balanced equation shows the reaction between aluminium class 12 chemistry CBSE [vedantu.com]
- 6. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. brainly.com [brainly.com]
- 9. prezi.com [prezi.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Crystallization of this compound - 911Metallurgist [911metallurgist.com]
- 14. US3953584A - Process for the preparation of basic aluminum chlorides - Google Patents [patents.google.com]
- 15. This compound from Kaolinitic Clay - 911Metallurgist [911metallurgist.com]
- 16. You are being redirected... [bio-world.com]
physicochemical properties of aluminum chloride hexahydrate crystals
An In-depth Technical Guide to the Physicochemical Properties of Aluminum Chloride Hexahydrate Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound ([Al(H₂O)₆]Cl₃). The information is compiled for professionals in research, science, and drug development who utilize this compound in various applications, from pharmaceutical preparations to organic synthesis. This document details its structural characteristics, solubility, thermal behavior, and spectroscopic data, supported by experimental protocols and graphical representations of key processes.
General and Physical Properties
This compound is a hydrate (B1144303) of aluminum trichloride (B1173362) with the chemical formula [Al(H₂O)₆]Cl₃.[1] It exists as colorless or white to slightly yellow, deliquescent crystals or crystalline powder.[1][2][3][4][5][6] The yellowish color often results from contamination with iron(III) chloride.[1] The compound has a faint odor of hydrochloric acid and a very astringent taste.[2][5] It is a non-flammable solid.[7]
Structurally, the hexahydrate form consists of octahedral [Al(H₂O)₆]³⁺ cation centers with chloride anions (Cl⁻) as counter-ions, linked by hydrogen bonds.[1] The central aluminum ion is surrounded by six water ligand molecules, making it coordinatively saturated.[1]
Table 1: General Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | AlCl₃·6H₂O or [Al(H₂O)₆]Cl₃ | [1][3][5][6] |
| Molar Mass | 241.43 g/mol | [1][5][8][9] |
| Appearance | Colorless, white, or slightly yellow crystalline solid/powder | [1][2][3][4][9] |
| Density | 2.398 g/cm³ | [1][2][10] |
| Melting Point | 100 °C (decomposes) | [1][2][8][10] |
| pH | 2.5 - 3.5 (5% aqueous solution at 20 °C) | [8] |
| Refractive Index | 1.560 | [10] |
| Vapor Pressure | 1 mmHg (100 °C) | |
Solubility
This compound is highly soluble in water.[4][11] Its aqueous solutions are acidic due to the ionization of the aquo ligands, where the hydrated cation acts as a proton donor.[1][7] The solubility in water is temperature-dependent. The compound is also soluble in several organic solvents.[7]
Table 2: Solubility in Water at Various Temperatures
| Temperature (°C) | Solubility (g/L) | Reference |
|---|---|---|
| 0 | 439 | [1] |
| 10 | 449 | [1] |
| 20 | 458 | [1] |
| 30 | 466 | [1] |
| 40 | 473 | [1] |
| 60 | 481 | [1] |
| 80 | 486 | [1] |
| 100 | 490 |[1] |
Table 3: Solubility in Various Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Very soluble; 1 g in 0.9 mL | [4] |
| Ethanol | Freely soluble; 1 g in 4 mL | [4] |
| Glycerol | Soluble | [4] |
| Propylene Glycol | Soluble | [7] |
| Diethyl Ether | Soluble | [7] |
| Benzene | Slightly soluble | [1] |
| Chloroform | Soluble | [1] |
| Carbon Tetrachloride | Soluble |[1] |
The solubility of this compound in aqueous solutions decreases drastically with an increasing concentration of hydrochloric acid (HCl).[12] For instance, at 25°C, the solubility of AlCl₃ in pure water is about 31% by weight, but it drops to 0.1% when the HCl concentration is increased to 37%.[12] This property is fundamental to processes for recovering alumina (B75360) from low-grade ores.[12]
Caption: Ionization equilibrium of the hexaaquaaluminum(III) ion in water.
Thermal Properties and Decomposition
This compound is hygroscopic and has a pronounced affinity for water.[1] It is stable under standard conditions but may decompose upon exposure to moist air.[2] When heated, it does not yield the anhydrous form; instead, it decomposes.[1] The first noticeable signs of thermal decomposition occur at approximately 90 °C.[13][14] The compound melts with decomposition at around 100 °C.[1][8]
The thermal decomposition process is strongly endothermic and involves the release of both water vapor and hydrogen chloride (HCl) gas.[13][15] Heating the hexahydrate leads to the formation of aluminum hydroxide (B78521) or alumina (aluminum oxide).[1]
The overall decomposition reaction is: 2[Al(H₂O)₆]Cl₃(s) → Al₂O₃(s) + 6HCl(g) + 9H₂O(g)[16]
Incomplete thermal decomposition at temperatures up to 270 °C produces a porous and reactive basic aluminum chloride, which is used as a flocculating agent.[13][14] Complete decomposition to alumina is typically achieved at much higher temperatures, often in a two-stage process with temperatures ranging from 200°C to 1100°C.[16]
Caption: Simplified thermal decomposition pathway of this compound.
Spectroscopic Properties
Spectroscopic analysis provides insight into the molecular structure and bonding of this compound.
-
Infrared (IR) Spectroscopy : FTIR spectra of this compound have been recorded using techniques such as KBr wafers and Attenuated Total Reflectance (ATR).[17] These spectra are characterized by bands corresponding to the vibrations of the coordinated water molecules and the Al-O bonds within the [Al(H₂O)₆]³⁺ cation.
-
Raman Spectroscopy : FT-Raman spectra have also been reported.[17] A single-crystal Raman study assigned the ν₁(of AlO₆) mode to a band at 524 cm⁻¹.[18]
Experimental Protocols
Determination of Melting Point (Decomposition Temperature)
The melting point of this compound, which is a decomposition temperature, can be determined using the capillary tube method.
Methodology:
-
Sample Preparation : A small amount of finely powdered this compound is introduced into a capillary tube (5-6 cm long), which is sealed at one end.[19] The tube is tapped gently to pack the sample to a height of 1-2 mm.[20]
-
Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[19][20] This assembly is then placed in a melting point apparatus containing a high-boiling liquid like paraffin (B1166041) or silicone oil.[19]
-
Heating : The apparatus is heated slowly and gently.[19] The liquid bath should be stirred continuously to ensure a uniform temperature distribution.[20]
-
Observation : The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[20] For this compound, this process will be accompanied by decomposition (e.g., bubbling).
-
Verification : The procedure should be repeated with a fresh sample to ensure accuracy.[19]
Thermogravimetric Analysis (TGA)
TGA is used to measure the change in mass of the sample as a function of temperature, providing quantitative data on its thermal decomposition.
Methodology:
-
Instrument : A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e) is used.[21]
-
Sample Preparation : A small, precisely weighed sample (e.g., 5-20 mg) of finely powdered this compound is placed in a crucible, typically made of alumina.[14][21][22]
-
Experimental Conditions :
-
Atmosphere : The experiment is run under a controlled atmosphere with a constant flow of an inert or reactive gas (e.g., air or argon) at a specified flow rate (e.g., 20 mL/min).[14][22]
-
Heating Program : The sample is subjected to a controlled temperature program. This can be a dynamic scan with a constant heating rate (e.g., 3 °C/min) or an isothermal program where the temperature is held constant.[14][21][23]
-
-
Data Collection : The TGA instrument continuously monitors and records the sample's weight as a function of temperature and time.[23] The resulting TGA curve plots percentage weight loss against temperature.
-
Analysis : The TGA curve is analyzed to determine the temperatures at which decomposition events occur and the corresponding mass losses, which can be correlated to the loss of water and HCl.
Caption: A typical workflow for analyzing thermal properties using TGA.
X-ray Diffraction (XRD)
XRD is the standard technique for determining the crystal structure of a solid material.
Methodology:
-
Sample Preparation : A fine powder of the crystalline this compound is prepared and mounted on a sample holder.
-
Instrument : An X-ray diffractometer is used.
-
Data Acquisition : The sample is irradiated with a monochromatic X-ray beam at various angles (2θ). A detector records the intensity of the X-rays diffracted by the crystalline lattice planes.
-
Analysis : The resulting XRD pattern, a plot of diffracted intensity versus the angle 2θ, is a fingerprint of the crystal structure. The positions and intensities of the diffraction peaks can be compared to standard diffraction databases (e.g., JCPDS) to confirm the identity and phase purity of the compound.[24]
References
- 1. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 2. Aluminium chloride hexahydrate | 7784-13-6 [chemicalbook.com]
- 3. Articles [globalrx.com]
- 4. This compound and Aluminium Chloride Anhydrous Suppliers [teappcm.com]
- 5. ALUMINIUM CHLORIDE USP HEXAHYDRATE (ALUMINUM) - PCCA [pccarx.com]
- 6. This compound CAS NO 7784-13-6 AlCl3H12O6 Molecular Formula [water-treatmentchemical.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. You are being redirected... [bio-world.com]
- 9. Aluminum chloride, hexahydrate | AlCl3H12O6 | CID 24564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. uspbpep.com [uspbpep.com]
- 12. Aluminum Chloride Solubility - 911Metallurgist [911metallurgist.com]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. scribd.com [scribd.com]
- 16. US4402932A - Thermal decomposition of this compound - Google Patents [patents.google.com]
- 17. Aluminum chloride, hexahydrate | AlCl3H12O6 | CID 24564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Single-crystal Raman and infrared study of aluminium trichloride hexa-hydrate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. davjalandhar.com [davjalandhar.com]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. epfl.ch [epfl.ch]
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- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Lewis Acid Catalysis Mechanism of Aluminum Chloride Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum chloride hexahydrate (AlCl₃·6H₂O), a readily available and environmentally benign reagent, has emerged as a versatile catalyst in organic synthesis. While its anhydrous counterpart is a classic and potent Lewis acid, the catalytic role of the hydrated form is often nuanced, involving a delicate interplay of Lewis and Brønsted acidity. This technical guide provides a comprehensive exploration of the catalytic mechanism of this compound, focusing on its application in electrophilic aromatic substitution and other significant organic transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a thorough understanding for researchers in academia and the pharmaceutical industry.
Introduction: The Dual Nature of this compound in Catalysis
Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid, widely employed in industrial and laboratory-scale organic reactions, most notably the Friedel-Crafts alkylation and acylation. Its high reactivity, however, is accompanied by challenges such as hygroscopicity, corrosiveness, and the often-required stoichiometric amounts.[1] In contrast, this compound, with the chemical formula [Al(H₂O)₆]Cl₃, is a stable, non-flammable, and water-tolerant solid, making it a more attractive catalyst from a green chemistry perspective.[2][3]
The catalytic activity of this compound stems from the aqueous aluminum cation, [Al(H₂O)₆]³⁺. This species exhibits both Brønsted and Lewis acidic properties. The high charge density of the Al³⁺ ion polarizes the coordinated water molecules, facilitating the release of a proton (Brønsted acidity).[2] Concurrently, the aluminum center can act as a Lewis acid by accepting electron pairs from a substrate, a process that may involve the displacement of a coordinated water molecule.[4] The dominant catalytic pathway is often dependent on the specific reaction conditions and substrates involved.
The Core Catalytic Mechanism: A Synergism of Brønsted and Lewis Acidity
In aqueous solutions, this compound dissociates to form the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, and chloride ions.[4] The catalytic mechanism is not as straightforward as with anhydrous AlCl₃, where the aluminum center is a potent electron acceptor. With the hexahydrate, the following mechanistic considerations are paramount:
-
Brønsted Acid Catalysis: The hydrated aluminum ion is acidic due to the hydrolysis of the coordinated water molecules.[2] This equilibrium generates hydronium ions, which can protonate substrates and initiate reactions such as esterification and hydrolysis.
[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(H₂O)₅(OH)]²⁺ + H₃O⁺
-
Lewis Acid Catalysis: While the aluminum ion in [Al(H₂O)₆]³⁺ is coordinatively saturated, it can still function as a Lewis acid. This can occur through two primary pathways:
-
Water Exchange: A substrate with a Lewis basic site (e.g., a carbonyl oxygen or a halogen) can displace one or more of the coordinated water molecules, directly interacting with the aluminum center. This coordination enhances the electrophilicity of the substrate.
-
Outer-Sphere Coordination: The substrate may interact with the hydrated aluminum complex through hydrogen bonding or other non-covalent interactions, which can still polarize the substrate and facilitate the reaction.
-
In many reactions, particularly those that are traditionally Lewis acid-catalyzed like the Friedel-Crafts reaction, it is a synergistic effect of both Brønsted and Lewis acidity that drives the transformation. The Brønsted acidity can assist in the generation of the electrophile, while the aluminum center can stabilize intermediates.
Mechanism in Friedel-Crafts Type Reactions
A prime example of AlCl₃·6H₂O catalysis is the Friedel-Crafts alkylation of indoles.[5] The proposed mechanism highlights the dual catalytic role:
-
Activation of the Electrophile: The Lewis acidic aluminum center of the catalyst coordinates with the electrophile (in this case, the para-quinone methide moiety of celastrol), increasing its electrophilicity.
-
Nucleophilic Attack: The electron-rich indole (B1671886) attacks the activated electrophile.
-
Proton Transfer and Catalyst Regeneration: A proton is eliminated from the intermediate, restoring the aromaticity of the indole ring, and the catalyst is regenerated.
The following diagram illustrates this proposed mechanistic pathway.
References
- 1. icsoba.org [icsoba.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Aluminum Chloride Hexahydrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of aluminum chloride hexahydrate (AlCl₃·6H₂O) in ethanol (B145695) and other common organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including as a catalyst in organic synthesis, as an active ingredient in pharmaceuticals and antiperspirants, and in various industrial processes. This document compiles available quantitative data, outlines experimental methodologies for solubility determination, and presents a logical workflow for these procedures.
Quantitative Solubility Data
The solubility of this compound varies significantly across different organic solvents, influenced by factors such as solvent polarity, temperature, and the presence of water. The following tables summarize the available quantitative and qualitative solubility data.
| Solvent | Formula | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Solubility | Temperature (°C) | Notes |
| Alcohols | ||||||
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 24.55 | ~20% (w/w)[1] | Ambient | The solubility is limited in anhydrous conditions. |
| Ethanol (96%) | C₂H₅OH | 46.07 | - | Freely soluble[2][3] | Ambient | The presence of water significantly increases solubility. |
| Methanol (B129727) | CH₃OH | 32.04 | 32.7 | Soluble[4] | Ambient | Reports indicate a potentially violent reaction with the evolution of hydrogen chloride gas.[5] |
| Propylene Glycol | C₃H₈O₂ | 76.09 | 32.1 | Soluble[6] | Ambient | - |
| Glycerol | C₃H₈O₃ | 92.09 | 42.5 | Soluble[3][6] | Ambient | - |
| Ethers | ||||||
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 4.34 | Soluble[6][7] | Ambient | - |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 7.6 | Soluble[4] | Ambient | - |
| Dioxane | C₄H₈O₂ | 88.11 | 2.21 | Soluble[4] | Ambient | - |
| Ketones | ||||||
| Acetone | C₃H₆O | 58.08 | 20.7 | Reacts[8] | Ambient | Aluminum chloride is reported to react with acetone. |
| Halogenated Solvents | ||||||
| Chloroform | CHCl₃ | 119.38 | 4.81 | Soluble[4][7][9][10] | Ambient | - |
| Carbon Tetrachloride | CCl₄ | 153.82 | 2.24 | Soluble[4][7][9][10] | Ambient | - |
| Aromatic Hydrocarbons | ||||||
| Benzene | C₆H₆ | 78.11 | 2.28 | Slightly soluble[4][9][10] | Ambient | - |
| Toluene | C₇H₈ | 92.14 | 2.38 | Slightly soluble[4] | Ambient | - |
| Xylene | C₈H₁₀ | 106.16 | ~2.3-2.6 | Slightly soluble[4] | Ambient | - |
| Other Solvents | ||||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 46.7 | Reacts[11][12] | Ambient | A reaction is reported to occur. |
Qualitative Solubility Summary:
| Solvent | Solubility Description |
| Ethanol (96%) | Freely soluble[2][3] |
| Glycerol | Soluble[3][6] |
| Diethyl Ether | Soluble[6][7] |
| Propylene Glycol | Soluble[6] |
Experimental Protocols for Solubility Determination
The determination of the solubility of a salt like this compound in an organic solvent requires a meticulous experimental approach to ensure accuracy, especially given its hygroscopic nature. A general and widely accepted method is the equilibrium concentration method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (analytical grade)
-
Anhydrous organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Appropriate analytical instrumentation for concentration measurement (e.g., ICP-AES for aluminum content, titration for chloride content, or gravimetric analysis)
-
Glove box or a system with a dry, inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent moisture absorption.
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Place the sealed container in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
-
Equilibration:
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points—24, 48, 72 hours—until the concentration of the solute in the solution remains constant).
-
-
Sample Withdrawal and Separation:
-
Once equilibrium is reached, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. To avoid precipitation due to temperature changes, this step should be performed swiftly.
-
Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles.
-
-
Concentration Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration range appropriate for the chosen analytical method.
-
Determine the concentration of aluminum or chloride in the diluted solution using a validated analytical technique.
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): A sensitive method for determining the total aluminum concentration.
-
Titration: Argentometric titration (e.g., Mohr's method) can be used to determine the chloride ion concentration.
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is simpler but may be less accurate, especially for solvents with high boiling points.
-
-
-
Data Calculation and Reporting:
-
Calculate the solubility in the desired units (e.g., g/100 g of solvent, mol/L).
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Report the average solubility and the standard deviation.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship of Solubility Factors
The solubility of this compound in organic solvents is a complex interplay of several factors. The following diagram illustrates the key relationships influencing the dissolution process.
Caption: Factors influencing the solubility of this compound in organic solvents.
References
- 1. delasco.com [delasco.com]
- 2. 7784-13-6 CAS | ALUMINIUM CHLORIDE HEXAHYDRATE | Metallic Salts (Metal Salts) | Article No. 00898 [lobachemie.com]
- 3. uspbpep.com [uspbpep.com]
- 4. Aluminium chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. US3215638A - Catalytic methanol solutions of aluminum chloride and zinc chloride - Google Patents [patents.google.com]
- 6. Aluminum chloride tested according to Ph Eur 7784-13-6 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. Sciencemadness Discussion Board - possible synthesis of anhydrous aluminum chloride at room temperature - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. buy this compound Crystal manufacturers - FUNCMATER [funcmater.com]
- 10. 5.imimg.com [5.imimg.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. scribd.com [scribd.com]
An In-depth Technical Guide to the Hygroscopic Nature of Aluminum Chloride Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of aluminum chloride hexahydrate (AlCl₃·6H₂O), a compound of significant interest in pharmaceutical and chemical research. Understanding its interaction with atmospheric moisture is critical for formulation development, stability studies, and ensuring product efficacy and safety.
Core Concepts: Hygroscopicity and Deliquescence
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This compound is classified as a deliquescent substance. Deliquescence is a phenomenon where a solid material absorbs a significant amount of atmospheric moisture to the point of dissolving and forming a liquid solution. This process is initiated at a specific relative humidity known as the Critical Relative Humidity (CRH) . Below its CRH, a deliquescent solid will only adsorb a minimal amount of surface moisture.[1]
Physicochemical Properties of this compound
This compound is a white or slightly yellow crystalline solid.[2] It is highly soluble in water and its aqueous solutions are acidic due to the hydrolysis of the aluminum ion.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | AlCl₃·6H₂O | [4] |
| Molar Mass | 241.43 g/mol | [4] |
| Appearance | White to yellowish crystalline powder | [2] |
| Melting Point | 100 °C (decomposes) | [5] |
| Solubility in Water | Very soluble | [2] |
| pH of Aqueous Solution | Acidic | [3] |
Quantitative Hygroscopicity Data
The hygroscopic nature of a substance can be quantitatively described by its moisture sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature. For a deliquescent material like this compound, the isotherm is characterized by a sharp increase in moisture uptake at its CRH.
The CRH of a salt is thermodynamically related to the water activity (a_w) of its saturated solution. The water activity of a saturated solution of aluminum chloride is approximately 0.509 . This indicates that this compound will start to deliquesce at a relative humidity of around 50.9% at room temperature.
Table 2: Hygroscopicity Data for this compound
| Parameter | Value | Reference(s) |
| Hygroscopicity Classification | Deliquescent | [2] |
| Critical Relative Humidity (CRH) | ~50.9% | [6] |
(Illustrative Diagram - Not specific experimental data for AlCl₃·6H₂O)
Caption: Illustrative moisture sorption isotherm for a deliquescent solid.
Mechanism of Water Absorption and Hydrolysis
The interaction of this compound with water is a two-stage process: initial hydration followed by hydrolysis.
-
Hydration: Anhydrous aluminum chloride has a very strong affinity for water and readily absorbs moisture from the air to form the hexahydrate, [Al(H₂O)₆]Cl₃.[7]
-
Hydrolysis: In an aqueous solution, the hexaaqua-aluminum ion, [Al(H₂O)₆]³⁺, undergoes hydrolysis. The high charge density of the Al³⁺ ion polarizes the coordinated water molecules, making them more acidic. This leads to the release of protons (H⁺) and the formation of various hydroxo-aluminum species, resulting in an acidic solution.[7][8]
Caption: Mechanism of hydration and hydrolysis of aluminum chloride.
Experimental Protocols for Hygroscopicity Characterization
Dynamic Vapor Sorption (DVS) Analysis
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[9]
Objective: To determine the moisture sorption isotherm and the critical relative humidity (CRH) of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry DVS sample pan.
-
Handle the sample in a low-humidity environment (e.g., a glove box) to minimize premature water absorption.
-
-
Instrument Setup:
-
Set the instrument temperature to the desired value (e.g., 25 °C).
-
Use a dry nitrogen or air stream as the carrier gas.
-
-
Experimental Program:
-
Drying Stage: Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Stage: Increase the RH in a stepwise manner (e.g., 10% RH steps from 0% to 90% RH). At each step, allow the sample to reach mass equilibrium.
-
Desorption Stage: Decrease the RH in a similar stepwise manner back to 0% RH, again allowing for mass equilibrium at each step.
-
-
Data Analysis:
-
Plot the percentage change in mass against the relative humidity to generate the moisture sorption isotherm.
-
The CRH is identified as the RH at which a sharp, significant increase in mass is observed during the sorption phase.
-
Caption: Experimental workflow for DVS analysis of this compound.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[10]
Objective: To quantify the water content of this compound.
Methodology:
-
Reagent and Instrument Preparation:
-
Use a coulometric or volumetric Karl Fischer titrator.
-
The KF reagent should be standardized before use.
-
The titration vessel must be thoroughly dried and maintained under a dry atmosphere.
-
-
Sample Preparation:
-
Due to the hygroscopic nature of the sample, all handling should be performed in a dry, inert atmosphere (e.g., a glove box or under a nitrogen blanket).
-
Accurately weigh a small amount of this compound (typically 10-50 mg, depending on the expected water content) into a gas-tight syringe or a sample boat.
-
-
Titration Procedure:
-
Introduce the sample into the pre-titrated and dried solvent in the KF titration cell.
-
Ensure rapid and complete dissolution of the sample. For salts that are difficult to dissolve, a high-speed homogenizer can be used.
-
The titration proceeds automatically until the endpoint is reached, which is detected potentiometrically.[11]
-
-
Calculation:
-
The water content is calculated based on the amount of KF reagent consumed and is typically expressed as a weight percentage.
-
Considerations for Acidic Samples: The hydrolysis of this compound produces an acidic solution. The Karl Fischer reaction is pH-sensitive, with an optimal range of 5.5-8.[1] If the sample acidity is too high, it can interfere with the reaction. A buffered Karl Fischer reagent or the addition of a suitable buffer (e.g., imidazole) to the solvent may be necessary to neutralize the excess acid.[12]
Stability and Storage
Given its highly hygroscopic and deliquescent nature, this compound must be stored in tightly sealed containers in a cool, dry place to prevent moisture uptake and subsequent degradation.[13] Exposure to humid air will lead to the formation of a corrosive solution of hydrochloric acid, which can also pose safety hazards.
Conclusion
This compound is a highly hygroscopic and deliquescent material. Its interaction with water is characterized by a critical relative humidity of approximately 50.9%, above which it will absorb significant amounts of moisture and dissolve. The subsequent hydrolysis of the aluminum ion results in an acidic solution. Proper handling and storage in a dry environment are essential to maintain its chemical integrity and stability. The experimental protocols outlined in this guide provide a framework for the accurate characterization of its hygroscopic properties, which is crucial for its application in research and development.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. mt.com [mt.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Aluminum chloride hexa-hydrate | AlCl3H12O6 | CID 9794789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aluminium chloride hexahydrate | 7784-13-6 [chemicalbook.com]
- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 7. Hydrated salts, Bronsted-Lowry behaviour of hexaaqua transition metal complex ions relative acidity of hexaaqua ions depends on metal ion charge and ionic radius salt hydrolysis why can metal salt solutions can be acidic A Level GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. skpharmteco.com [skpharmteco.com]
- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 11. news-medical.net [news-medical.net]
- 12. foxscientific.com [foxscientific.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Bonding in Aluminum Chloride Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum chloride hexahydrate, with the chemical formula [Al(H₂O)₆]Cl₃, is a compound of significant interest in various scientific and industrial fields, including catalysis, water purification, and topical pharmaceutical formulations.[1] Unlike its anhydrous counterpart, which is a potent Lewis acid, the hexahydrated form is an ionic salt. A thorough understanding of its three-dimensional structure and the intricate network of bonds that define its crystalline form is crucial for professionals leveraging its physicochemical properties. This guide provides a detailed examination of the molecular architecture and bonding interactions within this compound, supported by quantitative data and visualizations.
Molecular Structure
The solid-state structure of this compound is not a simple hydrate (B1144303) of an AlCl₃ molecule. Instead, it is a complex ionic salt consisting of a central hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, and three chloride anions (Cl⁻) that act as counter-ions.[2]
1.1 The Hexaaquaaluminum(III) Cation: [Al(H₂O)₆]³⁺
At the core of the structure lies a central aluminum(III) ion (Al³⁺). This small, highly charged cation is coordinated by six water molecules, which act as neutral ligands. The oxygen atom of each water molecule donates a lone pair of electrons to the empty valence orbitals of the aluminum ion, forming six coordinate covalent bonds.[3]
This coordination results in a well-defined and highly symmetric octahedral geometry for the [Al(H₂O)₆]³⁺ complex. The aluminum ion resides at the center of the octahedron, with the oxygen atoms of the six water molecules positioned at the vertices.[3] This coordinatively saturated arrangement is a key feature of the hexahydrate's structure.[2]
1.2 Chloride Anions
The three chloride anions are not directly bonded to the aluminum ion. They are located in the crystal lattice, where they balance the +3 charge of the central cationic complex. Their primary role is electrostatic, but they are critically involved in the extensive hydrogen-bonding network that stabilizes the entire crystal structure.[3]
References
safety precautions for handling aluminum chloride hexahydrate in the lab
An In-depth Technical Guide to Safety Precautions for Handling Aluminum Chloride Hexahydrate in the Lab
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols for handling this compound in a laboratory setting. Adherence to these guidelines is crucial to mitigate risks and ensure a safe working environment.
Hazard Identification and Classification
This compound is a corrosive substance that can cause significant harm upon contact.[1][2] It is classified as causing skin irritation and serious eye damage.[2][3] Inhalation of dust may lead to respiratory tract irritation.[3][4]
Health Hazards:
-
Skin Contact: Causes skin irritation and in some cases, severe burns.[1][2][3][5]
-
Eye Contact: Causes serious eye irritation and potential burns.[1][3]
-
Inhalation: May cause irritation to the respiratory tract and mucous membranes.[3][4]
-
Ingestion: May cause severe irritation of the gastrointestinal tract, including nausea, vomiting, and abdominal spasms.[3]
Exposure Limits and Toxicology Data
Exposure to this compound should be kept below established occupational exposure limits. The primary route of exposure in a laboratory setting is through inhalation of dust and accidental skin or eye contact.
| Parameter | Value | Species | Reference |
| ACGIH TLV-TWA | 2 mg/m³ (as Al, soluble salts) | N/A | [1] |
| Oral LD50 | 3311 mg/kg | Rat | [3][5] |
| Oral LD50 | 1990 mg/kg | Mouse | [3][6] |
| Dermal LD50 | >2000 mg/kg | Rabbit | [5] |
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][7] Use of a chemical fume hood is recommended to keep airborne concentrations low.[1][6]
-
Emergency Equipment: Facilities must be equipped with an eyewash station and a safety shower in the immediate work area.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3][8]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile rubber.[3][5] Always inspect gloves before use and dispose of them properly after handling the chemical.[9]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.[3][6] For larger quantities, chemical-resistant coveralls may be necessary.
-
-
Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for particulates should be used.[10]
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the chemical's stability.
Handling:
-
Do not breathe in dust.[7][10] Minimize dust generation during handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[7]
Storage:
-
Keep the container tightly closed in a cool, dry, and well-ventilated area.[1][10]
-
The substance is deliquescent, meaning it readily absorbs moisture from the air; therefore, protection from moisture is crucial.[4]
-
Store away from incompatible materials such as strong bases, oxidizing agents, and water.[1][10] A violent reaction can occur with water.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.[1]
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3]
-
Ventilate the area and wash the spill site after the material has been collected.[4]
Experimental Protocols Workflow
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory experiment.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. carlroth.com [carlroth.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
The Catalyst of Modern Chemistry: An In-depth Technical Guide to the Role of Aluminum Chloride in Historical Discoveries
Introduction: In the annals of chemical history, few compounds have played as pivotal a role in shaping the landscape of organic synthesis as aluminum chloride. While its hydrated form, aluminum chloride hexahydrate, is a stable salt, it is the anhydrous form that acts as a powerful Lewis acid, a property that was masterfully exploited in two of the most significant discoveries of the late 19th century: the Friedel-Crafts reactions and the Gattermann-Koch reaction. This technical guide delves into the core of these discoveries, providing a detailed examination of the experimental protocols and quantitative data from the seminal papers of their discoverers, offering researchers, scientists, and drug development professionals a thorough understanding of the historical context and practical execution of these foundational reactions.
It is crucial to underscore a key chemical principle at the outset: the catalytic activity central to these discoveries is a characteristic of anhydrous aluminum chloride . This compound, [Al(H₂O)₆]Cl₃, is coordinatively saturated and lacks the requisite Lewis acidity to catalyze these reactions effectively. The presence of water deactivates the aluminum chloride catalyst, a fact that was a significant, though not always fully understood, challenge for early chemists.
The Friedel-Crafts Reactions: A New Era of Synthetic Hydrocarbons and Ketones
In 1877, French chemist Charles Friedel and his American collaborator James Crafts published their groundbreaking work, "Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc." (On a new general method for the synthesis of hydrocarbons, ketones, etc.), in the Comptes rendus de l'Académie des Sciences. This discovery, born from an unexpected observation, unlocked a straightforward and versatile method for forming carbon-carbon bonds on an aromatic ring.
Historical Context and the Role of Anhydrous Aluminum Chloride
Friedel and Crafts were investigating the reaction of organic halides with metallic aluminum when they observed a vigorous reaction with the evolution of hydrogen chloride. Their astute deduction was that the true catalytic agent was not the aluminum metal itself, but the aluminum chloride formed in situ. They then demonstrated that anhydrous aluminum chloride could directly catalyze the reaction between an alkyl halide and an aromatic hydrocarbon, a process now known as Friedel-Crafts alkylation. Shortly thereafter, they extended this methodology to the use of acyl halides, establishing the equally important Friedel-Crafts acylation.
The role of anhydrous aluminum chloride is to act as a potent Lewis acid, accepting a lone pair of electrons from the halogen of the alkyl or acyl halide. This interaction polarizes the carbon-halogen bond, facilitating the formation of a carbocation or an acylium ion, respectively. These electrophilic species are then attacked by the electron-rich aromatic ring, leading to substitution.
Key Historical Experiments and Protocols
The original papers by Friedel and Crafts describe a series of experiments conducted with the typical apparatus of the late 19th century, primarily involving glass flasks, reflux condensers, and distillation setups for product purification.
Experimental Protocol: Friedel-Crafts Alkylation of Benzene (B151609) with Methyl Chloride (based on their 1877 publication)
-
Apparatus Setup: A round-bottom flask was fitted with a reflux condenser. The top of the condenser was connected to a tube to vent the gaseous HCl byproduct, often directed into a water trap.
-
Reagents:
-
Benzene (purified by distillation).
-
Anhydrous aluminum chloride (prepared by passing dry HCl gas over heated aluminum metal).
-
Methyl chloride (generated as a gas from a suitable precursor).
-
-
Procedure:
-
Anhydrous aluminum chloride was introduced into the flask containing benzene.
-
A stream of dry methyl chloride gas was then passed into the mixture.
-
The reaction was often initiated by gentle warming and could become vigorous, sometimes requiring cooling in a water bath.
-
The reaction was allowed to proceed for several hours.
-
-
Work-up and Product Isolation:
-
The reaction mixture was cautiously poured into cold water to decompose the aluminum chloride complex and dissolve inorganic salts.
-
The organic layer was separated using a separatory funnel.
-
The organic layer was washed with dilute acid and then water to remove any remaining inorganic impurities.
-
The product was dried over a suitable drying agent (e.g., anhydrous calcium chloride).
-
The final product, toluene, was isolated and purified by fractional distillation.
-
Experimental Protocol: Friedel-Crafts Acylation of Benzene with Acetyl Chloride (based on their 1877 publication)
-
Apparatus Setup: Similar to the alkylation reaction, a flask with a reflux condenser was used.
-
Reagents:
-
Benzene.
-
Anhydrous aluminum chloride.
-
Acetyl chloride.
-
-
Procedure:
-
Anhydrous aluminum chloride was suspended in an excess of benzene in the reaction flask and cooled in an ice bath.
-
Acetyl chloride was added portion-wise to the stirred mixture.
-
After the addition was complete, the reaction mixture was allowed to warm to room temperature and then gently heated under reflux for a period of time to ensure complete reaction.
-
-
Work-up and Product Isolation:
-
The work-up procedure was analogous to the alkylation reaction, involving careful hydrolysis with water and separation of the organic layer.
-
The organic layer was washed and dried.
-
The product, acetophenone, was purified by distillation.
-
Quantitative Data from Early Experiments
Quantitative analysis in the late 19th century was not as precise as modern techniques. Yields were often reported as "good" or "abundant," and product characterization relied heavily on boiling point determination, density measurements, and elemental analysis. The following table summarizes typical quantitative data gleaned from early reports on Friedel-Crafts reactions.
| Reaction Type | Aromatic Substrate | Electrophile | Catalyst | Product | Reported Boiling Point (°C) | Notes |
| Alkylation | Benzene | Methyl chloride | Anhydrous AlCl₃ | Toluene | ~110-111 | Formation of higher alkylated benzenes (xylenes, etc.) was a common side reaction. |
| Alkylation | Benzene | Ethyl bromide | Anhydrous AlCl₃ | Ethylbenzene | ~136 | --- |
| Acylation | Benzene | Acetyl chloride | Anhydrous AlCl₃ | Acetophenone | ~202 | The acylation reaction was noted to be less prone to poly-substitution compared to alkylation. |
| Acylation | Benzene | Benzoyl chloride | Anhydrous AlCl₃ | Benzophenone | ~305-306 | --- |
The Gattermann-Koch Reaction: A Direct Route to Aromatic Aldehydes
In 1897, German chemists Ludwig Gattermann and J. C. Koch published their discovery of a method for the direct formylation of aromatic hydrocarbons in the journal Berichte der deutschen chemischen Gesellschaft.[1] This reaction provided a direct route to aromatic aldehydes, which were previously more difficult to synthesize.
The Decisive Role of Anhydrous Aluminum Chloride and Cuprous Chloride
The Gattermann-Koch reaction involves treating an aromatic hydrocarbon with a mixture of carbon monoxide and hydrogen chloride under pressure, using a catalyst system of anhydrous aluminum chloride and a catalytic amount of cuprous chloride. The anhydrous aluminum chloride acts as the Lewis acid catalyst, while the cuprous chloride is believed to act as a co-catalyst, facilitating the formation of the reactive electrophile.
The presumed electrophile is the unstable formyl cation, [HCO]⁺, which is generated in situ. The aluminum chloride assists in the formation of this electrophile from carbon monoxide and HCl.
Historical Experimental Protocol
The Gattermann-Koch reaction, particularly in its early days, was a more challenging procedure to perform due to the need to handle toxic carbon monoxide gas under pressure.
Experimental Protocol: Gattermann-Koch Formylation of Toluene (based on the 1897 publication)
-
Apparatus Setup: A thick-walled glass tube or a specialized pressure vessel (autoclave) was required to withstand the pressure of the carbon monoxide gas. The apparatus would be equipped with a means of introducing the gases and agitating the reaction mixture.
-
Reagents:
-
Toluene (the aromatic substrate).
-
Anhydrous aluminum chloride.
-
Cuprous chloride (prepared by the reduction of a Cu(II) salt).
-
Carbon monoxide gas (generated, for example, by the dehydration of formic acid with sulfuric acid).
-
Hydrogen chloride gas (generated by the reaction of sodium chloride with concentrated sulfuric acid).
-
-
Procedure:
-
A mixture of anhydrous aluminum chloride and cuprous chloride was placed in the reaction vessel containing toluene.
-
The vessel was sealed and a mixture of carbon monoxide and hydrogen chloride gas was introduced under pressure.
-
The reaction mixture was then agitated, often in a mechanical shaker, for an extended period at room temperature or with gentle warming.
-
-
Work-up and Product Isolation:
-
After releasing the pressure, the reaction mixture was worked up in a manner similar to the Friedel-Crafts reactions, involving hydrolysis with ice and water.
-
The organic layer containing the product, p-tolualdehyde, was separated, washed, and dried.
-
Purification was achieved through distillation.
-
Quantitative Data from the Gattermann-Koch Reaction
The yields of the Gattermann-Koch reaction were often moderate, but it provided a valuable direct route to aromatic aldehydes.
| Aromatic Substrate | Product | Reported Yield | Reported Boiling Point (°C) |
| Toluene | p-Tolualdehyde | "Good" | ~204-205 |
| Xylene (mixture) | Xylyl aldehyde (mixture) | Not specified | Not specified |
| Mesitylene | Mesitaldehyde | Not specified | ~235-237 |
Visualizing the Historical Discoveries
To better understand the logical flow and chemical transformations in these historical discoveries, the following diagrams are provided in the DOT language for Graphviz.
Friedel-Crafts Alkylation Workflow
Gattermann-Koch Reaction Signaling Pathway
Conclusion
The discoveries of the Friedel-Crafts and Gattermann-Koch reactions were landmark achievements in organic chemistry, and at the heart of these breakthroughs was the judicious application of anhydrous aluminum chloride. These reactions, born from the keen observations and experimental rigor of their discoverers, provided the foundational tools for the synthesis of a vast array of aromatic compounds, paving the way for advancements in dyes, pharmaceuticals, and materials science. While modern synthetic methods have evolved, a deep understanding of these classical reactions, including their historical experimental context, remains indispensable for today's researchers and drug development professionals. The distinction between the catalytically active anhydrous aluminum chloride and the inactive hexahydrate serves as a timeless lesson in the importance of reagent purity and the fundamental principles of catalysis.
References
An In-Depth Technical Guide to Identifying Impurities in Commercial Aluminum Chloride Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and regulatory considerations for identifying and quantifying impurities in commercial-grade aluminum chloride hexahydrate (AlCl₃·6H₂O). Adherence to stringent purity standards is critical in the pharmaceutical industry to ensure the safety and efficacy of drug products. This document outlines common impurities, summarizes their regulatory limits, and details the experimental protocols for their determination, from classical methods to modern instrumental techniques.
Common Impurities and Regulatory Landscape
Commercial this compound can contain various impurities stemming from the manufacturing process of its raw materials.[1] Regulatory bodies such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the International Council for Harmonisation (ICH) have established limits for these impurities to ensure the quality and safety of pharmaceutical products.[2][3][4][5][6][7]
The primary classes of impurities include:
-
Elemental Impurities: These include heavy metals and other elemental contaminants that can be toxic or affect the stability of the final drug product. Key elemental impurities of concern are iron, and other heavy metals.[2][3][6] Alkali and alkaline-earth metals are also monitored.[3][6]
-
Anionic Impurities: Sulfate (B86663) is a common anionic impurity that is limited by pharmacopeial standards.[2][3][6]
-
Water Content: While not an impurity in the traditional sense, the water of hydration is a critical quality attribute that must be within a specified range.[2][3][6]
The ICH Q3D guideline provides a framework for assessing and controlling elemental impurities based on a risk management approach.[2][3] This guideline classifies elements based on their toxicity and likelihood of occurrence in the drug product.[3] USP General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures provide specific limits and validated analytical procedures for the determination of elemental impurities in pharmaceutical products.[4]
Data Presentation: Impurity Limits in this compound
The following table summarizes the typical impurity limits for this compound as specified in major pharmacopeias.
| Impurity | USP Limit | EP Limit |
| Sulfate | No turbidity produced within 1 minute in a 1 in 100 solution.[2][3] | Maximum 100 ppm[7] |
| Iron | ≤ 0.001% (10 ppm)[2][3] | Maximum 10 ppm[7] |
| Alkali and Alkaline-Earth Metals | ≤ 0.5%[2][3] | Maximum 0.5%[7] |
| Heavy Metals | ≤ 0.002% (20 ppm)[2] | Maximum 20 ppm[6] |
| Water Content | 42.0% – 48.0%[2][3] | 42.0% – 48.0%[6][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify and quantify the impurities listed above.
Assay of this compound
A back-titration method is commonly employed to determine the purity of this compound.[8]
Principle: An excess of a complexing agent, ethylenediaminetetraacetic acid (EDTA), is added to a solution of the sample. The EDTA complexes with the aluminum ions. The unreacted EDTA is then titrated with a standardized solution of a metal ion, such as zinc sulfate, using a suitable indicator to determine the endpoint.
Procedure (based on USP monograph): [3]
-
Sample Preparation: Accurately weigh about 5 g of this compound, dissolve it in water in a 250-mL volumetric flask, and dilute with water to volume.
-
Reaction: Transfer 10.0 mL of this solution to a 250-mL beaker. Add 25.0 mL of 0.05 M Edetate Disodium (EDTA) and 20 mL of acetic acid-ammonium acetate (B1210297) buffer TS. Boil gently for 5 minutes.
-
Titration: Cool the solution and add 50 mL of alcohol and 2 mL of dithizone (B143531) TS. Titrate the excess EDTA with 0.05 M zinc sulfate VS to a bright rose-pink endpoint.
-
Blank Determination: Perform a blank titration using 10 mL of water in place of the sample solution.
-
Calculation: Each mL of 0.05 M Edetate Disodium titrant is equivalent to 6.667 mg of AlCl₃.
Determination of Elemental Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is the preferred method for the quantification of elemental impurities due to its high sensitivity and specificity, as recommended by USP <233>.[9]
Principle: The sample is introduced into an argon plasma, which atomizes and ionizes the elements. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of each ion, which is proportional to the concentration of the element in the sample.
Experimental Protocol (General Method adapted for this compound):
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.5 g of the this compound sample into a clean, inert microwave digestion vessel.
-
Carefully add 5-10 mL of high-purity nitric acid (HNO₃).
-
If any insoluble residues are expected or to stabilize certain elements, 2-3 mL of hydrochloric acid (HCl) can be added.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 180-200 °C over 15-20 minutes and hold for an additional 20-30 minutes to ensure complete digestion.
-
After cooling, carefully open the vessels and quantitatively transfer the digested solution to a 50 mL volumetric flask.
-
Dilute to volume with deionized water. This solution may require further dilution to be within the linear range of the instrument.
-
-
Instrumental Analysis:
-
Instrumentation: An ICP-MS instrument equipped with a collision/reaction cell is recommended to minimize polyatomic interferences.
-
Internal Standards: An appropriate internal standard solution (e.g., containing Sc, Y, In, Tb, Bi) should be introduced online to correct for matrix effects and instrumental drift.
-
Calibration: Prepare a series of multi-element calibration standards in a matrix that matches the acid concentration of the digested samples. The concentration range of the standards should bracket the expected impurity levels and the regulatory limits.
-
Analysis: Aspirate the blank, standards, and sample solutions into the ICP-MS. Monitor the characteristic mass-to-charge ratios for the elements of interest.
-
-
Method Validation: The analytical procedure must be validated according to USP <233> or ICH Q2(R1) guidelines. Validation parameters include specificity, limit of detection, limit of quantitation, accuracy, precision (repeatability and intermediate precision), linearity, and range.[5]
Determination of Alkali and Alkaline-Earth Metals by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a suitable technique for the determination of higher concentration elemental impurities like alkali and alkaline-earth metals.
Principle: Similar to ICP-MS, the sample is introduced into an argon plasma. However, in ICP-OES, the excited atoms and ions emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.
Experimental Protocol (based on USP monograph for Limit of Alkalies and Alkaline Earths): [3]
-
Sample Preparation:
-
To a boiling solution of 1.0 g of the sample in 150 mL of water, add a few drops of methyl red TS.
-
Add 6 N ammonium (B1175870) hydroxide (B78521) until the solution color changes to a distinct yellow, which precipitates aluminum hydroxide.
-
Add hot water to restore the volume to 150 mL and filter while hot.
-
Evaporate 75 mL of the filtrate to dryness and ignite to a constant weight. The residue contains the alkali and alkaline-earth metals.
-
For instrumental analysis, the residue can be redissolved in a dilute acid solution (e.g., 2% nitric acid).
-
-
Instrumental Analysis:
-
Instrumentation: An ICP-OES instrument with either a radial or dual-view plasma configuration.
-
Calibration: Prepare multi-element calibration standards of the alkali and alkaline-earth metals of interest in a similar acid matrix.
-
Analysis: Aspirate the blank, standards, and sample solutions into the ICP-OES. Monitor the characteristic emission wavelengths for each element.
-
Determination of Sulfate by Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of anionic impurities like sulfate.
Principle: The sample solution is injected into a stream of eluent and passed through an ion-exchange column. The sulfate anions are separated from other ions based on their affinity for the stationary phase. A conductivity detector is typically used to measure the concentration of the eluted ions.
Experimental Protocol (General Method):
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of deionized water to achieve a concentration within the working range of the instrument.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Instrumental Analysis:
-
Instrumentation: An ion chromatograph equipped with a suppressor, a high-capacity anion-exchange column (e.g., a hydroxide-selective column), and a conductivity detector.
-
Eluent: A suitable eluent, such as a potassium hydroxide or carbonate/bicarbonate solution, is used to separate the anions. A gradient elution may be necessary to separate sulfate from other potential anionic impurities.
-
Calibration: Prepare a series of sulfate standards from a certified reference material in deionized water. The concentration range should cover the expected levels of sulfate in the sample.
-
Analysis: Inject the blank, standards, and sample solutions into the ion chromatograph. The peak area of the sulfate ion is used for quantification.
-
Visualizations
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of impurities in a pharmaceutical raw material like this compound.
Caption: A typical workflow for pharmaceutical raw material impurity analysis.
Logical Relationship for Impurity Control Strategy
The following diagram illustrates the logical relationship for developing a control strategy for impurities in this compound, based on the principles of risk management.
Caption: A risk-based approach to developing an impurity control strategy.
References
- 1. US3627483A - Method of purifying aluminum chloride - Google Patents [patents.google.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. medium.com [medium.com]
- 5. agilent.com [agilent.com]
- 6. uspbpep.com [uspbpep.com]
- 7. 三氯化铝 meets EP, BP, USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Methodological & Application
Application Notes and Protocols: Aluminum Chloride Hexahydrate as a Catalyst in Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the use of aluminum chloride in Friedel-Crafts acylation, with a specific focus on the distinction between the anhydrous and hexahydrated forms. While anhydrous aluminum chloride is the quintessential catalyst for this cornerstone C-C bond-forming reaction, the role of aluminum chloride hexahydrate is critically examined. These notes detail the reaction mechanism, experimental protocols for the standard procedure using anhydrous aluminum chloride, and applications in drug development. A special section is dedicated to the limited and specific contexts in which hydrated Lewis acids have been reportedly used, providing a complete picture for the research and development scientist.
Introduction to Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring, yielding an aromatic ketone.[1] This reaction is of paramount importance in organic synthesis, particularly in the pharmaceutical industry, for the preparation of key intermediates and active pharmaceutical ingredients (APIs).[2] The reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1]
Key advantages of Friedel-Crafts acylation over the related alkylation include the prevention of polysubstitution due to the deactivating effect of the resulting ketone product and the absence of carbocation rearrangements.[1]
The Role of the Catalyst: Anhydrous vs. Hexahydrate Aluminum Chloride
The catalytic activity of aluminum chloride in Friedel-Crafts acylation hinges on its Lewis acidity. Anhydrous AlCl₃ is a potent Lewis acid, readily accepting a lone pair of electrons from the acylating agent to generate the highly electrophilic acylium ion.
Why Anhydrous Aluminum Chloride is Essential:
The presence of water has a detrimental effect on the catalytic activity of aluminum chloride. Water acts as a Lewis base and reacts with AlCl₃ in a highly exothermic manner, forming hydrated aluminum chloride species. This reaction deactivates the catalyst, rendering it incapable of generating the necessary acylium ion for the acylation to proceed.[3] Therefore, strict anhydrous (moisture-free) conditions are a critical requirement for successful Friedel-Crafts acylation.[4]
This compound (AlCl₃·6H₂O): Limitations and Niche Applications
This compound, as the name suggests, is the hydrated form of aluminum chloride and is generally considered unsuitable as a catalyst for standard Friedel-Crafts acylation reactions. The coordinated water molecules neutralize the Lewis acidic sites on the aluminum atom, preventing the activation of the acylating agent.
However, recent research has shown that under specific and non-traditional conditions, hydrated Lewis acids may exhibit catalytic activity. It is crucial to note that these are exceptions and not the general rule:
-
Friedel-Crafts Alkylation of Specific Substrates: A notable study demonstrated the use of AlCl₃·6H₂O as a catalyst in the Friedel-Crafts alkylation of indoles with the natural product celastrol. The proposed mechanism suggests that the substrate itself may play a role in activating the hydrated catalyst. This application is highly specific and does not extend to general Friedel-Crafts acylation.
-
Use in Ionic Liquids: Research into greener synthetic methodologies has explored the use of hydrated metal salts, such as iron(III) chloride hexahydrate (FeCl₃·6H₂O), as catalysts for Friedel-Crafts acylation in ionic liquids. The unique environment of the ionic liquid may facilitate the catalytic activity of the hydrated species.
These examples represent specialized areas of research and do not replace the standard requirement for anhydrous aluminum chloride in routine Friedel-Crafts acylation.
Reaction Mechanism with Anhydrous Aluminum Chloride
The generally accepted mechanism for Friedel-Crafts acylation using anhydrous aluminum chloride proceeds through the following steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the halogen of the acyl chloride, leading to the formation of a highly reactive acylium ion (R-C=O⁺), which is stabilized by resonance.
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring.
-
Product-Catalyst Complex Formation: The ketone product, being a Lewis base, forms a complex with the aluminum chloride catalyst. This complexation deactivates the catalyst, necessitating the use of stoichiometric or slightly excess amounts of AlCl₃.[5]
-
Work-up: The reaction mixture is treated with water or dilute acid to hydrolyze the aluminum chloride-ketone complex and liberate the final aromatic ketone product.
Experimental Protocols (Anhydrous Aluminum Chloride)
The following protocols are provided as general guidelines. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Friedel-Crafts Acylation of an Aromatic Substrate
This protocol describes the acylation of a generic aromatic compound with an acyl chloride.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Aromatic substrate (e.g., toluene, anisole)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), carbon disulfide (CS₂), nitrobenzene)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.1-1.3 equivalents) and the anhydrous solvent. Cool the mixture to 0 °C in an ice bath with stirring.[6]
-
Addition of Acyl Chloride: Dissolve the acyl chloride (1.0 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the stirred suspension of aluminum chloride via the dropping funnel. The addition should be slow to control the exothermic reaction.[6]
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add the aromatic substrate (1.0-1.2 equivalents), dissolved in the anhydrous solvent, dropwise to the reaction mixture at 0 °C.[6]
-
Reaction: After the addition is complete, the reaction mixture may be stirred at 0 °C or allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[6]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers.
-
Neutralization and Drying: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates.
| Aromatic Substrate | Acylating Agent | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzene (B151609) | Acetyl chloride | AlCl₃ (1.1) | CS₂ | Reflux | 1 | ~90 | General |
| Toluene | Acetyl chloride | AlCl₃ (1.1) | DCM | 0 to RT | 2 | >90 (p-isomer) | [6] |
| Anisole | Acetyl chloride | AlCl₃ (1.1) | DCM | 0 to RT | 2 | >95 (p-isomer) | [6] |
| Isobutylbenzene (B155976) | Acetic anhydride | AlCl₃ | - | - | - | 25.6 | [7] |
| 2-Methoxynaphthalene | Acetyl chloride | AlCl₃ | Nitrobenzene | RT | - | High | - |
| Biphenyl (B1667301) | Benzoyl chloride | AlCl₃ | - | - | - | High | - |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the reagents.
Applications in Drug Development
Friedel-Crafts acylation is a key step in the synthesis of numerous pharmaceutical compounds.
Ibuprofen (B1674241)
The Boots synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), utilizes a Friedel-Crafts acylation of isobutylbenzene as the initial step.[2][7]
-
Reaction: Isobutylbenzene is acylated with acetyl chloride or acetic anhydride in the presence of anhydrous aluminum chloride to form 4'-isobutylacetophenone.[8]
Naproxen
The synthesis of Naproxen, another important NSAID, involves the Friedel-Crafts acylation of 2-methoxynaphthalene.
-
Reaction: 2-Methoxynaphthalene is acylated with acetyl chloride using aluminum chloride as a catalyst, typically in a solvent like nitrobenzene, to produce 2-acetyl-6-methoxynaphthalene, a key intermediate.
Ketoprofen
The synthesis of Ketoprofen, an NSAID, can also involve a Friedel-Crafts acylation step. For instance, 3-bromobenzoic acid can be converted to its acid chloride and then reacted with benzene in the presence of AlCl₃ to form 3-bromobenzophenone, a precursor to Ketoprofen.[9]
Bifonazole
The synthesis of the antifungal drug Bifonazole involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride, catalyzed by aluminum chloride, to produce 4-phenylbenzophenone.
Safety Precautions
-
Anhydrous Aluminum Chloride: is highly corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Acyl Chlorides: are corrosive and lachrymatory. They should also be handled in a fume hood.
-
Solvents: Many solvents used in Friedel-Crafts reactions (e.g., dichloromethane, carbon disulfide, nitrobenzene) are toxic and/or flammable. Appropriate safety measures should be taken.
-
Quenching: The quenching of the reaction mixture with water is highly exothermic and should be performed with extreme care, especially on a large scale.
Conclusion
Friedel-Crafts acylation remains an indispensable tool in organic synthesis, particularly for the preparation of aromatic ketones that serve as precursors to valuable pharmaceuticals. The choice of catalyst is critical, with anhydrous aluminum chloride being the standard due to its strong Lewis acidity. While the use of this compound is generally precluded due to deactivation by water, niche applications in specific alkylation reactions and in unconventional solvent systems are emerging areas of research. For the practicing chemist in research and drug development, a thorough understanding of the reaction mechanism, strict adherence to anhydrous conditions, and careful execution of the experimental protocol are paramount for the successful application of this powerful synthetic method.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel Crafts Process & Custom Capabilities - Scimplify [scimplify.com]
- 3. quora.com [quora.com]
- 4. beyondbenign.org [beyondbenign.org]
- 5. CN106631772A - Ketoprofen preparation method - Google Patents [patents.google.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 8. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for Aldol Condensation Catalyzed by Aluminum Chloride Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. While traditionally catalyzed by strong acids or bases, the use of Lewis acids offers an alternative pathway with potential advantages in terms of selectivity and milder reaction conditions. Aluminum chloride hexahydrate (AlCl₃·6H₂O) is an inexpensive, readily available, and effective Lewis acid catalyst. Its application in promoting aldol-type reactions is of significant interest for the synthesis of α,β-unsaturated carbonyl compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and natural products. This document provides a detailed protocol for conducting an aldol condensation using this compound as a catalyst, along with relevant data and mechanistic insights.
Data Presentation
The following table summarizes representative data for a Lewis acid-catalyzed homo-aldol condensation of various aldehydes. While this data was generated using ferric chloride (FeCl₃), a comparable Lewis acid, it serves as a valuable reference for expected outcomes when employing this compound under similar conditions.
| Aldehyde | Product | Time (h) | Temperature (°C) | Yield (%) |
| Butanal | 2-Ethyl-2-hexenal | 2 | 25 | 95 |
| Pentanal | 2-Propyl-2-heptenal | 2 | 25 | 92 |
| Hexanal | 2-Butyl-2-octenal | 2 | 25 | 90 |
| Heptanal | 2-Pentyl-2-nonenal | 2 | 25 | 88 |
| Benzaldehyde | α-Pentylcinnamaldehyde | 4 | 50 | 75 |
Data adapted from a study on FeCl₃-catalyzed aldol condensation, a similar Lewis acid system.[1]
Experimental Protocols
This section details the experimental procedure for the this compound-catalyzed aldol condensation.
Materials and Equipment
-
Aldehyde or ketone substrates
-
This compound (AlCl₃·6H₂O)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
-
Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
-
Analytical equipment for product characterization (NMR, IR, GC-MS)
General Procedure for Aldol Condensation
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone substrate (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., dichloromethane) to dissolve the substrate. The concentration will depend on the specific substrates and should be optimized.
-
Catalyst Addition: Under an inert atmosphere, add this compound (0.05 - 0.1 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be required for less reactive substrates.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental procedure for the aldol condensation.
Proposed Signaling Pathway: Lewis Acid-Catalyzed Aldol Condensation
The mechanism of a Lewis acid-catalyzed aldol condensation involves the activation of the carbonyl electrophile by the aluminum ion.[2] This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by an enol or enolate.
Caption: The catalytic cycle of a Lewis acid-promoted aldol condensation.
References
Application Notes and Protocols: Cationic Polymerization Catalyzed by Aluminum Chloride Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic polymerization is a powerful technique for the synthesis of polymers from a variety of vinyl monomers. This method is particularly significant in the production of polyisobutylene (B167198) and polystyrene. The initiation of this chain-growth polymerization is achieved through the use of a cation. Aluminum chloride (AlCl₃), a potent Lewis acid, in its hexahydrate form (AlCl₃·6H₂O), serves as an effective catalyst for this process. The presence of a cocatalyst, typically water, is essential for the initiation to occur.[1][2] These application notes provide a detailed experimental setup and protocols for conducting polymerization reactions using aluminum chloride hexahydrate as a catalyst.
Principle of the Reaction
The catalytic activity of this compound in cationic polymerization stems from its nature as a Lewis acid.[3] In the presence of a cocatalyst like water, a protonic acid is generated, which then protonates the monomer, creating a carbocation. This carbocation subsequently propagates by adding to other monomer units. The polymerization proceeds until a termination or chain transfer event occurs.[1]
The initiation process involves the reaction of aluminum chloride with water to form a complex that releases a proton. This proton then attacks the double bond of the monomer (e.g., styrene), initiating the polymerization. The chain grows as more monomers add to the positively charged carbon atom.[1] The reaction is typically conducted at low temperatures to minimize chain transfer reactions, which can limit the molecular weight of the resulting polymer.[1]
Experimental Protocols
Materials and Equipment
Materials:
-
Monomer (e.g., Styrene (B11656), Isobutylene)
-
This compound (AlCl₃·6H₂O)
-
Solvent (e.g., Methylene (B1212753) Dichloride, n-hexane)[1][4]
-
Methanol (B129727) (for termination and precipitation)
-
Distilled Water
-
Ice and Salt (for cooling bath)
Equipment:
-
Two-necked round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers and graduated cylinders
-
Schlenk line or inert atmosphere setup (optional, for rigorous control)
-
Buchner funnel and filter paper
-
Vacuum oven
Protocol 1: Cationic Polymerization of Styrene
This protocol outlines the procedure for the polymerization of styrene using this compound in methylene dichloride.
1. Reaction Setup:
- Assemble a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a condenser under a fume hood.[1]
- Prepare an ice-salt bath to maintain a low reaction temperature.
2. Reagent Preparation:
- Add 40 mL of methylene dichloride to the reaction flask.[1]
- Weigh 0.15 g of this compound and add it to the solvent. Stir the mixture for several minutes until the catalyst dissolves completely.[1]
3. Initiation of Polymerization:
- Cool the flask containing the catalyst solution to -10 °C using the ice-salt bath.[1]
- Slowly add 5 mL of styrene to the cooled solution while stirring continuously. The addition should be done dropwise to control the reaction rate and temperature.
4. Polymerization Reaction:
- Allow the reaction to proceed for a designated time (e.g., 60 minutes) at -10 °C with continuous stirring. The solution will become more viscous as the polymer forms.
5. Termination and Product Isolation:
- Terminate the polymerization by adding 10 mL of methanol to the reaction mixture.
- Precipitate the polystyrene by pouring the reaction mixture into a beaker containing a larger volume of methanol (e.g., 200 mL).
- Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
- Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
- Dry the polymer in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation
The following tables summarize typical quantitative data for the polymerization of different monomers catalyzed by aluminum chloride.
Table 1: Polymerization of Styrene
| Parameter | Value | Reference |
| Monomer | Styrene | [1] |
| Catalyst | Aluminum Chloride | [1] |
| Cocatalyst | Water | [1][2] |
| Solvent | Methylene Dichloride | [1] |
| Monomer Volume | 5 mL | [1] |
| Catalyst Mass | 0.15 g | [1] |
| Solvent Volume | 40 mL | [1] |
| Reaction Temperature | -10 °C | [1] |
| Theoretical Molecular Weight | Dependent on monomer/catalyst ratio | [1] |
Table 2: Polymerization of Isobutylene (B52900)
| Parameter | Value | Reference |
| Monomer | Isobutylene | [4][5] |
| Catalyst | AlCl₃ | [4][5] |
| Co-initiator (optional) | Toluene | [5] |
| Nucleophile (optional) | Diethyl ether, Ethyl acetate | [5] |
| Solvent | n-hexane | [4] |
| Catalyst Concentration | 1% of isobutylene mass | [5] |
| Reaction Temperature | -30 °C to 20 °C | [4][5] |
| Reaction Time | 30 min | [5] |
| Resulting Mn ( g/mol ) | 1000 - 50,000 | [4][5] |
| Resulting PDI | < 2.3 | [5] |
Visualizations
Signaling Pathway of Cationic Polymerization
Caption: Cationic polymerization mechanism overview.
Experimental Workflow for Polystyrene Synthesis
Caption: Experimental workflow for polystyrene synthesis.
References
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. 148. The cationic polymerization of styrene. Part III. The cocatalytic action of water in the polymerization of styrene by aluminium chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Alkoxy aluminum chlorides in the cationic polymerization of isobutylene: a co-initiator, carbocation stabilizer and chain-transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Green Synthesis of Aluminum Oxide Nanoparticles: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive guide for the green synthesis of aluminum oxide nanoparticles (Al₂O₃ NPs) utilizing aluminum chloride hexahydrate as a precursor and various plant extracts as reducing and capping agents. This environmentally friendly approach offers a cost-effective and simple alternative to traditional synthesis methods, yielding nanoparticles with significant potential in biomedical and pharmaceutical applications.
Introduction
The field of nanotechnology has seen a surge in the development of sustainable and eco-friendly methods for nanoparticle synthesis.[1] Green synthesis, which employs biological entities like plant extracts, has emerged as a promising alternative to conventional chemical and physical methods that often involve hazardous materials and high energy consumption.[1] Plant extracts are rich in phytochemicals such as polyphenols, flavonoids, and alkaloids, which act as natural reducing and capping agents, facilitating the formation and stabilization of nanoparticles.[1]
Aluminum oxide nanoparticles are of particular interest due to their high stability, biocompatibility, and large surface area, making them suitable for applications in drug delivery, catalysis, and as antimicrobial agents.[1] This document outlines detailed protocols for the synthesis of Al₂O₃ NPs using different plant extracts and presents key characterization data.
Quantitative Data Summary
The properties of green-synthesized Al₂O₃ NPs are influenced by the plant extract used and the synthesis conditions. The following table summarizes quantitative data from various studies.
| Plant Extract | Aluminum Precursor | Nanoparticle Size (nm) | UV-Vis λmax (nm) | Application | Reference |
| Mentha pulegium (Pennyroyal) | AlCl₃·6H₂O | ~35 | 262 | - | [2] |
| Ixora macrothysra (Ixora) | AlCl₃ | 20.73 - 27 | 270 - 278 | Antibacterial | [3] |
| Trachyspermum ammi (Ajwain) | AlCl₃ | 25.7 | 345.4 | Antibacterial | [4] |
| Aerva lanta | Al(NO₃)₃ | 50 - 70 | - | - | [5] |
| Terminalia chebula | Al(NO₃)₃ | 50 - 100 | - | - | [1][5] |
| Azadirachta indica (Neem) | AlCl₃ | 200 - 400 | - | - | [6] |
| Citrus limon (Lemon) Peel | Aluminum foil | 284 ± 58 | 225 | Antibacterial, Antioxidant, Anti-inflammatory | [7] |
Experimental Protocols
The following are detailed protocols for the key steps in the green synthesis of aluminum oxide nanoparticles.
Preparation of Plant Extracts
This protocol provides a general method for preparing aqueous plant extracts.
Materials:
-
Fresh plant leaves/flowers/seeds (e.g., Mentha pulegium, Ixora macrothysra)
-
Deionized water
-
Beakers
-
Heating mantle/stirrer
-
Whatman No. 1 filter paper
-
Grinder/blender
Procedure:
-
Collect fresh plant material and wash thoroughly with deionized water to remove any dust or impurities.[1]
-
Air-dry the plant material in the shade to remove excess moisture.[1]
-
Grind the dried plant material into a fine powder.[1]
-
Disperse a known amount of the powder (e.g., 20 g) in a specific volume of deionized water (e.g., 100 mL) in a beaker.[1]
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 15-60 minutes) with continuous stirring.[1][3]
-
Allow the solution to cool to room temperature.
-
Filter the extract using Whatman No. 1 filter paper to obtain a clear aqueous solution.[1]
Green Synthesis of Aluminum Oxide Nanoparticles
This protocol describes the synthesis of Al₂O₃ NPs using a plant extract and this compound.
Materials:
-
Prepared plant extract
-
This compound (AlCl₃·6H₂O) solution (e.g., 0.5 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) (for pH adjustment)
-
Deionized water
-
Magnetic stirrer with hot plate
-
Centrifuge
-
Oven or furnace
Procedure:
-
Take a specific volume of the prepared plant extract (e.g., 20 mL) in a beaker.[2]
-
While stirring continuously, add a defined volume of the AlCl₃·6H₂O solution (e.g., 50 mL of 0.5 M solution) dropwise to the plant extract.[2]
-
Adjust the pH of the mixture by adding NaOH solution dropwise.[1][2]
-
Heat the reaction mixture to a specific temperature (e.g., 80°C) and maintain it for a set duration (e.g., 2 hours) with constant stirring.[2]
-
Observe the color change of the solution, which indicates the formation of Al₂O₃ NPs.[1][2]
-
Separate the synthesized nanoparticles from the solution by centrifugation (e.g., 3000 rpm for 10 minutes).[1]
-
Wash the nanoparticle pellet multiple times with deionized water and ethanol to remove any unreacted precursors and phytochemicals.[2]
-
Dry the purified nanoparticles in an oven at a suitable temperature (e.g., 80°C for 24 hours).[1]
-
For crystalline Al₂O₃ NPs, the dried powder can be calcined in a furnace at a high temperature (e.g., 500-900°C for 2-6 hours).[1][3]
Characterization of Aluminum Oxide Nanoparticles
To confirm the synthesis and characterize the properties of the Al₂O₃ NPs, the following techniques are recommended:
-
UV-Visible Spectroscopy: To confirm the formation of nanoparticles by observing the surface plasmon resonance peak.[2][3][4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the plant extract involved in the reduction and capping of the nanoparticles.[3][4]
-
X-ray Diffraction (XRD): To determine the crystalline nature and average crystallite size of the nanoparticles.[2][3][4]
-
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) Spectroscopy: To study the morphology, size, and elemental composition of the nanoparticles.[2][3][4]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for the green synthesis of Al₂O₃ NPs and a proposed mechanism for their antibacterial activity.
Caption: Workflow for the green synthesis of Al₂O₃ NPs.
Caption: Proposed mechanism of antibacterial action of Al₂O₃ NPs.
Applications in Drug Development
The green-synthesized aluminum oxide nanoparticles exhibit significant potential for various applications in the pharmaceutical and biomedical fields:
-
Antimicrobial Agents: Al₂O₃ NPs have demonstrated excellent antibacterial activity against various pathogenic bacteria, including multidrug-resistant strains.[3] This makes them promising candidates for the development of new antimicrobial therapies and coatings for medical devices.
-
Drug Delivery: The high surface area and biocompatibility of these nanoparticles make them suitable as carriers for targeted drug delivery systems, potentially enhancing the efficacy of therapeutic agents while minimizing side effects.
-
Biosensors: Their unique physicochemical properties can be harnessed for the development of sensitive and selective biosensors for diagnostic applications.
-
Wastewater Treatment: Green-synthesized Al₂O₃ NPs have also shown potential in the removal of pollutants from water, which is a crucial aspect of environmental health and safety in drug manufacturing processes.
Conclusion
The green synthesis of aluminum oxide nanoparticles using plant extracts and this compound is a viable and advantageous method for producing materials with significant biomedical potential. The protocols outlined in this document provide a foundation for researchers to explore and optimize the synthesis of these nanoparticles for various applications in drug development and beyond. Further research into the specific mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. iscientific.org [iscientific.org]
- 3. jetir.org [jetir.org]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. scispace.com [scispace.com]
- 6. confer.cz [confer.cz]
- 7. Green Synthesis of Al2O3 Nanoparticles from Agro-Waste as a Sustainable Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Crystallization of Aluminum Chloride Hexahydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum chloride hexahydrate (AlCl₃·6H₂O) is a versatile inorganic compound widely utilized as a catalyst in organic synthesis, a component in antiperspirants and deodorants, and in various pharmaceutical preparations.[1] The purification of this compound through crystallization is a critical step to ensure high purity, which is essential for its diverse applications. A significant challenge in handling aqueous solutions of aluminum chloride is its tendency to hydrolyze upon heating or evaporation, forming aluminum oxide instead of the desired crystalline hydrate.[2][3]
This document provides detailed protocols for the crystallization of this compound, focusing on methods that effectively prevent hydrolysis and yield a high-purity product. The primary method detailed is crystallization from a hydrochloric acid solution by sparging with hydrogen chloride gas, which suppresses hydrolysis and reduces the solubility of the hexahydrate.[2][3] An alternative anti-solvent crystallization method is also briefly described.
Physicochemical and Toxicological Data
All quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | AlCl₃·6H₂O | [4] |
| Molecular Weight | 241.43 g/mol | [4] |
| Appearance | White to off-white or yellowish crystalline solid, deliquescent. | [1][4][5] |
| Density | 2.39 - 2.40 g/cm³ | [1][4] |
| Melting Point | 100°C (decomposes) | [1][4] |
| pH | 2.5 - 3.5 (5% aqueous solution at 20°C) | [4] |
| Solubility in Water | 477 mg/mL at 20°C; 1 g in 0.9 mL. | [4] |
| Solubility in Alcohol | 1 g in 4 mL. | |
| Other Solubilities | Soluble in ether, glycerol, and propylene (B89431) glycol. | [4] |
| Oral LD₅₀ (Rat) | 3311 mg/kg | [6][7][8] |
Safety Precautions
This compound is corrosive and requires careful handling. Adherence to the following safety protocols is mandatory:
-
Hazard Identification : Causes severe skin burns and eye damage.[7][9] It is corrosive to the respiratory tract and may be harmful if swallowed.[8][9]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[6][10] All handling of solids and concentrated solutions should be performed inside a certified chemical fume hood.[6][8]
-
Handling : Avoid the formation of dust and aerosols.[6] Ensure adequate ventilation.[10] Wash hands thoroughly after handling.[9]
-
Storage : Store in a cool, dry, and well-ventilated area.[6][10] Keep containers tightly closed as the material is deliquescent (absorbs moisture from the air).[6][8]
-
First Aid :
-
Eyes : Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][9][10]
-
Skin : Remove contaminated clothing and wash the affected area with plenty of water.[7][10]
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[6][10]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]
-
Experimental Protocols
Protocol 1: Crystallization by Hydrogen Chloride (HCl) Gas Sparging
This method is highly effective for producing pure this compound crystals by leveraging the common ion effect to reduce solubility and prevent hydrolysis.[2][3]
Materials and Equipment:
-
Aluminum turnings (13.5 g)
-
Concentrated Hydrochloric Acid (approx. 125 mL)
-
Deionized water (50 mL)
-
Hydrogen chloride (HCl) gas source with a delivery tube
-
500 mL round-bottom flask
-
Dropping funnel
-
Ice-water bath
-
Buchner funnel and suction flask
-
Filter paper
-
Glass stopper
-
Desiccator with a drying agent (e.g., solid sodium hydroxide)
Methodology:
-
Preparation of Aluminum Chloride Solution : Place 13.5 g of aluminum turnings and 50 mL of water into a 500 mL flask.[2][3] Set up the apparatus in a fume hood.
-
Reaction : Add 125 mL of concentrated hydrochloric acid dropwise from a dropping funnel. The reaction will become vigorous; control the addition rate to prevent it from becoming too violent.[3] Continue adding acid until all the aluminum has dissolved.[3]
-
Filtration (Optional) : If the resulting solution is not perfectly clear, filter it to remove any insoluble impurities.[2][3]
-
Crystallization Setup : Place the flask containing the aluminum chloride solution in an ice-water bath to cool.[2][3] Fit the flask with a gas delivery tube for HCl that has a wide diameter (at least 1.5 cm) at the end to prevent clogging by the precipitated crystals.[2][3] An exit tube should also be fitted to lead any excess HCl gas to a water trap.[2][3]
-
Induction of Crystallization : Begin bubbling HCl gas through the cold solution.[2] Continue passing the gas until the solution is saturated and a crystalline precipitate of this compound has formed.[2][3] Saturation with HCl gas drives back hydrolysis and significantly reduces the solubility of the AlCl₃·6H₂O.[2][3]
-
Crystal Collection : Collect the crystalline precipitate using a Buchner funnel under suction.[2][3]
-
Drying : While the crystals are in the funnel, press them firmly with a glass stopper to remove as much mother liquor as possible under continuous suction.[2][3] For final drying and removal of residual HCl, transfer the crystals to a desiccator containing solid sodium hydroxide (B78521) for several days.[2][3]
Protocol 2: Anti-Solvent Crystallization (Alternative Method)
This method provides a simpler alternative that avoids the use of HCl gas. It relies on adding a solvent in which AlCl₃·6H₂O is insoluble to an aqueous solution.
Materials and Equipment:
-
This compound
-
Deionized water
-
Anti-solvent (e.g., 95% ethanol, methanol)[11]
-
Beaker
-
Stir plate and stir bar
-
Filtration apparatus (Buchner funnel or centrifuge)
Methodology:
-
Prepare Aqueous Solution : Dissolve this compound in a minimal amount of deionized water in a beaker to create a concentrated solution.[11]
-
Induce Precipitation : While stirring, slowly add the anti-solvent (e.g., 95% ethanol) to the aqueous solution.[11]
-
Crystallization : Continue adding the anti-solvent until crystal precipitation is complete.[11]
-
Collection and Drying : Separate the white crystals from the liquid via filtration or centrifugation.[11] Dry the crystals appropriately, which may involve air drying or using a desiccator, depending on the desired final purity and dryness.
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the primary crystallization protocol using HCl gas sparging.
Caption: Workflow for crystallization of AlCl₃·6H₂O via HCl gas sparging.
References
- 1. Aluminium chloride hexahydrate | 7784-13-6 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Sciencemadness Discussion Board - How to crystalise Aluminium chloride hexahydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. You are being redirected... [bio-world.com]
- 5. 7784-13-6 CAS | ALUMINIUM CHLORIDE HEXAHYDRATE | Metallic Salts (Metal Salts) | Article No. 00898 [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. dsusd-keenan.safeschoolssds.com [dsusd-keenan.safeschoolssds.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. CN1482064A - Method of preparing anhydrous aluminium chloride - Google Patents [patents.google.com]
Application of Aluminum Chloride Hexahydrate in the Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum chloride hexahydrate (AlCl₃·6H₂O) is a versatile and cost-effective Lewis acid catalyst that finds significant application in the synthesis of a variety of pharmaceutical compounds. Its utility is most prominent in electrophilic substitution reactions, particularly Friedel-Crafts acylation and alkylation, which are fundamental transformations in the construction of drug scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical classes, including non-steroidal anti-inflammatory drugs (NSAIDs), calcium channel blockers, and anticonvulsants.
I. Synthesis of Ibuprofen: A Non-Steroidal Anti-Inflammatory Drug (NSAID)
Aluminum chloride is a key catalyst in the traditional industrial synthesis of Ibuprofen, a widely used NSAID for pain relief and inflammation reduction.[1][2] The pivotal step involves the Friedel-Crafts acylation of isobutylbenzene (B155976).
Experimental Protocol: Friedel-Crafts Acylation for Ibuprofen Intermediate
This protocol outlines the laboratory-scale synthesis of 4'-isobutylacetophenone, a key intermediate in the synthesis of Ibuprofen, using this compound.
Materials:
-
Isobutylbenzene
-
Acetyl chloride
-
This compound (AlCl₃·6H₂O)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend this compound (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, add isobutylbenzene (1.0 equivalent) dropwise to the reaction mixture.
-
Once the addition of isobutylbenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly and carefully onto a mixture of crushed ice and concentrated hydrochloric acid with stirring.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4'-isobutylacetophenone.
-
The crude product can be purified by vacuum distillation.
Quantitative Data
| Reactant/Catalyst | Role | Molar Ratio | Typical Yield of 4'-isobutylacetophenone |
| Isobutylbenzene | Starting Material | 1.0 | 60-70% (lab scale)[3] |
| Acetyl Chloride | Acylating Agent | 1.1 | |
| This compound | Lewis Acid Catalyst | 1.1 |
Note: Yields can be significantly higher in optimized industrial processes, including continuous flow methods which report yields of over 90%.[2][4]
Experimental Workflow
Signaling Pathway of Ibuprofen
Ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6][7] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
II. Synthesis of 1,4-Dihydropyridines: Calcium Channel Blockers
This compound is an efficient catalyst for the Hantzsch synthesis of 1,4-dihydropyridines, a class of compounds known for their use as calcium channel blockers in the treatment of hypertension. The reaction is a one-pot, three-component condensation.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
This protocol describes the synthesis of 1,4-dihydropyridines using this compound as a catalyst under solvent-free conditions.
Materials:
-
Aldehyde (aromatic or aliphatic)
-
β-ketoester (e.g., ethyl acetoacetate)
-
This compound (AlCl₃·6H₂O)
Procedure:
-
In a round-bottomed flask, mix the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.2 mmol), and this compound (10 mol%).
-
Heat the mixture at 60°C with stirring for the appropriate time (see table below).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, add water to the reaction mixture and stir for a few minutes.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure 1,4-dihydropyridine.
Quantitative Data for Hantzsch Synthesis of Dihydropyridines
| Entry | Aldehyde (R¹) | β-ketoester (R²) | Time (min) | Yield (%)[3] |
| 1 | C₆H₅ | Et | 30 | 80 |
| 2 | 4-MeOC₆H₄ | Et | 45 | 77 |
| 3 | 4-O₂NC₆H₄ | Et | 25 | 75 |
| 4 | 4-ClC₆H₄ | Et | 35 | 76 |
| 5 | CH₃ | Et | 60 | 74 |
Experimental Workflow
III. Synthesis of Benzodiazepines and Anticonvulsant Quinazolinones
Aluminum chloride is utilized in the synthesis of key precursors for benzodiazepines, a class of drugs acting as positive allosteric modulators of the GABA-A receptor, with sedative, anxiolytic, and anticonvulsant properties.
Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzophenone (B30270)
This protocol details the synthesis of a common precursor for several benzodiazepines, such as diazepam and lorazepam, using a Friedel-Crafts reaction.
Materials:
-
p-Chloroaniline
-
Benzonitrile
-
Aluminum chloride (anhydrous)
-
Boron trichloride (B1173362) solution
-
Tetrachloroethane
-
Hydrochloric acid (2N)
-
Sodium hydroxide (B78521) (2N)
-
Methylene (B1212753) chloride
-
Benzene
-
Alumina (for chromatography)
Procedure:
-
To a solution of p-chloroaniline in tetrachloroethane, add a solution of boron trichloride in tetrachloroethane, benzonitrile, and aluminum chloride under ice cooling.[8]
-
Reflux the resulting mixture for 6 hours.
-
After cooling, add 2 N hydrochloric acid and heat at 70-80°C for 20 minutes.
-
Extract the mixture with methylene chloride.
-
Evaporate the methylene chloride layer and treat the residue with 95% ethanol and 2 N sodium hydroxide, followed by refluxing for 1 hour to hydrolyze any remaining benzonitrile.
-
Extract the product with methylene chloride, evaporate the solvent, and dissolve the residue in benzene.
-
Purify the product by column chromatography on alumina, eluting with benzene.
-
Recrystallize the obtained 2-amino-5-chlorobenzophenone from ether.[8]
Signaling Pathway of Benzodiazepines (GABA-A Receptor Modulation)
Benzodiazepines bind to an allosteric site on the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA, which leads to an increased influx of chloride ions and hyperpolarization of the neuron.[9]
Note on Quinazolinone Synthesis
While this compound is a versatile Lewis acid for various heterocyclic syntheses, specific, well-documented protocols for its direct use in the primary synthesis of anticonvulsant quinazolinones from common precursors like 2-aminobenzamide (B116534) were not prominently found in the reviewed literature. The synthesis of these compounds often involves other catalytic systems.[10][11][12][13] However, the fundamental principles of Lewis acid catalysis suggest that AlCl₃·6H₂O could potentially be adapted for such transformations, warranting further research and methods development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. ClinPGx [clinpgx.org]
- 6. Methaqualone (Quaalude) Synthesis [erowid.org]
- 7. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 8. benchchem.com [benchchem.com]
- 9. Methaqualone - CreationWiki, the encyclopedia of creation science [creationwiki.org]
- 10. Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols and aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Aluminum Chloride Hexahydrate in the Preparation of Mesoporous Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aluminum chloride hexahydrate as a precursor in the synthesis of various mesoporous materials. Detailed protocols for the preparation of mesoporous alumina (B75360), and alumina-containing silica (B1680970) are presented, along with the characterization data of the resulting materials.
Introduction
This compound (AlCl₃·6H₂O) is a versatile and cost-effective aluminum source for the synthesis of mesoporous materials.[1][2] Its high solubility in water and various organic solvents makes it a convenient precursor for a range of synthesis methods, including sol-gel, precipitation, and hydrothermal techniques.[2][3][4] The use of this compound allows for the preparation of mesoporous materials with high surface areas, large pore volumes, and tunable pore sizes, which are desirable properties for applications in catalysis, adsorption, and drug delivery.[1][3][5]
In materials science, this compound is employed in the synthesis of advanced materials like zeolites and mesoporous alumina.[1] The acidic nature of its aqueous solution, arising from the hydrolysis of the hydrated aluminum cation, can also play a role in catalytic reactions during the synthesis process.[2]
Applications
Mesoporous materials synthesized using this compound find applications in various fields:
-
Catalysis: The high surface area and tunable acidity of mesoporous aluminas and silica-aluminas make them excellent catalysts and catalyst supports for various chemical reactions, such as Friedel-Crafts reactions.[1][6]
-
Adsorption: The porous structure of these materials enables their use as adsorbents for the removal of pollutants from water and for the separation of molecules.[5][7][8]
-
Drug Delivery: The ability to functionalize the surface of mesoporous materials and their biocompatibility makes them promising candidates for controlled drug release systems.[3]
Experimental Protocols
Synthesis of Mesoporous Alumina via a Simplified Sol-Gel Approach
This protocol describes the synthesis of mesoporous alumina using a surfactant template.[3]
Materials:
-
This compound (AlCl₃·6H₂O)
-
Urea (B33335) (CO(NH₂)₂)
-
Hexadecyltrimethylammonium bromide (HTAB)
-
Ethanol (B145695) (C₂H₅OH)
-
Ammonia (B1221849) solution (28%)
-
Deionized water
Procedure:
-
Dissolve 500 mg of HTAB in 23 ml of ethanol and reflux the solution with magnetic stirring at 70°C.
-
Prepare a homogeneous solution of 2.6 g of this compound and 0.7 g of urea in 20 ml of deionized water.
-
Add the aluminum chloride/urea solution dropwise to the HTAB solution.
-
After 30 minutes of reaction, add 6 ml of 28% ammonia solution.
-
Continue the reaction for 2 hours at 70°C.
-
Age the resulting precipitate for 3-6 hours.
-
Remove the solvent by heating at 100°C for 5-7 hours.
-
Calcine the dried precipitate at 500°C to remove the surfactant template.
-
Wash the obtained mesoporous alumina particles with water and ethanol (three times each).
Synthesis of Al-MCM-41 via Hydrothermal Method
This protocol details the synthesis of the mesoporous molecular sieve Al-MCM-41.
Materials:
-
This compound (AlCl₃·6H₂O)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Cetyltrimethylammonium bromide (CTABr)
-
Ammonia solution
Procedure:
-
Prepare a solution with a specific molar ratio of reagents. For example, a ratio where CTABr to TEOS is 0.3.
-
Dissolve CTABr in a solution of ammonia.
-
Add TEOS as the silica source and an appropriate amount of this compound as the aluminum source.
-
Stir the mixture to form a homogeneous gel.
-
Transfer the gel to an autoclave for hydrothermal crystallization at 120°C for 72 hours.
-
After crystallization, filter, wash, and dry the solid product.
-
Calcine the dried powder to remove the organic template.
Data Presentation
The properties of mesoporous materials synthesized using this compound can be tailored by varying the synthesis parameters. The following tables summarize typical characterization data.
Table 1: Properties of Mesoporous Alumina
| Parameter | Value | Reference |
| Specific Surface Area | 400 m²/g | [9] |
| Pore Volume | 0.65 mL/g | [9] |
| Pore Size Distribution | Narrow, centered around the mesoporous range | [9] |
| Crystalline Phase (after calcination) | γ-Al₂O₃ | [5] |
Table 2: Properties of Al-MCM-41 Synthesized from Natural Perlite
| Parameter | Value | Reference |
| BET Surface Area | 1024 m²/g | [10] |
| Pore Volume | 0.72 cm³/g | [10] |
| Average Pore Diameter | 2.8 nm | [10] |
| Structure | Hexagonal and ordered mesoporous | [10] |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of mesoporous materials using this compound.
Caption: Sol-Gel Synthesis Workflow for Mesoporous Alumina.
Caption: Hydrothermal Synthesis Workflow for Al-MCM-41.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Facile synthesis of mesoporous alumina using hexadecyltrimethylammonium bromide (HTAB) as template: simplified sol‐gel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icsoba.org [icsoba.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Simple Synthesis and Characterization of Hexagonal and Ordered Al–MCM–41 from Natural Perlite [mdpi.com]
Application Notes and Protocols: Aluminum Chloride Hexahydrate in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum chloride hexahydrate (AlCl₃·6H₂O) is a versatile, cost-effective, and environmentally benign Lewis acid catalyst that has found significant application in organic synthesis. Its ease of handling, relatively low toxicity, and effectiveness under mild reaction conditions make it an attractive alternative to harsher reagents. In the realm of protecting group chemistry, a cornerstone of multi-step organic synthesis, AlCl₃·6H₂O has demonstrated considerable utility in both the introduction and removal of various protecting groups, crucial for the synthesis of complex molecules in drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound in key protecting group transformations, including the protection of alcohols and phenols as tetrahydropyranyl (THP) ethers and the deprotection of THP ethers, N-benzyloxycarbonyl (N-Cbz) protected amines, and tert-butyldimethylsilyl (TBS) ethers.
Mechanism of Action
The catalytic activity of this compound in protecting group chemistry stems from its nature as a Lewis acid. In solution, the aluminum ion (Al³⁺) can accept electron pairs, thereby activating electrophiles or facilitating the cleavage of bonds.[1] For instance, in the tetrahydropyranylation of an alcohol, the aluminum ion activates the dihydropyran ring, making it more susceptible to nucleophilic attack by the alcohol. Conversely, in deprotection reactions, it can coordinate to the protecting group, weakening its bond to the functional group and facilitating its removal.
Applications in Protecting Group Chemistry
Tetrahydropyranylation (THP) of Alcohols and Phenols
The tetrahydropyranyl (THP) group is a widely used protecting group for hydroxyl functions due to its stability under a variety of conditions and its ease of removal under acidic conditions. This compound serves as an efficient catalyst for the protection of alcohols and phenols as THP ethers, often under solvent-free conditions.[2][3]
Table 1: AlCl₃·6H₂O-Catalyzed Tetrahydropyranylation of Alcohols and Phenols [2]
| Entry | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzyl (B1604629) alcohol | 1 | 30 | 15 | 98 |
| 2 | 4-Chlorobenzyl alcohol | 1 | 30 | 20 | 95 |
| 3 | 4-Methoxybenzyl alcohol | 1 | 30 | 10 | 97 |
| 4 | 1-Octanol | 1 | 30 | 30 | 92 |
| 5 | Cyclohexanol | 1 | 30 | 25 | 94 |
| 6 | Phenol | 1 | 35 | 45 | 90 |
| 7 | 4-Cresol | 1 | 35 | 40 | 92 |
Experimental Protocol: Solvent-Free Tetrahydropyranylation of Benzyl Alcohol [2]
-
To a round-bottom flask, add benzyl alcohol (1.08 g, 10 mmol) and 3,4-dihydro-2H-pyran (DHP, 1.01 g, 12 mmol).
-
Add this compound (0.024 g, 0.1 mmol, 1 mol%).
-
Stir the reaction mixture at 30°C for 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add diethyl ether (20 mL) and filter the mixture through a short pad of silica (B1680970) gel.
-
Wash the silica gel pad with diethyl ether (2 x 10 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired THP ether.
Diagram 1: General Workflow for THP Protection
Caption: General workflow for the tetrahydropyranylation of alcohols and phenols.
Deprotection of Tetrahydropyranyl (THP) Ethers
This compound can also be used for the deprotection of THP ethers, regenerating the parent alcohol or phenol. This is typically achieved by treatment with AlCl₃·6H₂O in an alcoholic solvent like methanol (B129727).[2]
Table 2: AlCl₃·6H₂O-Catalyzed Deprotection of THP Ethers [2]
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzyl THP ether | 1 | Methanol | Room Temp. | 30 | 96 |
| 2 | 4-Chlorobenzyl THP ether | 1 | Methanol | Room Temp. | 35 | 94 |
| 3 | 1-Octyl THP ether | 1 | Methanol | Room Temp. | 45 | 90 |
| 4 | Cyclohexyl THP ether | 1 | Methanol | Room Temp. | 40 | 92 |
| 5 | Phenyl THP ether | 1 | Methanol | Room Temp. | 60 | 88 |
Experimental Protocol: Deprotection of Benzyl THP Ether [2]
-
In a round-bottom flask, dissolve benzyl THP ether (1.92 g, 10 mmol) in methanol (20 mL).
-
Add this compound (0.024 g, 0.1 mmol, 1 mol%).
-
Stir the solution at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (30 mL) and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected benzyl alcohol.
Diagram 2: Mechanism of THP Deprotection
References
Laboratory-Scale Preparation of Anhydrous Aluminum Chloride from the Hexahydrate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the laboratory-scale preparation of anhydrous aluminum chloride (AlCl₃) from its hydrated form, aluminum chloride hexahydrate (AlCl₃·6H₂O). Direct heating of the hexahydrate is ineffective as it leads to the formation of aluminum hydroxide (B78521) and aluminum oxide. The most reliable and widely cited laboratory method involves the dehydration of the hexahydrate using thionyl chloride (SOCl₂). This method is effective because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion. Alternative methods are also discussed, though they present greater challenges in achieving a truly anhydrous product in a standard laboratory setting.
Introduction
Anhydrous aluminum chloride is a potent Lewis acid and an essential reagent in a multitude of organic syntheses, most notably in Friedel-Crafts alkylations and acylations. Its high reactivity stems from its electron-deficient nature, which is compromised by the presence of water. Commercially available aluminum chloride is often in the hexahydrate form ([Al(H₂O)₆]Cl₃), which is not suitable for applications requiring anhydrous conditions. The strong coordination of water molecules to the aluminum ion makes simple thermal dehydration ineffective, as it results in the evolution of HCl and the formation of aluminum hydroxide or oxide.[1][2]
The reaction with thionyl chloride provides a robust solution to this problem. Thionyl chloride reacts with the coordinated water molecules to produce gaseous sulfur dioxide and hydrogen chloride, which are readily removed from the reaction mixture, yielding the desired anhydrous aluminum chloride.[2]
Comparative Data of Preparation Methods
The following table summarizes the different laboratory-scale methods for the preparation of anhydrous aluminum chloride from its hexahydrate. The thionyl chloride method is the most well-established and reliable for achieving a high-purity anhydrous product.
| Method | Principle | Typical Reagents | Reaction Conditions | Reported Yield | Reported Purity | Key Challenges | Reference(s) |
| Thionyl Chloride Dehydration | Reaction of water of hydration with SOCl₂ to form gaseous byproducts. | AlCl₃·6H₂O, Thionyl Chloride (SOCl₂) | Refluxing mixture, typically below 76°C. | High (not quantitatively specified in sources) | High (Purified by sublimation/distillation) | Handling of corrosive and moisture-sensitive reagents and byproducts. | [1][3][4] |
| Alcohol Precipitation | Dissolution in water followed by precipitation with a C1-C4 alcohol. | AlCl₃·6H₂O, Water, Ethanol/Methanol/Propanol | Room temperature precipitation. | Not specified | Up to 99.5% (claimed in patent) | Efficacy is debated; potential for incomplete dehydration or formation of alcoholates. | [5][6][7] |
| Alcohol-Ammonia Adduct Formation | Multi-step process involving alcohol dehydration, ammonia (B1221849) adduct formation, and thermal decomposition. | AlCl₃·6H₂O, Alcohol, Ammonia | Multi-step with varying temperatures (110-400°C). | High (not quantitatively specified in sources) | Not specified | Complex, multi-step procedure. | [7] |
| Direct Thermal Dehydration | Attempted removal of water by heating. | AlCl₃·6H₂O | Elevated temperatures. | Very low to none | Poor (product is primarily Al(OH)₃ or Al₂O₃) | Inevitable hydrolysis. | [1][2] |
Experimental Protocols
Primary Method: Dehydration using Thionyl Chloride
This protocol is based on the established reaction between metal hydrates and thionyl chloride.
3.1.1. Materials and Equipment
-
This compound (AlCl₃·6H₂O)
-
Thionyl chloride (SOCl₂), excess (a molar ratio of SOCl₂ to AlCl₃·6H₂O greater than 6:1 is recommended to drive the reaction and to serve as a solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas outlet with a trap for acidic gases (e.g., a bubbler with a sodium hydroxide solution)
-
Filtration apparatus (e.g., Schlenk filter or a sintered glass funnel under an inert atmosphere)
-
Distillation or sublimation apparatus
-
Schlenk line or glove box for handling anhydrous materials
3.1.2. Procedure
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be connected to a gas outlet leading to an acid gas trap. All glassware must be thoroughly dried before use.
-
Charging the Flask: Place finely ground this compound into the round-bottom flask.
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride to the flask. The reaction is exothermic and will produce large volumes of HCl and SO₂ gas. The addition should be done slowly and cautiously.
-
Reaction: Gently heat the mixture to a slow reflux. The temperature should be maintained below the boiling point of thionyl chloride (76°C). The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically refluxed for several hours to ensure completion.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The remaining solid is the crude anhydrous aluminum chloride.
-
Purification: The crude anhydrous aluminum chloride can be purified by sublimation under vacuum. This is a critical step to remove any non-volatile impurities. The sublimation is typically carried out at temperatures around 180°C.
-
Handling and Storage: The purified anhydrous aluminum chloride is extremely hygroscopic and should be handled and stored under a dry, inert atmosphere (e.g., in a glove box or a sealed Schlenk flask).
3.1.3. Safety Precautions
-
This procedure must be carried out in a well-ventilated fume hood.
-
Thionyl chloride is highly corrosive and toxic. It reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The gaseous byproducts (HCl and SO₂) are corrosive and toxic. Ensure the gas trap is functioning correctly.
Visualizations
Chemical Transformation Pathway
Caption: Reaction pathway for the synthesis of anhydrous AlCl₃.
Experimental Workflow
Caption: Step-by-step workflow for the thionyl chloride method.
References
- 1. Sciencemadness Discussion Board - Making Anhydrous Aluminium Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. CN103708518B - Anhydrous aluminum chloride preparation method - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. Method of preparing anhydrous aluminium chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN1209290C - Method of preparing anhydrous aluminium chloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
preventing hydrolysis of aluminum chloride hexahydrate during organic reactions
Technical Support Center: Aluminum Chloride Hexahydrate in Organic Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the hydrolysis of this compound (AlCl₃·6H₂O) during organic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between anhydrous aluminum chloride (AlCl₃) and this compound (AlCl₃·6H₂O)?
A: Anhydrous aluminum chloride is a powerful Lewis acid with an electron-deficient aluminum center, making it an effective catalyst for reactions like Friedel-Crafts alkylations and acylations.[1][2] In contrast, this compound is an ionic compound consisting of an octahedral hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, and chloride anions.[2][3][4] In this hydrated form, the aluminum ion is coordinatively saturated by strongly bonded water molecules, rendering it largely ineffective as a Lewis acid catalyst for many standard organic reactions.[2][5]
Q2: Why can't I simply heat this compound to obtain the anhydrous form for my reaction?
A: Heating this compound does not yield anhydrous aluminum chloride.[2] The strong bonds between aluminum and the oxygen of the water ligands cause the complex to decompose upon heating.[3] Instead of dehydration, hydrolysis occurs, leading to the formation of aluminum hydroxide (B78521) (Al(OH)₃) or alumina (B75360) (Al₂O₃) and the release of hydrogen chloride (HCl) gas and water vapor.[2][6] Thermodynamic calculations show that hydrolysis to form Al₂O₃ is favorable at temperatures as low as 300 °C.[3]
Q3: My reaction requires a Lewis acid. Can I use AlCl₃·6H₂O instead of anhydrous AlCl₃?
A: Generally, no. For classic Lewis acid-catalyzed reactions like Friedel-Crafts, the hydrated form is of little value because the aluminum center is not available to accept electrons.[2][5] However, AlCl₃·6H₂O is acidic for a different reason; the hydrated cation [Al(H₂O)₆]³⁺ acts as a Brønsted-Lowry acid by donating protons, forming species like [Al(H₂O)₅(OH)]²⁺.[2][4] This property allows it to be used as an efficient, mild, and cost-effective catalyst in specific reactions, such as the alkylation of indoles or the synthesis of 1,4-dihydropyridines, that proceed via a different mechanism.[7][8]
Q4: What are the visible signs that my AlCl₃·6H₂O is undergoing hydrolysis in my reaction?
A: The most common sign of hydrolysis is the formation of a gelatinous white precipitate, which is aluminum hydroxide, Al(OH)₃.[2] You may also notice the evolution of HCl gas, which has a sharp, acidic odor, especially if the reaction mixture is heated.[9] In aqueous solutions, hydrolysis leads to a decrease in pH.[3]
Q5: Are there any "greener" or safer alternatives to using anhydrous AlCl₃ in Friedel-Crafts reactions?
A: Yes, due to the hazardous nature of anhydrous AlCl₃ and the large amounts of corrosive waste it can generate, several alternatives have been developed. Zeolites are often used to displace aluminum chloride in industrial applications.[2] For laboratory-scale reactions, using graphite (B72142) as a catalyst for alkylations is a greener approach that eliminates the need for an aqueous work-up and can prevent unwanted side products.[10][11] Other Lewis acids like zinc oxide or the use of polyphosphoric acid can also be effective alternatives for certain acylations.[12]
Troubleshooting Guides
Problem 1: My Friedel-Crafts reaction fails to start or is extremely sluggish.
-
Probable Cause: You are using this compound, or your anhydrous aluminum chloride has been exposed to atmospheric moisture. The hydrated [Al(H₂O)₆]³⁺ complex is not an effective Lewis acid for this reaction because the aluminum center is coordinatively saturated.[2]
-
Solution:
-
Ensure you are using strictly anhydrous aluminum chloride stored in a desiccator or under an inert atmosphere.[13]
-
If only AlCl₃·6H₂O is available, it must be chemically converted to the anhydrous form before use. Simple heating will not work.[2] The most common laboratory method is dehydration using thionyl chloride (SOCl₂).[5][13] (See Experimental Protocol 1).
-
Consider using an alternative catalyst such as graphite or zeolites.[2][10]
-
Problem 2: My reaction is producing a gelatinous white precipitate.
-
Probable Cause: Your aluminum chloride catalyst has undergone extensive hydrolysis, forming insoluble aluminum hydroxide, Al(OH)₃.[2] This indicates the presence of excess water in your reaction system.
-
Solution:
-
This reaction has likely failed and should be restarted.
-
For future attempts, rigorously dry all solvents and glassware. Ensure all starting materials are anhydrous.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
-
Problem 3: The reaction works, but the yield is low and purification is difficult.
-
Probable Cause: In Friedel-Crafts acylations, the aluminum chloride catalyst can complex strongly with the carbonyl group of the product, requiring stoichiometric quantities of the catalyst and leading to a difficult aqueous work-up.[2] This can generate a large amount of corrosive waste and lead to product loss.[14][15]
-
Solution:
-
Carefully follow a proven work-up procedure, which typically involves quenching the reaction by slowly adding it to ice and acid to break up the aluminum complexes.[10]
-
For future syntheses, consider a catalytic alternative like graphite, which can often be removed by simple filtration, simplifying the workup process.[11]
-
Quantitative Data Summary
Table 1: Thermal Decomposition Behavior of AlCl₃·6H₂O
| Temperature Range | Event | Gaseous Products | Reference |
|---|---|---|---|
| 75 - 125 °C | Initial release of water | H₂O | [16] |
| > 125 °C | Rapid release of HCl begins | HCl, H₂O | [16] |
| 120 - 450 °C | Major decomposition range | HCl, H₂O | [17] |
| 230 - 260 °C | Partial decomposition to form basic aluminum chloride | HCl, H₂O |[18] |
Table 2: Recommended Conditions for Chemical Dehydration of AlCl₃·6H₂O
| Parameter | Value / Condition | Rationale | Reference |
|---|---|---|---|
| Dehydrating Agent | Thionyl Chloride (SOCl₂) | Reacts with water of crystallization to form gaseous byproducts (SO₂, HCl). | [6][19] |
| Temperature | < 76 °C (boiling point of SOCl₂) | To maintain the thionyl chloride in its liquid phase and control the reaction. | [19] |
| Pressure | Normal or slight negative pressure | To facilitate the removal of gaseous byproducts (SO₂, HCl). | [19] |
| Molar Ratio | SOCl₂ : AlCl₃·6H₂O > 3:1 | A stoichiometric excess of thionyl chloride ensures complete reaction with all six water molecules. |[19] |
Experimental Protocols
Protocol 1: Chemical Dehydration of AlCl₃·6H₂O using Thionyl Chloride
Disclaimer: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To convert this compound into anhydrous aluminum chloride.
Materials:
-
This compound (AlCl₃·6H₂O)
-
Thionyl chloride (SOCl₂), liquid
-
Round-bottom flask equipped with a magnetic stirrer
-
Reflux condenser
-
Gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ gases)
-
Heating mantle
Procedure:
-
In a fume hood, add the solid this compound crystals to the round-bottom flask.
-
Slowly add liquid thionyl chloride to the flask. The molar ratio of SOCl₂ to AlCl₃·6H₂O should be greater than 3:1 to ensure complete dehydration.[19]
-
Assemble the reflux condenser and gas trap. Ensure a gentle flow of inert gas (like nitrogen) if a completely moisture-free system is desired.
-
Begin stirring the mixture and gently heat the flask to a temperature below 76 °C.[19] The reaction will generate sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which must be vented into the gas trap.
-
Continue heating and stirring until the evolution of gas ceases, indicating the reaction is complete. The solid in the flask should now be anhydrous aluminum chloride.
-
Cool the slurry to room temperature.
-
The resulting anhydrous aluminum chloride can be purified from the excess thionyl chloride by filtration followed by distillation or sublimation under reduced pressure.[13][19] Store the final product in a tightly sealed container in a desiccator.
Visual Guides
Caption: The hydrolysis pathway of this compound in solution.
References
- 1. quora.com [quora.com]
- 2. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 3. Aluminum chloride hydrate | 10124-27-3 | Benchchem [benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. quora.com [quora.com]
- 6. Sciencemadness Discussion Board - Making Anhydrous Aluminium Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. beyondbenign.org [beyondbenign.org]
- 11. gctlc.org [gctlc.org]
- 12. Sciencemadness Discussion Board - Alternatives to Friedl-Crafts reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. inorganic chemistry - Is there a way to dehydrate hydrated aluminum chloride for use as a Lewis acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. How To [chem.rochester.edu]
- 15. Troubleshooting [chem.rochester.edu]
- 16. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CN103708518B - Anhydrous aluminum chloride preparation method - Google Patents [patents.google.com]
Technical Support Center: Optimizing Aluminum Chloride Hexahydrate Catalysis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with aluminum chloride hexahydrate (AlCl₃·6H₂O) as a catalyst.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, presented in a clear question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction catalyzed by this compound shows a very low yield or is not proceeding at all. What are the common causes?
A: Low or no yield in reactions catalyzed by this compound can often be attributed to catalyst deactivation or suboptimal reaction conditions. Here are the primary factors to investigate:
-
Catalyst Inactivity due to Moisture: Aluminum chloride is extremely sensitive to water. Any moisture present in the reactants, solvents, or glassware will hydrolyze the catalyst, rendering it inactive. This is a very common reason for reaction failure.
-
Impurities in Reagents or Solvents: Alcohols, amines, and other Lewis bases present as impurities can coordinate with the aluminum chloride, deactivating the catalyst.
-
Incorrect Reaction Temperature: The catalytic activity of this compound is highly temperature-dependent. The optimal temperature can vary significantly depending on the specific reaction. Temperatures that are too low may result in a slow or stalled reaction, while excessively high temperatures can lead to catalyst decomposition or the formation of unwanted side products.
-
Formation of Inactive Catalyst Sludge: In some reactions, particularly alkylations, the catalyst can form a complex sludge with hydrocarbons, which reduces its activity.
Issue 2: Formation of Multiple Products or Byproducts
Q: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A: The formation of multiple products is a common challenge, particularly in reactions like Friedel-Crafts alkylations. Here are some strategies to enhance selectivity:
-
Optimize Reaction Temperature: Temperature plays a crucial role in controlling selectivity. Running the reaction at a lower temperature can often favor the formation of the thermodynamically more stable product and minimize side reactions. A systematic temperature optimization study is recommended.
-
Control Stoichiometry: Carefully controlling the molar ratios of the reactants and catalyst can influence the product distribution. For instance, in Friedel-Crafts alkylation, using an excess of the aromatic substrate can help to minimize polyalkylation.
-
Order of Addition: The order in which reagents are added can impact the outcome of the reaction. For example, in some cases, adding the alkylating or acylating agent slowly to the mixture of the aromatic compound and catalyst can improve selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for catalysis with this compound?
A1: There is no single optimal temperature range for all reactions. The ideal temperature depends on the specific transformation. For example, in the esterification of levulinic acid, a temperature range of 318–348 K (45-75 °C) has been explored.[1][2][3] In biodiesel production from waste cooking oil, the optimal temperature has been found to be around 65 °C.[4] For hydrothermal hydrolysis, temperatures can be much higher, in the range of 160–200 °C.[5] It is essential to consult the literature for the specific reaction you are performing or to conduct an optimization study.
Q2: How can I tell if my this compound catalyst has been deactivated by moisture?
A2: A common sign of moisture contamination is the evolution of hydrogen chloride (HCl) gas when the catalyst is added to the reaction mixture, which may be visible as white fumes. The reaction may also fail to initiate or proceed very slowly. To avoid this, ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.
Q3: Can I reuse the this compound catalyst?
A3: In some cases, the catalyst can be recovered and reused. For instance, in the synthesis of ethyl levulinate, the this compound catalyst was found to be wholly dissolved in the aqueous phase, allowing for its recovery and reuse over several cycles without a significant loss of activity.[1][2][3] However, the reusability will depend on the specific reaction conditions and the potential for catalyst deactivation.
Q4: What are some common side reactions to be aware of when using this compound as a catalyst?
A4: In Friedel-Crafts alkylations, carbocation rearrangements can occur, leading to the formation of isomeric products. Polyalkylation, where more than one alkyl group is added to the aromatic ring, is also a common side reaction. In other reactions, high temperatures can lead to decomposition of the reactants or products, or the formation of polymeric materials.
Data Presentation
The following tables summarize quantitative data from studies on reactions catalyzed by this compound at different temperatures.
Table 1: Effect of Temperature on the Esterification of Levulinic Acid with Ethanol [1][2][3]
| Temperature (K) | Reaction Time (h) | Levulinic Acid Conversion (%) |
| 318 | 40 | ~50 |
| 328 | 40 | ~55 |
| 338 | 40 | ~60 |
| 348 | 40 | ~65 |
Table 2: Influence of Temperature on Biodiesel Yield from Waste Cooking Oil [4]
| Temperature (°C) | Biodiesel Yield (%) |
| 45 | 73.7 ± 0.7 |
| 55 | 83.9 ± 0.6 |
| 65 | 87.8 ± 0.4 |
| 75 | 86.9 ± 0.8 |
| 85 | 84.0 ± 0.5 |
Experimental Protocols
Protocol 1: Temperature Optimization for the Esterification of Levulinic Acid with 1-Hexanol (B41254) [6]
This protocol describes a general procedure for optimizing the reaction temperature for the esterification of levulinic acid with 1-hexanol using this compound as a catalyst.
-
Reaction Setup: In a series of round-bottom flasks equipped with reflux condensers and magnetic stirrers, place levulinic acid (1 equivalent), 1-hexanol (1 equivalent), and this compound (0.01 equivalents).
-
Temperature Control: Place each flask in a temperature-controlled oil bath set to a specific temperature (e.g., 338 K, 348 K, 358 K, and 368 K).
-
Reaction Monitoring: Allow the reactions to proceed for a set amount of time (e.g., 72 hours). Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Analysis: After the reaction is complete, cool the flasks to room temperature. The product, hexyl levulinate, can be purified, and the conversion of levulinic acid can be calculated for each temperature to determine the optimal condition.[6]
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting and experimental design.
References
addressing regioselectivity issues with aluminum chloride hexahydrate catalyst
Welcome to the Technical Support Center for Aluminum Chloride Hexahydrate (AlCl₃·6H₂O) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to regioselectivity issues encountered during organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction showing poor regioselectivity with AlCl₃·6H₂O?
A1: Poor regioselectivity in Friedel-Crafts and other electrophilic aromatic substitution reactions using AlCl₃·6H₂O can stem from several factors:
-
Reaction Temperature: Higher temperatures can favor the formation of thermodynamically more stable isomers, which may not be the desired product. Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product.
-
Solvent Choice: The polarity of the solvent can influence the stability of the reaction intermediates and transition states. Non-polar solvents like dichloromethane (B109758) (DCM) or carbon disulfide (CS₂) often favor kinetic control, while more polar solvents like nitrobenzene (B124822) can lead to thermodynamic products.
-
Catalyst Loading: While AlCl₃·6H₂O is a cost-effective catalyst, using an inappropriate amount can affect the reaction outcome. Catalyst loading should be optimized for each specific reaction. In a study on the alkylation of indoles, catalyst loading was successfully reduced from 10 mol% to 1 mol% while maintaining high yield and selectivity.[1]
-
Steric Hindrance: The regiochemical outcome is a balance between electronic and steric effects. Bulky substrates or acylating/alkylating agents will preferentially react at the less sterically hindered position, which is often the para position.
Q2: How can I improve the para-selectivity of my acylation reaction?
A2: To favor the formation of the para-substituted product, consider the following strategies:
-
Lower the Reaction Temperature: Running the reaction at 0°C or even lower temperatures can favor the kinetically preferred para product.
-
Use a Non-Polar Solvent: Solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are often effective in maximizing the yield of the para isomer.
-
Choose a Bulkier Acylating Agent: If possible, using a sterically more demanding acylating agent can increase the preference for substitution at the less hindered para position.
Q3: Is AlCl₃·6H₂O as effective as anhydrous AlCl₃ in controlling regioselectivity?
A3: Anhydrous AlCl₃ is a very strong Lewis acid and is often used in stoichiometric amounts. AlCl₃·6H₂O, while still an effective Lewis acid catalyst, is considered milder. The water molecules in the hexahydrate coordinate to the aluminum ion, moderating its Lewis acidity. This can sometimes lead to different regioselectivity compared to the anhydrous form. While direct comparative studies on regioselectivity are not abundant in the literature, the choice between the two often depends on the specific substrate and desired outcome. AlCl₃·6H₂O is considered a greener and more cost-effective alternative.
Q4: My reaction is not proceeding at all. Is the AlCl₃·6H₂O catalyst inactive?
A4: While AlCl₃·6H₂O is more tolerant to moisture than its anhydrous counterpart, its catalytic activity can still be affected. In its aqueous solution, AlCl₃·6H₂O exists as [Al(H₂O)₆]³⁺, which acts as a proton donor, creating an acidic medium. However, certain functional groups on your substrate, such as amines (-NH₂) or alcohols (-OH), can react with and deactivate the Lewis acid catalyst. Additionally, strongly electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution, preventing the reaction from occurring.
Troubleshooting Guide: Unexpected Regioisomers
This guide provides a systematic approach to troubleshooting common regioselectivity problems encountered when using AlCl₃·6H₂O as a catalyst.
Data Presentation
The following table summarizes the optimization of a Friedel-Crafts alkylation of indole (B1671886) with celastrol (B190767), demonstrating the effect of catalyst loading and reactant equivalents on the reaction yield. This reaction showed excellent regioselectivity, with the 1,6-conjugate addition product being formed exclusively.
| Entry | Catalyst (mol%) | Indole (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | 10 | 2.0 | DCM | 12 | 99 |
| 2 | 5 | 2.0 | DCM | 12 | 99 |
| 3 | 1 | 2.0 | DCM | 12 | 99 |
| 4 | 5 | 1.2 | DCM | 3 | 99 |
| 5 | 1 | 1.2 | DCM | 3 | 98 |
Data adapted from a study on the AlCl₃·6H₂O-catalyzed Friedel-Crafts alkylation of indoles.[1]
Experimental Protocols
Protocol 1: Regioselective Friedel-Crafts Alkylation of Indole with Celastrol
This protocol is adapted from a published procedure demonstrating a highly regioselective alkylation.[1]
Objective: To synthesize C6-indole-substituted celastrol derivatives with high regioselectivity.
Materials:
-
Celastrol
-
Indole
-
This compound (AlCl₃·6H₂O)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve celastrol (1.0 equiv.) and indole (1.2 equiv.) in dichloromethane.
-
Catalyst Addition: Add this compound (5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding pure water (20 mL).
-
Separate the aqueous phase and extract it three times with ethyl acetate (20 mL).
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
-
Purification: Remove the solvent in vacuo to yield the crude product. The product can be further purified by column chromatography if necessary.
Protocol 2: General Procedure for Friedel-Crafts Acylation of an Activated Aromatic Ring
This protocol provides a general guideline for the acylation of an activated aromatic substrate, such as anisole (B1667542) or toluene, where para-selectivity is often desired.
Objective: To synthesize a para-acylated aromatic ketone.
Materials:
-
Aromatic substrate (e.g., anisole) (1.0 equiv.)
-
Acyl chloride (e.g., acetyl chloride) (1.1 equiv.)
-
This compound (AlCl₃·6H₂O) (adjust loading as needed, start with 10-20 mol%)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend AlCl₃·6H₂O in anhydrous DCM.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride to the stirred suspension.
-
Substrate Addition: Dissolve the aromatic substrate in anhydrous DCM and add it dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: Stir the reaction at 0°C, monitoring the progress by TLC.
-
Work-up:
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Stir until all aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography. The ratio of regioisomers can be determined by GC-MS or ¹H NMR analysis of the crude product.
References
Technical Support Center: Purification of Reaction Mixtures Containing Aluminum Chloride
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of reaction mixtures containing aluminum chloride (AlCl₃) and its hydrated forms.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in working up a reaction containing aluminum chloride?
A1: The first step is to carefully and slowly quench the reaction mixture. This is typically done by pouring the reaction mixture onto crushed ice, often containing concentrated hydrochloric acid (HCl).[1] This process hydrolyzes the aluminum chloride complexes formed with the product (especially in Friedel-Crafts acylations) and deactivates the catalyst.[1][2] The addition of HCl is crucial as it keeps the resulting aluminum salts soluble in the aqueous phase as various chloro-aqua species, preventing the precipitation of gelatinous aluminum hydroxide (B78521) (Al(OH)₃).[3]
Q2: Why did a thick, gelatinous white precipitate form during my aqueous workup?
A2: This is likely aluminum hydroxide (Al(OH)₃). It forms when the aluminum chloride catalyst is quenched with water, especially if the solution becomes neutral or basic (e.g., through the addition of sodium bicarbonate). This gelatinous precipitate can be very difficult to filter and may trap your product, leading to lower yields.
Q3: How can I get rid of the gelatinous aluminum hydroxide precipitate?
A3: The most effective method is to use an acidic workup. By quenching the reaction in a mixture of ice and dilute hydrochloric acid, the aluminum salts remain dissolved in the aqueous layer.[3] If you have already formed the precipitate, you can often dissolve it by carefully adding HCl to the mixture until the aqueous layer becomes clear.
Q4: I have a persistent emulsion between the organic and aqueous layers. What can I do?
A4: Emulsions are common in these workups due to the presence of aluminum salts and finely suspended solids. Here are several techniques to break an emulsion, which can be used sequentially:
-
Salting Out : Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force phase separation.
-
Filtration through Celite® : Filter the entire emulsified mixture through a pad of Celite®. Celite® is a diatomaceous earth that acts as a physical barrier, breaking up the emulsion by removing the fine suspended solids that often stabilize it.
-
Gentle Agitation : Avoid vigorous shaking which can promote stable emulsions. Instead, gently rock or swirl the separatory funnel.
-
Centrifugation : If available, centrifuging the mixture is a very effective mechanical method to separate the layers.
-
Solvent Addition : Adding a small amount of a different, miscible organic solvent can sometimes alter the mixture's properties and break the emulsion.
Q5: How much aluminum chloride should be used in a Friedel-Crafts acylation?
A5: In Friedel-Crafts acylation, the aluminum chloride Lewis acid forms a complex with the ketone product.[2] This complex is typically stable under the reaction conditions, effectively removing the catalyst from the reaction. Therefore, a stoichiometric amount (1.0 equivalent) or a slight excess (e.g., 1.1 to 1.2 equivalents) of AlCl₃ is required relative to the acylating agent.[2]
Troubleshooting Guide
Issue 1: Low Product Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Product trapped in aluminum hydroxide precipitate. | During the workup, ensure the aqueous phase remains acidic (pH 1-2) by using dilute HCl to prevent the formation of gelatinous Al(OH)₃. If precipitate has already formed, attempt to dissolve it by adding more HCl. |
| Product lost in a persistent emulsion. | Use emulsion-breaking techniques such as adding brine, filtering the entire mixture through Celite®, or centrifugation. |
| Incomplete hydrolysis of the aluminum-product complex. | After quenching, stir the biphasic mixture vigorously for 15-30 minutes to ensure the aluminum complex is fully hydrolyzed and the product is released into the organic phase. |
| Product has high water solubility. | If your product has some water solubility, minimize the number of aqueous washes. Perform multiple extractions of the aqueous layer with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery. |
Issue 2: Product is Contaminated with Residual Aluminum
| Potential Cause | Troubleshooting Steps |
| Insufficient washing of the organic layer. | After separating the initial aqueous layer, wash the organic layer multiple times with dilute HCl, followed by water, a saturated sodium bicarbonate solution (to remove acid), and finally brine. |
| Formation of insoluble aluminum salts. | The use of an acidic workup is the primary method to prevent this. Ensure the pH of all aqueous washes is appropriate for your product's stability. |
| Chelation of product with aluminum. | If your product contains functional groups that can chelate aluminum (e.g., certain diols, catechols), consider using a stronger acid wash or adding a competing chelating agent like tartaric or citric acid to the aqueous wash, which can form stable, water-soluble complexes with aluminum.[4][5][6][7] |
Data Presentation: Comparison of Workup Strategies
The choice of workup strategy significantly impacts product yield and purity. Below is a summary of common methods and their expected outcomes.
| Purification Method | Typical Product Yield | Purity/Efficiency | Key Considerations |
| Standard Acidic Workup (Dilute HCl) | Good to Excellent (e.g., >60%)[1] | High purity; effectively keeps aluminum salts in the aqueous phase.[3] | The product must be stable to acidic conditions. |
| Aqueous Workup (Water/Bicarbonate only) | Poor to Moderate | Low purity; high risk of Al(OH)₃ precipitation and product loss. | Generally not recommended unless the product is highly acid-sensitive. |
| Workup with Celite® Filtration | Can significantly improve yield if emulsions or precipitates are present. | Excellent for removing fine particulates and breaking emulsions.[8] | Adds an extra filtration step to the process. |
| Post-Workup Column Chromatography | Dependent on initial purity. | Can achieve very high purity by removing minor organic impurities. | Standard final purification step after initial extraction and washing. |
Experimental Protocols
Protocol 1: Standard Acidic Workup for a Friedel-Crafts Reaction
This protocol outlines a general procedure for quenching the reaction and removing the aluminum chloride catalyst.
-
Preparation of Quenching Solution : Prepare a beaker with a mixture of crushed ice (approx. 100 g per 10 mmol of AlCl₃) and concentrated hydrochloric acid (approx. 10 mL per 10 mmol of AlCl₃).
-
Quenching the Reaction : Once the reaction is complete, slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry. The addition should be done in a fume hood and may be exothermic.
-
Hydrolysis : Stir the resulting biphasic mixture vigorously for 15-20 minutes to ensure the complete hydrolysis of any aluminum-product complexes.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the reaction solvent (e.g., dichloromethane).
-
Washing : Combine the organic layers. Wash sequentially with:
-
Dilute HCl (1M solution)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution (Caution: CO₂ evolution)
-
Saturated sodium chloride (brine) solution
-
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Final Purification : The crude product can be further purified by standard techniques such as recrystallization or column chromatography.
Visualizations
Decision Workflow for Purification Strategy
This diagram helps in selecting the appropriate workup and purification strategy based on the properties of the target compound.
Caption: Decision tree for selecting a purification method.
General Experimental Workflow
This diagram illustrates the sequential steps involved in a typical purification process for removing aluminum chloride.
Caption: Standard workflow for reaction workup and purification.
References
- 1. dl.icdst.org [dl.icdst.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
troubleshooting low yields in aluminum chloride hexahydrate catalyzed syntheses
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in chemical syntheses catalyzed by aluminum chloride hexahydrate.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes when using this compound as a catalyst?
Low yields in this compound catalyzed reactions, such as Friedel-Crafts alkylations or acylations, can often be attributed to catalyst deactivation or suboptimal reaction conditions. The primary culprit is typically the presence of water, which reacts with aluminum chloride and renders it inactive.[1][2] Other common causes include impure reagents, incorrect catalyst loading, or the formation of inactive catalyst sludge.[1]
Q2: How does water affect the catalytic activity of this compound?
Aluminum chloride is extremely sensitive to moisture.[1] When this compound is used, the water of hydration can interfere with the reaction. Anhydrous aluminum chloride reacts violently with water, hydrolyzing to form aluminum hydroxide (B78521) and hydrochloric acid.[3][4][5] This process consumes the active Lewis acid catalyst, thereby inhibiting the desired reaction.[2] Even small amounts of moisture in the solvents or reagents can significantly reduce the catalyst's effectiveness.[1]
Q3: What are the best practices for handling and storing this compound to maintain its activity?
To ensure optimal performance, this compound should be handled in a controlled environment. Key recommendations include:
-
Drying: Ensure all glassware is rigorously dried before use, for instance, by oven-drying or flame-drying under a vacuum.[1]
-
Inert Atmosphere: Handle the catalyst under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[1]
-
Anhydrous Reagents: Use anhydrous solvents and reagents. If necessary, purify them using appropriate drying agents and distillation.[1]
-
Proper Storage: Store the catalyst in a tightly sealed container in a desiccator to protect it from humidity.
Q4: Can impurities in my starting materials affect the reaction?
Yes, impurities can act as Lewis bases and coordinate with the aluminum chloride, deactivating the catalyst.[1] Common problematic impurities include alcohols, amines, and even some ethers. It is crucial to verify the purity of all starting materials and solvents and purify them if necessary.
Q5: I observe the formation of a viscous sludge in my reaction. What is it and how can I prevent it?
In some reactions, particularly alkylations, the catalyst can form a complex sludge with hydrocarbons, which reduces its activity.[1] To mitigate this, consider using a supported aluminum chloride catalyst, which can offer easier separation and potentially a longer catalyst lifetime.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low yields in your this compound catalyzed synthesis.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields.
Catalyst Deactivation Pathway
The primary deactivation pathway for the aluminum chloride catalyst in the presence of water is its hydrolysis.
Caption: Deactivation of AlCl₃ catalyst by water.
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware
-
Cleaning: Thoroughly clean all glassware with an appropriate solvent to remove any organic residues, followed by washing with a laboratory detergent and rinsing with deionized water.
-
Oven Drying: Place the glassware in a laboratory oven at a temperature of at least 120 °C for a minimum of 4 hours, or preferably overnight.
-
Flame Drying (for more sensitive reactions):
-
Assemble the glassware setup.
-
While flushing with a stream of dry, inert gas (nitrogen or argon), gently heat the entire surface of the glassware with a heat gun or a soft flame from a Bunsen burner until all visible moisture has evaporated.
-
Allow the glassware to cool to room temperature under a positive pressure of the inert gas before introducing any reagents.
-
Protocol 2: Purification of Solvents
For reactions that are highly sensitive to moisture, it is recommended to use freshly distilled solvents from an appropriate drying agent.
| Solvent | Drying Agent | Distillation Notes |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Reflux for at least 2 hours before distillation. |
| Tetrahydrofuran (THF) | Sodium/benzophenone | Distill when the solution is a deep blue/purple color. |
| Benzene/Toluene | Sodium/benzophenone | Distill when the solution is a deep blue/purple color. |
Note: Always handle drying agents with appropriate safety precautions.
Quantitative Data Summary
The optimal conditions for this compound catalyzed reactions can vary significantly depending on the specific substrates and desired product. The following table provides general guidelines.
| Parameter | Typical Range | Notes |
| Catalyst Loading (mol%) | 5 - 150 mol% | Stoichiometric amounts may be needed for acylations as the product can complex with the catalyst.[6] |
| Temperature (°C) | 0 - 80 °C | Exothermic reactions may require initial cooling.[7] Higher temperatures can sometimes lead to side reactions. |
| Reaction Time (hours) | 1 - 24 hours | Monitor reaction progress by TLC or GC/LC-MS to determine the optimal time. |
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. Interaction of Aluminium with Water | Scotmas Chlorine Dioxide [scotmas.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. websites.umich.edu [websites.umich.edu]
impact of solvent choice on aluminum chloride hexahydrate reactivity
Welcome to the technical support center for aluminum chloride hexahydrate (AlCl₃·6H₂O). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the impact of solvent choice on the reactivity and handling of this versatile chemical.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound yellow?
A: Pure this compound is a colorless or white crystalline solid. A yellow coloration typically indicates contamination with iron(III) chloride.[1] This impurity can affect the reactivity and outcome of your experiment, particularly in sensitive catalytic reactions.
Q2: I dissolved AlCl₃·6H₂O in water and evaporated the solution to dryness to get the anhydrous form, but the resulting solid is not reactive. What happened?
A: Heating an aqueous solution of this compound does not yield the anhydrous form. The hexahydrate decomposes upon heating (starting around 100°C) to form aluminum hydroxide (B78521) (Al(OH)₃) or alumina (B75360) (Al₂O₃), releasing hydrochloric acid and water vapor.[1][2] The resulting aluminum hydroxide/oxide is generally unreactive in applications where anhydrous aluminum chloride is required, such as Friedel-Crafts reactions.
Q3: Is this compound a good Lewis acid catalyst for Friedel-Crafts reactions?
A: The hydrated form of aluminum chloride is generally a poor catalyst for traditional Friedel-Crafts reactions.[1] The central aluminum ion in the hexahydrate complex, [Al(H₂O)₆]³⁺, is coordinatively saturated by the six water molecules. This prevents it from effectively acting as a Lewis acid to activate the reactants.[1] For these reactions, anhydrous aluminum chloride is the required reagent.
Q4: My reaction in an alcohol solvent is not proceeding as expected. Could the solvent be the issue?
A: Yes, protic solvents like alcohols can react with aluminum chloride. For example, anhydrous aluminum chloride is known to react with ethanol (B145695) to produce aluminum ethoxide.[3] While the hexahydrate is listed as soluble in alcohol, the solvent can participate in the reaction, leading to unexpected products or low yields. Consider an aprotic solvent if this is a concern.
Q5: How does the choice of solvent affect the acidity of the solution?
A: In aqueous solutions, the hydrated aluminum cation [Al(H₂O)₆]³⁺ undergoes hydrolysis, releasing protons (H⁺) and making the solution acidic.[1][4] The extent of this acidity can be influenced by the solvent. In polar protic solvents, this effect will be pronounced. In aprotic solvents, the behavior will be different, and the concept of acidity may be defined by the solvent's own properties.
Q6: I am having trouble crystallizing AlCl₃·6H₂O from my aqueous reaction mixture. What can I do?
A: Crystallizing this compound from a purely aqueous solution by evaporation is difficult due to hydrolysis.[5] The standard and most effective method is to use a solution in hydrochloric acid. By sparging the solution with dry hydrogen chloride (HCl) gas, the solubility of AlCl₃·6H₂O is significantly reduced, promoting crystallization while simultaneously preventing hydrolysis.[5][6]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reactivity in Catalysis | Use of hydrated AlCl₃ instead of anhydrous form for reactions requiring a strong Lewis acid (e.g., Friedel-Crafts).[1] | Use anhydrous AlCl₃. Ensure all reagents and solvents are strictly anhydrous. |
| The solvent (e.g., water, alcohol) is coordinating with the aluminum center, deactivating it.[1][3] | Switch to an appropriate aprotic solvent (e.g., nitrobenzene, carbon tetrachloride) or consider solvent-free conditions where applicable.[7][8] | |
| Formation of Unwanted Byproducts | Hydrolysis of AlCl₃·6H₂O due to residual moisture, leading to changes in pH and reagent decomposition.[9] | Dry solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., N₂, Ar). |
| The solvent is participating in the reaction (e.g., ether forming an etherate, alcohol forming an alkoxide).[3] | Select a non-reactive solvent. Review literature for solvent compatibility with your specific reaction type. | |
| Poor Solubility | The chosen solvent is non-polar and cannot effectively solvate the ionic compound (e.g., benzene).[1] | Refer to solubility data. Choose a more polar solvent like water, ethanol, or glycerol. |
| Solidification or "Glass-like" Material Formation | Upon concentrating an aqueous solution, a supersaturated or amorphous solid may form instead of distinct crystals.[10] | Avoid complete evaporation. Induce crystallization by adding concentrated HCl or sparging with HCl gas.[5][6] |
| Inconsistent Results | The reagent is hygroscopic and may have absorbed atmospheric moisture, changing its hydration state and reactivity.[9][11] | Store AlCl₃·6H₂O in a tightly sealed container in a desiccator. Handle quickly in a low-humidity environment or glovebox. |
Data Presentation: Solubility
The solubility of this compound varies significantly with the solvent. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility Data | Reference(s) |
| Water | 1 gm in 0.9 ml | |
| Alcohol (Ethanol) | 1 gm in 4 ml | |
| Glycerol | Soluble | [4] |
| Diethyl Ether | Soluble | [4] |
| Propylene Glycol | Soluble | [4] |
| Chloroform | Soluble | [1] |
| Carbon Tetrachloride | Soluble | [1] |
| Benzene | Slightly Soluble | [1] |
| Nitrobenzene | Freely Soluble | [8][12] |
Experimental Protocols
Protocol 1: General Procedure for AlCl₃·6H₂O Catalyzed Synthesis of 1,4-Dihydropyridines (Hantzsch Reaction)
This protocol is adapted from methodologies that use AlCl₃·6H₂O as an efficient catalyst under solvent-free conditions.[7]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (B1235776) (2 mmol)
-
Ammonium (B1175870) acetate (B1210297) (1.2 mmol)
-
This compound (AlCl₃·6H₂O) (0.1 mmol, 10 mol%)
-
Mortar and pestle
-
Reaction vial or round-bottom flask with a condenser
Procedure:
-
Combine the aldehyde, ethyl acetoacetate, ammonium acetate, and this compound in a mortar.
-
Grind the mixture with a pestle for 2-5 minutes at room temperature until a homogeneous paste is formed.
-
Transfer the mixture to a reaction vial.
-
Heat the reaction mixture in an oil bath at 60-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add hot ethanol to the solidified mixture and stir until the product dissolves.
-
Filter the mixture to remove the catalyst.
-
Cool the filtrate in an ice bath to recrystallize the crude product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Crystallization of AlCl₃·6H₂O from an Aqueous HCl Solution
This method prevents hydrolysis and yields high-purity crystals.[5][6]
Materials:
-
A concentrated aqueous solution of aluminum chloride.
-
Concentrated hydrochloric acid (HCl).
-
Source of dry HCl gas.
-
Three-neck flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet bubbler.
-
Ice bath.
Procedure:
-
Place the concentrated aluminum chloride solution into the three-neck flask.
-
Cool the flask in an ice bath to reduce the solubility of the product and manage the heat from HCl dissolution.
-
Begin stirring the solution.
-
Slowly bubble dry HCl gas through the solution via the gas inlet tube. The end of the tube should be wide to prevent clogging by the precipitating crystals.[5]
-
Continue passing HCl gas until the solution is saturated and a significant amount of white crystalline precipitate has formed.
-
Stop the gas flow and stirring. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold concentrated HCl to remove any remaining mother liquor.
-
Dry the crystals as completely as possible with suction. For final drying, place the crystals in a desiccator over solid sodium hydroxide (NaOH) or potassium hydroxide (KOH) to remove excess HCl.[5]
Visualizations
Caption: General experimental workflow for a reaction catalyzed by AlCl₃·6H₂O.
Caption: Impact of solvent choice on the reactivity of AlCl₃·6H₂O.
References
- 1. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 2. solechem.eu [solechem.eu]
- 3. Sciencemadness Discussion Board - possible synthesis of anhydrous aluminum chloride at room temperature - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Sciencemadness Discussion Board - How to crystalise Aluminium chloride hexahydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aluminum Chloride | AlCl3 | CID 24012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Sciencemadness Discussion Board - Aluminium chloride hexahydrate: strange behaviour? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. fiveable.me [fiveable.me]
- 12. Aluminum Chloride: Uses and Solubility_Chemicalbook [chemicalbook.com]
deactivation and regeneration of aluminum chloride hexahydrate catalyst
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues encountered during the use, deactivation, and regeneration of aluminum chloride hexahydrate (AlCl₃·6H₂O) catalysts.
Troubleshooting Guide
This guide addresses common problems observed during experiments, helping you diagnose and resolve issues related to catalyst deactivation.
| Symptom | Possible Cause(s) | Diagnostic Steps | Suggested Solution(s) |
| Reaction fails to initiate or proceeds very slowly from the start. | 1. Catalyst Hydrolysis: The catalyst was exposed to moisture before or during addition to the reaction. AlCl₃·6H₂O is highly sensitive to water.[1][2]2. Impure Reagents: Solvents or starting materials contain impurities like alcohols or amines that act as Lewis bases and poison the catalyst.[1] | 1. Observe for fuming (white smoke, HCl gas) when adding the catalyst, indicating moisture presence.[1]2. Test the water content of your solvent and reagents using Karl Fischer titration.3. Verify the purity of all starting materials via appropriate analytical methods (NMR, GC-MS). | 1. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum before use.[1]2. Use anhydrous grade solvents and reagents. If necessary, purify and dry them using standard laboratory procedures.[1]3. Conduct the entire experiment under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1] |
| Reaction starts but stops prematurely or shows a gradual decrease in conversion over time. | 1. Progressive Poisoning: Trace amounts of water or other impurities are slowly deactivating the catalyst.[1]2. Product Inhibition/Fouling: A reaction product or byproduct is a Lewis base that coordinates with the AlCl₃, inhibiting its activity.[3]3. Coke Formation: Carbonaceous materials are depositing on the catalyst surface, blocking active sites.[4] | 1. Monitor the reaction progress over time. A sharp drop-off after an initial period of activity points to this issue.2. Analyze aliquots of the reaction mixture to identify potential inhibitory byproducts.3. For heterogeneous catalysts, inspect the catalyst post-reaction for changes in color (e.g., darkening) or texture.[3] | 1. Re-purify all reagents and ensure the inert atmosphere is maintained throughout the reaction.2. Add fresh, anhydrous aluminum chloride to the reaction mixture to potentially restore activity.[1]3. For supported catalysts, consider a regeneration protocol involving solvent washing or calcination to remove fouling or coke.[3][5] |
| Formation of a viscous, oily, or solid sludge in the reaction flask. | 1. Catalyst Sludge Formation: In some reactions, particularly Friedel-Crafts alkylations, the catalyst can form a complex sludge with hydrocarbons, rendering it inactive.[1]2. Hydrolysis Product Precipitation: Excessive moisture can lead to the formation and precipitation of aluminum hydroxides.[6] | 1. Visually inspect the reaction mixture for a separate, viscous phase.[1]2. Isolate and analyze the sludge to determine its composition (e.g., organic, inorganic). | 1. For future reactions, consider using a supported aluminum chloride catalyst, which can mitigate sludge formation and simplify separation.[1]2. Improve drying procedures for all reagents and apparatus to prevent hydrolysis. |
| Catalyst activity is not restored after a regeneration attempt. | 1. Irreversible Deactivation (Sintering): For supported catalysts, high temperatures during reaction or regeneration can cause the active metal particles to agglomerate, permanently reducing the active surface area.[3]2. Incomplete Regeneration: The chosen regeneration method was insufficient to remove all deactivating species (e.g., strongly adsorbed poisons, heavy coke). | 1. Analyze the regenerated catalyst using techniques like TEM or XRD to check for changes in particle size or morphology.[3]2. Use surface analysis techniques (e.g., TGA, XPS) to check for residual contaminants on the catalyst surface. | 1. Sintering is generally irreversible. Optimize reaction and regeneration protocols to use lower temperatures if possible.[3]2. Employ a more rigorous regeneration protocol, such as a different solvent wash, calcination at a higher temperature (if sintering is not a risk), or a chemical treatment.[5][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound catalyst deactivation? A1: The primary deactivation mechanisms are:
-
Hydrolysis: Aluminum chloride is extremely sensitive to water. Moisture in reagents or the reaction atmosphere will hydrolyze the catalyst to aluminum hydroxide, rendering it inactive.[1][6]
-
Poisoning: Lewis bases present as impurities in the substrate or solvent (e.g., alcohols, amines, ethers) can coordinate strongly with the Lewis acidic aluminum center, blocking it from participating in the desired reaction.[1]
-
Fouling/Sludge Formation: In some reactions like alkylations, the catalyst can form an inactive, complex sludge with hydrocarbon reactants or products.[1]
-
Coke Formation: At higher temperatures, carbonaceous deposits can form on the catalyst surface, physically blocking active sites.[4][8]
Q2: How can I prevent my catalyst from deactivating? A2: Prevention is key. Rigorously dry all glassware, use anhydrous solvents and reagents, and maintain a strict inert atmosphere (Nitrogen or Argon) throughout your experiment.[1] Purifying starting materials to remove potential Lewis base impurities is also critical.[1]
Q3: Can I reuse the catalyst from my reaction mixture? A3: Direct reuse of a homogeneous AlCl₃ catalyst from a completed reaction is generally not recommended due to deactivation and the difficulty of separating it from the reaction mixture.[1] For heterogeneous (supported) aluminum chloride catalysts, recovery and regeneration are more feasible.[1][9]
Q4: How do I regenerate a deactivated catalyst? A4: Regeneration depends on the type of catalyst and the deactivation mechanism:
-
For homogeneous catalysts: In some cases, activity can be partially restored in-situ by adding fresh, anhydrous AlCl₃.[1]
-
For supported catalysts: Regeneration can often be achieved by washing with an appropriate solvent to remove adsorbed impurities, followed by drying.[1][5] For deactivation by coking, controlled calcination (heating in air or an inert atmosphere) can burn off deposits.[5] A deactivated supported catalyst was successfully regenerated by treatment with a saturated solution of AlCl₃ in CCl₄, recovering up to 96% of its initial activity.[10]
Q5: What is the typical lifespan of an AlCl₃ catalyst? A5: The lifespan is highly dependent on the specific reaction conditions, purity of reagents, temperature, and the nature of the substrates and products.[1] In batch reactions, the catalyst is typically used for a single run. In a continuous process using a supported AlCl₃ catalyst for isobutene polymerization, a significant drop in conversion from 99% to 57% was observed after 2000 hours of operation.[10]
Quantitative Data Summary
The following tables summarize key performance and regeneration data found in the literature.
Table 1: Catalyst Performance and Deactivation
| Catalyst Type | Application | Operating Time (hours) | Initial Conversion (%) | Final Conversion (%) | Reference |
|---|
| Supported AlCl₃ | Isobutene Polymerization | 2000 | 99 | 57 |[10] |
Table 2: Catalyst Regeneration Efficiency
| Catalyst Type | Deactivation Cause | Regeneration Method | Activity Recovery (%) | Reference |
|---|---|---|---|---|
| Supported AlCl₃ | Unspecified | Treatment with saturated AlCl₃ in CCl₄ | 96 | [10] |
| Al Salt Slag | Chloride Contamination | Water Leaching | >92 (Chloride Removal) |[11] |
Experimental Protocols
Protocol 1: Regeneration of a Deactivated Supported AlCl₃ Catalyst (Ex-situ)
This protocol is based on the method described for catalysts deactivated by fouling or coking.
Materials:
-
Deactivated supported AlCl₃ catalyst
-
Anhydrous, non-reactive organic solvent (e.g., hexane) for washing
-
Saturated solution of anhydrous AlCl₃ in carbon tetrachloride (CCl₄) (USE WITH EXTREME CAUTION IN A FUME HOOD)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar apparatus
Procedure:
-
Catalyst Recovery: After the reaction, separate the supported catalyst from the liquid phase by filtration under an inert atmosphere.
-
Solvent Washing: Wash the recovered catalyst multiple times with an anhydrous, non-reactive solvent (e.g., hexane) to remove any adsorbed organic residues.
-
Drying: Dry the washed catalyst under high vacuum to remove the washing solvent completely.
-
Chemical Reactivation:
-
Place the dried, deactivated catalyst in a flame-dried Schlenk flask under an inert atmosphere.
-
Add a sufficient volume of a saturated solution of AlCl₃ in CCl₄ to form a slurry.[10]
-
Stir the slurry at room temperature for a specified time (e.g., 2-4 hours).
-
-
Final Steps:
-
Filter the catalyst from the CCl₄ solution under an inert atmosphere.
-
Wash the catalyst with fresh, anhydrous CCl₄ to remove excess physisorbed AlCl₃.
-
Dry the regenerated catalyst thoroughly under high vacuum. The catalyst is now ready for reuse.
-
Protocol 2: Preparation of an Anhydrous AlCl₃-THF Stock Solution
To minimize hydrolysis, using a prepared stock solution of the catalyst complex is often more reliable than adding the solid directly.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous tetrahydrofuran (B95107) (THF), inhibitor-free
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon gas supply and gas-tight syringe
Procedure:
-
Place a magnetic stir bar into a Schlenk flask and flame-dry the entire apparatus under vacuum. Allow it to cool to room temperature under an inert atmosphere.
-
Quickly weigh the desired amount of anhydrous AlCl₃ in a glovebox or a dry, inert atmosphere and add it to the flask.
-
Add the required volume of anhydrous THF via a cannula or syringe to achieve the target molarity (e.g., 0.5 M).[1]
-
Caution: The initial reaction is exothermic. Add the THF slowly, especially on a larger scale, and consider cooling the flask in an ice bath.[1]
-
Stir the mixture until all the AlCl₃ has dissolved.
-
Store the resulting catalyst solution under an inert atmosphere.[1] This solution can now be transferred via syringe for use in reactions.
Visualizations
Catalyst Deactivation and Regeneration Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. chemistryjournal.net [chemistryjournal.net]
- 6. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 7. Role of Lewis Acid in Catalytic Cycle Stability [eureka.patsnap.com]
- 8. Influence of metal doping on the coke formation of a novel hierarchical HZSM-5 zeolite catalyst in the conversion of 1-propanol to fuel blendstock - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07707E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
dealing with the corrosive nature of aluminum chloride hexahydrate in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive properties of aluminum chloride hexahydrate in experimental setups.
Troubleshooting Guide
Problem: Unexpected corrosion of metallic components (e.g., reactor vessel, fittings, stirrers) in the experimental setup.
| Probable Cause | Recommended Solution(s) |
| Incompatible Material Selection: Use of materials with low resistance to acidic chloride environments, such as lower grades of stainless steel (e.g., 304). | - Material Upgrade: Switch to more resistant materials. Borosilicate glass is an excellent choice for its inertness. For metallic components, consider Hastelloy C-276 or Titanium alloys. High-performance polymers like PEEK and PTFE are also suitable alternatives for specific components. - Consult Compatibility Charts: Before setting up the experiment, always refer to material compatibility data for acidic chloride solutions. |
| High Reaction Temperature: Increased temperatures can significantly accelerate corrosion rates. | - Temperature Control: Maintain the lowest possible reaction temperature that allows for the desired chemical transformation. - Material Selection for High Temperatures: If high temperatures are unavoidable, select materials with proven resistance at the intended operating temperature. Hastelloy C-276 and Titanium Grade 7 are suitable for higher temperature applications in acidic chloride environments. |
| Presence of Impurities: Contaminants in the reactants or solvents can exacerbate corrosion. | - Use High-Purity Reagents: Employ high-purity grades of this compound and other reactants to minimize corrosive impurities. - Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative corrosion. |
| Crevice or Pitting Corrosion: Localized corrosion occurring in tight spaces (e.g., under gaskets, in threads) or as small pits on a metal surface, often initiated by chloride ions. | - Proper Equipment Design: Avoid designs that create crevices. Ensure smooth surfaces and proper sealing with compatible gasket materials (e.g., PTFE). - Regular Inspection and Cleaning: Periodically inspect equipment for signs of localized corrosion and ensure thorough cleaning after each use to remove residual chlorides. |
| Hydrolysis of this compound: Aqueous solutions of this compound are acidic due to hydrolysis, which can be corrosive to many materials. | - pH Control: In aqueous systems where permissible by the experimental protocol, consider buffering the solution to a less corrosive pH range. However, this is often not feasible in organic synthesis. - Anhydrous Conditions: For reactions where water is detrimental (like many Friedel-Crafts reactions), ensure the use of anhydrous solvents and reagents to minimize hydrolysis and the formation of corrosive hydrochloric acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most significant corrosive properties of this compound?
A1: The primary corrosive nature of this compound stems from its hydrolysis in the presence of moisture, which generates hydrochloric acid (HCl).[1] This acidic environment is highly corrosive to many metals. Additionally, the chloride ions themselves can induce pitting and crevice corrosion in susceptible alloys like stainless steel.[2]
Q2: Which materials are recommended for handling this compound solutions?
A2: For general laboratory glassware, borosilicate glass is an excellent choice due to its high chemical resistance to acids and saline solutions.[3][4] For metallic components where high strength and temperature resistance are required, Hastelloy C-276 and titanium alloys are recommended due to their superior performance in acidic chloride environments.[5][6] For seals, gaskets, and tubing, chemically inert polymers such as PTFE (Teflon®) and PEEK are highly suitable.
Q3: Can I use standard stainless steel (e.g., 304 or 316) for my reactor?
A3: While 316 stainless steel has better corrosion resistance than 304 stainless steel in chloride environments, both are susceptible to pitting and crevice corrosion, especially at elevated temperatures and in acidic conditions created by this compound hydrolysis.[7][8][9] For short-duration experiments at room temperature with non-aqueous solvents, 316 stainless steel might be acceptable with close monitoring. However, for prolonged use, elevated temperatures, or in aqueous solutions, it is not recommended.
Q4: How should I clean my equipment after an experiment with this compound?
A4: To prevent residual corrosion, it is crucial to thoroughly clean all equipment immediately after use. A typical cleaning procedure involves:
-
Quenching the reaction mixture with a suitable solvent.
-
Washing with a dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize any residual acid.
-
Rinsing thoroughly with deionized water.
-
Final rinsing with an appropriate solvent (e.g., acetone (B3395972) or ethanol) to aid in drying.
-
Drying the equipment completely before storage.
Q5: What are the safety precautions I should take when working with this compound?
A5: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation of dust and contact with skin and eyes. In case of a spill, neutralize with sodium bicarbonate before cleaning up.
Data Presentation: Material Compatibility with this compound
The following table summarizes the corrosion resistance of various materials to this compound and analogous acidic chloride environments. The corrosion rates are indicative and can vary with temperature, concentration, and specific experimental conditions.
| Material | Class | Typical Corrosion Rate (mm/year) | Temperature (°C) | Environment | Notes |
| Borosilicate Glass | Glass | < 0.01 | Up to 100 | General acidic and chloride solutions | Excellent chemical resistance to a wide range of chemicals, making it a preferred material for reactors and glassware.[3][4] |
| PTFE (Teflon®) | Polymer | < 0.01 | Up to 260 | Aluminum Chloride | Excellent resistance, widely used for seals, gaskets, and linings. |
| PEEK | Polymer | < 0.02 | Up to 250 | Aluminum Chloride | Very good chemical resistance, suitable for high-performance components. |
| Titanium (Grade 2) | Metal Alloy | < 0.13 | Up to 100 | 10-25% AlCl₃ | Generally good resistance, but can be susceptible to crevice corrosion. |
| Titanium (Grade 7) | Metal Alloy | < 0.02 | Up to 150 | Acidic Chloride Solutions | Enhanced resistance due to palladium content, suitable for more aggressive conditions. |
| Hastelloy C-276 | Metal Alloy | < 0.1 | Up to 100 | Acidic Chloride Solutions | Excellent resistance to a wide range of corrosive media, including acidic chlorides.[5][6] |
| Stainless Steel 316 | Metal Alloy | 0.1 - 1.0 | 25 - 50 | Acidic Chloride Solutions | Susceptible to pitting and crevice corrosion, especially with increasing temperature and chloride concentration.[7][8][9] |
| Stainless Steel 304 | Metal Alloy | > 1.0 | 25 - 50 | Acidic Chloride Solutions | Not recommended for use with acidic chloride solutions due to high susceptibility to corrosion.[7][11][12] |
Experimental Protocols: Friedel-Crafts Acylation of Benzene (B151609)
This protocol details a Friedel-Crafts acylation of benzene with acetyl chloride using this compound as a catalyst. This reaction is exothermic and produces corrosive HCl gas, so it must be performed in a fume hood with appropriate safety precautions.
Materials:
-
This compound (AlCl₃·6H₂O)
-
Benzene (anhydrous)
-
Acetyl chloride
-
Dichloromethane (B109758) (anhydrous)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas trap (e.g., a tube leading to a beaker with a sodium bicarbonate solution)
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and reflux condenser. Ensure all glassware is dry.
-
Catalyst Suspension: In the flask, suspend 1.2 equivalents of this compound in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 1.0 equivalent of acetyl chloride in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
Benzene Addition: After the acetyl chloride addition is complete, add 1.0 equivalent of anhydrous benzene dropwise. Control the addition rate to maintain the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Workup:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product (acetophenone). The product can be further purified by distillation or column chromatography.
Visualizations
Caption: Decision workflow for selecting materials for experiments involving this compound.
Caption: Logical relationship illustrating the corrosive mechanism of this compound.
References
- 1. irochemical.com [irochemical.com]
- 2. cf1.bettymills.com [cf1.bettymills.com]
- 3. parrinst.com [parrinst.com]
- 4. [PDF] Corrosion Behavior of Sensitized AISI 304 Stainless Steel in Acid Chloride Solution | Semantic Scholar [semanticscholar.org]
- 5. sandmeyersteel.com [sandmeyersteel.com]
- 6. Corrosion Resistance of Hastelloy C-276 to Hydrochloric Acid [metalspiping.com]
- 7. Study of the Corrosion Resistance of Type 304L and 316 Austenitic Stainless Steels in Acid Chloride Solution – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. ijmerr.com [ijmerr.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Aluminum Chloride Hexahydrate and Ferric Chloride as Lewis Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of aluminum chloride hexahydrate (AlCl₃·6H₂O) and ferric chloride (FeCl₃) as Lewis acid catalysts in organic synthesis. While both are recognized for their catalytic activity, their performance can differ based on the specific reaction, substrate, and conditions. This document summarizes key performance data, provides detailed experimental protocols for representative reactions, and illustrates the underlying catalytic mechanisms.
Quantitative Performance Data
Direct quantitative comparisons of this compound and ferric chloride hexahydrate in the same organic reaction under identical conditions are limited in readily available literature. However, data from various studies on both their anhydrous and hydrated forms provide valuable insights into their relative efficacy.
| Catalyst | Reaction Type | Substrate(s) | Product Yield | Reference |
| Anhydrous AlCl₃ | Friedel-Crafts Acylation | Anisole, Toluene, p-Xylene, Biphenyl with Acetyl Chloride | High | [Not explicitly quantified in the provided search results, but generally considered the standard for high yields] |
| Anhydrous FeCl₃ | Friedel-Crafts Acylation | Anisole, Toluene, p-Xylene, Biphenyl with Acetyl Chloride | Slightly lower yields (by 10-15%) than AlCl₃ under identical conditions | |
| AlCl₃·6H₂O | Friedel-Crafts Alkylation | Indoles with Celastrol | Up to 99% | |
| FeCl₃·6H₂O | Esterification | Steroid Alcohols with Fatty Acids | Up to 100% (after 24h) |
Note: The data presented for the hydrated forms are from different reaction types, and therefore, do not represent a direct comparison of catalytic efficacy under the same conditions. Generally, anhydrous aluminum chloride is considered a more reactive Lewis acid than anhydrous ferric chloride. The choice between the two often involves a trade-off between reactivity and selectivity, with ferric chloride sometimes being preferred to avoid unwanted side reactions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate these catalysts in their own work.
Friedel-Crafts Acylation using Anhydrous Aluminum Chloride
This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic compound.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acyl chloride (e.g., acetyl chloride)
-
Aromatic compound (e.g., anisole)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous AlCl₃ in dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add the acyl chloride to the cooled suspension with stirring.
-
After the addition of the acyl chloride, add the aromatic compound dropwise to the reaction mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method (e.g., recrystallization or column chromatography).
Friedel-Crafts Alkylation using this compound
This protocol is adapted from a study on the alkylation of indoles.
Materials:
-
This compound (AlCl₃·6H₂O)
-
Indole (B1671886) derivative
-
Alkylating agent (e.g., celastrol)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the indole derivative and the alkylating agent in dichloromethane in a reaction vessel.
-
Add a catalytic amount of this compound (e.g., 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete, quench the reaction by adding water.
-
Separate the aqueous phase and extract it with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product as necessary.
Esterification using Ferric Chloride Hexahydrate
This protocol describes a general procedure for the esterification of an alcohol with a carboxylic acid.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Steroid alcohol (e.g., cholesterol)
-
Fatty acid (e.g., stearic acid)
-
Mesitylene (as solvent)
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine the steroid alcohol, fatty acid, and a catalytic amount of ferric chloride hexahydrate in mesitylene.
-
Heat the mixture to reflux, and azeotropically remove the water formed during the reaction.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting ester by column chromatography or recrystallization.
Mandatory Visualizations
Lewis Acid Catalysis in Friedel-Crafts Acylation
The following diagram illustrates the fundamental mechanism of Lewis acid catalysis in a Friedel-Crafts acylation reaction, where the Lewis acid activates the acyl halide to generate a potent electrophile.
Caption: Mechanism of Lewis Acid Catalysis in Friedel-Crafts Acylation.
Experimental Workflow for a Catalyzed Organic Synthesis
This diagram outlines a typical experimental workflow for performing a Lewis acid-catalyzed organic synthesis reaction, from setup to product purification.
Caption: General Experimental Workflow for Lewis Acid-Catalyzed Synthesis.
A Comparative Analysis of Aluminum Chloride Hexahydrate and Zinc Chloride in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is a critical decision that can significantly influence the outcome of a synthetic route. Among the myriad of choices, aluminum chloride and zinc chloride have long been workhorse catalysts in organic synthesis. This guide provides an objective comparison of the performance of aluminum chloride hexahydrate (AlCl₃·6H₂O) and zinc chloride (ZnCl₂) in key organic transformations, supported by experimental data and detailed protocols.
Overview of Catalytic Activity
Both aluminum chloride and zinc chloride function as Lewis acids, accepting electron pairs to activate substrates and facilitate a wide range of organic reactions.[1][2] Aluminum chloride is generally considered a stronger Lewis acid than zinc chloride.[3] This difference in Lewis acidity often translates to higher reactivity and, in some cases, the ability to catalyze reactions that are sluggish with milder catalysts. However, this high reactivity can also lead to undesired side reactions and catalyst deactivation, particularly in the presence of moisture.[3]
Anhydrous aluminum chloride is notoriously hygroscopic and reacts violently with water.[3] this compound, while being more stable and easier to handle, can have its catalytic activity influenced by the coordinated water molecules.[4] Zinc chloride is also hygroscopic but is generally considered a milder and more moisture-tolerant Lewis acid, making it a suitable catalyst for a broader range of substrates and reaction conditions.[5]
Performance in Key Organic Reactions
To provide a clear comparison of their catalytic efficacy, the following table summarizes the performance of this compound and zinc chloride in three common organic reactions: Friedel-Crafts acylation, Fischer indole (B1671886) synthesis, and Pechmann condensation.
| Reaction | Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst Loading (mol%) |
| Friedel-Crafts Acylation | AlCl₃ | Toluene (B28343), Acetyl chloride | Methylene Chloride | 0 to RT | 30 min | ~86 | Stoichiometric |
| ZnCl₂ | Anisole, Acetic Anhydride | [CholineCl][ZnCl₂]₃ (DES) | 120 (Microwave) | 5 min | 95 | Catalytic (in DES) | |
| Fischer Indole Synthesis | AlCl₃/ZnCl₂ | Phenylhydrazine, Ketones/Aldehydes | Various | Various | Various | Catalyst dependent | Catalytic/Stoichiometric |
| Pechmann Condensation | ZnCl₂ | Phenols, β-keto esters | Solvent-free | 110 | 150 min | ~85 | 10 |
| AlCl₃ | Phenols, β-keto esters | Various | Various | Various | Catalyst dependent | Catalytic/Stoichiometric |
Note: The data presented is a compilation from multiple sources to provide a broad comparative overview. Reaction conditions can greatly affect yields and should be optimized for each specific application.
Experimental Protocols
Friedel-Crafts Acylation of Toluene using Aluminum Chloride
This protocol describes the acylation of toluene with acetyl chloride using anhydrous aluminum chloride as the catalyst.[6]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Toluene
-
Acetyl chloride
-
Methylene chloride (DCM), anhydrous
-
Ice
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equiv.) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of acetyl chloride (1.1 equiv.) in anhydrous DCM dropwise to the cooled suspension over 10 minutes with continuous stirring.
-
Following the addition of acetyl chloride, add a solution of toluene (1.0 equiv.) in anhydrous DCM dropwise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 10% NaOH solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product, primarily 4-methylacetophenone, can be further purified by distillation or recrystallization.
Pechmann Condensation for Coumarin (B35378) Synthesis using Zinc Chloride
This protocol outlines the synthesis of a coumarin derivative via the Pechmann condensation of a phenol (B47542) and a β-keto ester using zinc chloride as the catalyst under solvent-free conditions.[7]
Materials:
-
α-Naphthol
-
Ethyl acetoacetate (B1235776)
-
Zinc chloride (ZnCl₂)
Procedure:
-
In a round-bottom flask, mix α-naphthol (1 mmol), ethyl acetoacetate (1.1 mmol), and zinc chloride (10 mol%).
-
Heat the reaction mixture in an oil bath at 110°C with stirring for 150 minutes.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add hot methanol to the solidified crude product and filter.
-
Recrystallize the collected solid from ethanol to obtain the pure coumarin product.
Visualizing the Process
To better illustrate the experimental and logical frameworks, the following diagrams are provided.
Caption: General experimental workflow for a Lewis acid-catalyzed organic synthesis.
Caption: Comparative properties and applications of AlCl₃ and ZnCl₂.
Conclusion
The choice between this compound and zinc chloride as a catalyst in organic synthesis is nuanced and depends heavily on the specific reaction, substrates, and desired outcome. Aluminum chloride, being a stronger Lewis acid, is often the catalyst of choice for reactions requiring high activation, such as Friedel-Crafts acylations.[3] However, its sensitivity to moisture and potential to cause side reactions necessitate careful handling and anhydrous conditions.
Conversely, zinc chloride offers a milder and often more versatile catalytic system.[5] Its greater tolerance to moisture and functional groups makes it suitable for a wider range of substrates and reactions, including the Fischer indole synthesis and Pechmann condensation, often with the advantage of requiring only catalytic amounts. For syntheses where selectivity and functional group tolerance are paramount, zinc chloride may be the more prudent choice. Ultimately, empirical optimization of reaction conditions is crucial for achieving the desired product in high yield and purity with either catalyst.
References
spectroscopic analysis to differentiate between hydrated and anhydrous aluminum chloride
A definitive guide to the spectroscopic differentiation of hydrated and anhydrous aluminum chloride for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the spectroscopic signatures of AlCl₃ and AlCl₃·6H₂O using Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.
Introduction
Aluminum chloride exists in two common forms: anhydrous (AlCl₃) and hydrated (AlCl₃·6H₂O). Their chemical properties and applications differ significantly, making unambiguous identification crucial in research and development. Anhydrous aluminum chloride is a powerful Lewis acid, widely used as a catalyst in organic synthesis. In contrast, the hydrated form, aluminum chloride hexahydrate, is a common component in antiperspirants and is less reactive. Spectroscopic techniques offer rapid and non-destructive methods to differentiate between these two forms by probing their distinct molecular structures.
Spectroscopic Comparison
The key difference lies in the coordination environment of the aluminum atom. In anhydrous AlCl₃, aluminum is typically four-coordinate (in the dimeric Al₂Cl₆ form) or three-coordinate (in the monomeric form at high temperatures). In the hydrated form, aluminum is six-coordinate, forming the hexaaquaaluminum(III) complex, [Al(H₂O)₆]³⁺. These structural differences give rise to unique spectroscopic fingerprints.
Data Summary
The following tables summarize the key spectroscopic features for the differentiation of anhydrous and hydrated aluminum chloride.
Table 1: Infrared (IR) Spectroscopy Data
| Form | Wavenumber (cm⁻¹) Anhydrous AlCl₃ | Wavenumber (cm⁻¹) Hydrated AlCl₃·6H₂O | Assignment |
| Anhydrous AlCl₃ | ~625, ~484, ~420 (for Al₂Cl₆ dimer in gas phase).[1] | - | Al-Cl stretching and bending modes. |
| Hydrated AlCl₃·6H₂O | - | ~3400-3000 (broad), ~1640, ~900-600.[1] | O-H stretching of water, H-O-H bending of water, Al-O stretching. |
Table 2: Raman Spectroscopy Data
| Form | Wavenumber (cm⁻¹) Anhydrous AlCl₃ | Wavenumber (cm⁻¹) Hydrated AlCl₃·6H₂O | Assignment |
| Anhydrous AlCl₃ | ~350 (strong, polarized for AlCl₄⁻ in molten salts).[2] | - | Symmetric stretch of Al-Cl in tetrahedral AlCl₄⁻. |
| Hydrated AlCl₃·6H₂O | - | ~525 (polarized), ~438, ~332.[3][4] | ν₁(a₁g), ν₂(eᵍ), and ν₅(f₂ᵍ) modes of the [Al(H₂O)₆]³⁺ octahedron.[3][4] |
Table 3: ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Form | Chemical Shift (ppm) Anhydrous AlCl₃ | Chemical Shift (ppm) Hydrated AlCl₃·6H₂O | Assignment |
| Anhydrous AlCl₃ | ~80 to ~110 (for tetrahedral AlCl₄⁻ or related species).[5][6] | - | Tetrahedrally coordinated aluminum.[5][7] |
| Hydrated AlCl₃·6H₂O | - | ~0 | Hexa-coordinated aluminum in [Al(H₂O)₆]³⁺.[8] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups and bond vibrations characteristic of the anhydrous and hydrated forms.
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet transmission FTIR.
-
Sample Preparation:
-
Anhydrous AlCl₃: Due to its hygroscopic nature, the sample must be handled in a dry environment (e.g., a glove box). For ATR-FTIR, the powder is pressed directly onto the ATR crystal. For transmission, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Hydrated AlCl₃·6H₂O: The crystalline solid can be analyzed directly via ATR-FTIR or by preparing a KBr pellet.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Raman Spectroscopy
-
Objective: To probe the vibrational modes of the Al-Cl and Al-O bonds.
-
Method: Dispersive or FT-Raman spectroscopy.
-
Sample Preparation:
-
Anhydrous AlCl₃: The sample should be contained in a sealed, dry container (e.g., a glass capillary) to prevent moisture exposure during the measurement.
-
Hydrated AlCl₃·6H₂O: The crystalline solid can be placed directly on a microscope slide or in a sample holder for analysis.
-
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).[9]
-
Data Acquisition: Spectra are collected over a relevant spectral range (e.g., 100-1000 cm⁻¹ for the key vibrations) with an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio.
²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the coordination environment of the aluminum nucleus.
-
Method: Solid-state or solution-state ²⁷Al NMR.
-
Sample Preparation:
-
Anhydrous AlCl₃ (Solid-State): The powder is packed into a solid-state NMR rotor in a dry atmosphere. Magic Angle Spinning (MAS) is employed to obtain higher resolution spectra.[7]
-
Hydrated AlCl₃·6H₂O (Solution-State): The sample is dissolved in a suitable solvent, typically D₂O, and transferred to a 5 mm NMR tube.[10] A small amount of D₂O can be used for locking the magnetic field.
-
-
Instrumentation: A high-field NMR spectrometer with a broadband probe tunable to the ²⁷Al frequency.[10]
-
Data Acquisition: A simple one-pulse experiment is usually sufficient. The chemical shifts are referenced to a standard, such as an aqueous solution of Al(NO₃)₃.
Experimental Workflow
The logical flow for differentiating between hydrated and anhydrous aluminum chloride using spectroscopic techniques is illustrated below.
Caption: Experimental workflow for spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aluminium(III) hydration in aqueous solution. A Raman spectroscopic investigation and an ab initio molecular orbital study of aluminium(III) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (27Al) Aluminum NMR [chem.ch.huji.ac.il]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. benchchem.com [benchchem.com]
Validating the Purity of Synthesized Aluminum Chloride Hexahydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized aluminum chloride hexahydrate (AlCl₃·6H₂O) is a critical parameter that dictates its efficacy and safety in various applications, from pharmaceutical formulations to industrial catalysis. This guide provides an objective comparison of analytical methods to validate its purity, discusses the impact of impurities on performance, and evaluates alternative aluminum salts.
The Critical Role of Purity
High-purity this compound is essential in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and in cosmetics for high-end skincare formulations. Market analysis indicates that purity grades of 99.5% are predominantly used in these sectors, while grades around 95% are utilized in applications like water treatment and casting.[1] The presence of impurities, particularly heavy metals and iron, can compromise product stability, catalytic activity, and introduce toxicity.
Analytical Methods for Purity Validation
A comprehensive assessment of this compound purity involves a combination of identification tests, assays for the active ingredient, and limit tests for specific impurities, as outlined in major pharmacopoeias such as the United States Pharmacopeia (USP).
Table 1: Summary of Key Analytical Methods for this compound Purity
| Parameter | Method | Principle | Acceptance Criteria (USP) |
| Assay (AlCl₃) | Complexometric Titration | Back-titration of excess EDTA with a standardized zinc sulfate (B86663) solution.[2] | 95.0% to 102.0% (anhydrous basis)[2] |
| Water Content | Karl Fischer Titration | Reaction of water with iodine and sulfur dioxide in a suitable solvent. | 42.0% to 48.0% |
| Identification | Qualitative Tests | Responds to tests for Aluminum <191> and Chloride <191>. | Positive Identification |
| Sulfate | Turbidimetric Limit Test | Comparison of turbidity formed with barium chloride against a standard.[3][4] | No turbidity produced within 1 minute. |
| Iron | Colorimetric Test | Visual comparison of the color produced with a standard iron solution. | NMT 10 ppm |
| Heavy Metals | Thioacetamide Test | Precipitation of metal sulfides and comparison with a lead standard. | NMT 0.002% |
| Alkalies and Alkaline Earths | Gravimetric Method | Ignition of the filtrate after precipitation of aluminum hydroxide. | NMT 0.5% |
Performance Comparison: The Impact of Purity
While direct comparative studies on different purity grades of this compound are not extensively published, the stringent requirements of certain applications provide indirect evidence of the importance of high purity.
-
Catalysis: In Friedel-Crafts reactions, the anhydrous form of aluminum chloride is a potent Lewis acid catalyst. The presence of water, an impurity in the hydrated form, can significantly hinder the reaction by forming aluminum hydroxide.[5][6] Trace metal impurities can also interfere with the catalytic cycle, reducing yield and selectivity.
-
Pharmaceuticals: The presence of elemental impurities in drug products is a major safety concern.[7][8] Impurities can affect the stability of the final product and may have toxic effects on patients.[7] For this reason, high-purity raw materials are mandated in pharmaceutical manufacturing.
-
Antiperspirants: While lower purity grades are used, the efficacy of this compound in treating hyperhidrosis is well-documented.[9][10][11] The mechanism involves the obstruction of sweat ducts by the aluminum salt.[12]
Comparison with Alternative Aluminum Salts
This compound is one of several aluminum salts used across various industries. The choice of salt often depends on the specific application, desired performance, and cost-effectiveness.
Table 2: Performance Comparison of this compound and Alternative Aluminum Salts
| Application | This compound | Aluminum Sulfate (Alum) | Polyaluminum Chloride (PAC) | Aluminum Sesquichlorohydrate | Potassium Alum |
| Water Treatment (Coagulation) | Effective coagulant. | Commonly used, but PAC often shows better performance in turbidity removal.[13][14][15][16][17] | Generally more efficient than alum, requiring lower dosages and effective over a wider pH range.[13][14][15][16][18][19][20][21] | - | - |
| Antiperspirants | Highly effective for hyperhidrosis, available in concentrations up to 30%.[11][22] Can cause skin irritation.[10][11] | - | - | Demonstrates similar efficacy to aluminum chloride with potentially better tolerability.[23] | A natural mineral salt; works by sitting on the skin's surface rather than being absorbed. Considered gentler but may be less effective for severe hyperhidrosis. |
Experimental Protocols
Detailed and validated experimental protocols are paramount for accurate purity assessment.
Assay of this compound (Complexometric Titration)
Principle: A known excess of a standard solution of ethylenediaminetetraacetic acid (EDTA) is added to a solution of the this compound sample. The aluminum ions form a stable complex with EDTA. The unreacted EDTA is then titrated with a standard solution of zinc sulfate using a suitable indicator.
Procedure:
-
Accurately weigh about 2 g of this compound and dissolve it in water in a 100-mL volumetric flask. Dilute to volume with water and mix.
-
Pipette 10.0 mL of this solution into a 250-mL beaker.
-
Add 25.0 mL of 0.05 M EDTA VS and 20 mL of acetic acid-ammonium acetate (B1210297) buffer TS.
-
Boil the solution gently for 5 minutes, then cool to room temperature.
-
Add 50 mL of alcohol and 2 mL of dithizone (B143531) TS.
-
Titrate with 0.05 M zinc sulfate VS until the solution color changes to a bright rose-pink.
-
Perform a blank determination and make any necessary correction.
Limit Test for Sulfate
Principle: The test relies on the precipitation of sulfate ions as barium sulfate in the presence of barium chloride. The turbidity produced is compared to that of a standard solution containing a known amount of sulfate.
Procedure:
-
Prepare a test solution by dissolving a specified amount of the this compound sample in water.
-
Prepare a standard solution with a known concentration of sulfate.
-
To both solutions, add barium chloride solution.
-
After a specified time (e.g., 1 minute), visually compare the turbidity of the test solution against the standard solution. The test solution should not be more turbid than the standard.
Determination of Iron Impurity
Principle: The thiocyanate (B1210189) method is a common colorimetric method for iron determination. In an acidic solution, ferric ions react with thiocyanate to form a red-colored complex, the intensity of which is proportional to the iron concentration.
Procedure:
-
Dissolve 1.0 g of the sample in 45 mL of water.
-
Add 2 mL of hydrochloric acid.
-
Add a solution of ammonium (B1175870) thiocyanate.
-
Compare the color produced with that of a standard solution containing a known concentration of iron. The color of the test solution should not be more intense than that of the standard.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the validation process and the selection of an appropriate aluminum salt, the following diagrams are provided.
Caption: Experimental workflow for validating the purity of synthesized this compound.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. dgra.de [dgra.de]
- 9. droracle.ai [droracle.ai]
- 10. Topical Treatment Options for Hyperhidrosis [practicaldermatology.com]
- 11. Aluminum chloride - International Hyperhidrosis Society | Official Site [sweathelp.org]
- 12. researchgate.net [researchgate.net]
- 13. biotechrep.ir [biotechrep.ir]
- 14. researchgate.net [researchgate.net]
- 15. Comparing Aluminium Sulfate and Poly-Aluminium Chloride (PAC) Performance in Turbidity Removal from Synthetic Water [biotechrep.ir]
- 16. tandfonline.com [tandfonline.com]
- 17. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 18. hxinmaterial.com [hxinmaterial.com]
- 19. Difference Between Basic Aluminium Chloride and Poly Aluminium Chloride in Water Treatment - Zibo Longorder [mingchuanpac.com]
- 20. jurnal.univpgri-palembang.ac.id [jurnal.univpgri-palembang.ac.id]
- 21. journalajee.com [journalajee.com]
- 22. Hyperhidrosis plantaris - a randomized, half-side trial for efficacy and safety of an antiperspirant containing different concentrations of aluminium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy and tolerability of 20% aluminum sesquichlorohydrate vs 20% aluminum chloride for the treatment of axillary hyperhidrosis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Aluminum Chloride Hexahydrate in Aqueous vs. Organic Media
For researchers, scientists, and drug development professionals, understanding the behavior of a reagent in different solvent systems is paramount for reaction design, optimization, and scale-up. This guide provides a comprehensive comparison of the performance of aluminum chloride hexahydrate (AlCl₃·6H₂O) in aqueous and organic media, focusing on its solubility, stability, and catalytic activity. Experimental data is presented to support the comparison, along with detailed protocols for relevant analytical techniques.
Physicochemical Properties: A Tale of Two Solvents
The choice of solvent significantly impacts the physical and chemical behavior of this compound. While highly soluble in water, its solubility in organic solvents varies.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | ~111 g / 100 mL (1 g in 0.9 mL) | 20 |
| Water | 45.8 g / 100 mL[1] | 20 |
| Water | 49.0 g / 100 mL[1] | 100 |
| Ethanol (Anhydrous) | ~20% w/w[2] | Not Specified |
| Ethanol | ~25 g / 100 mL (1 g in 4 mL)[2] | Not Specified |
| Methanol | Soluble | Not Specified |
| Propylene Glycol | Soluble[3] | Not Specified |
| Diethyl Ether | Soluble[3] | Not Specified |
| Glycerol | Soluble[3] | Not Specified |
| Benzene | Slightly Soluble[1] | Not Specified |
| Carbon Tetrachloride | Soluble[4] | Not Specified |
| Chloroform | Soluble[4] | Not Specified |
In aqueous solutions, this compound is stable, with studies showing that the pH of a 50% (w/v) solution remains consistent for at least six months when stored at room temperature.[5] The aqueous solution is acidic due to the hydrolysis of the hydrated aluminum ion, [Al(H₂O)₆]³⁺.[3][6]
Catalytic Performance: A Balancing Act Between Lewis Acidity and Hydrolysis
Anhydrous aluminum chloride is a powerful Lewis acid, widely employed as a catalyst in organic synthesis, most notably in Friedel-Crafts reactions.[7] The hexahydrated form, however, presents a more nuanced picture.
In organic media , particularly in non-polar aprotic solvents like dichloromethane (B109758) (DCM) or nitrobenzene, aluminum chloride (often the anhydrous form is preferred) acts as a potent Lewis acid catalyst.[7][8] It facilitates the formation of carbocations from alkyl or acyl halides, which then undergo electrophilic aromatic substitution.[7] However, this compound has also been shown to be an effective catalyst in organic solvents for certain reactions. For instance, a highly efficient Friedel-Crafts alkylation of indoles with celastrol (B190767) was achieved using just 5 mol% of AlCl₃·6H₂O in DCM, affording the product in up to 99% yield.[9]
The performance in aqueous media is more complex. Traditionally, Lewis acids like aluminum chloride were considered incompatible with water due to rapid hydrolysis, which would quench their catalytic activity.[6] However, recent studies have demonstrated that aluminum chloride can function as an effective Lewis acid catalyst in water under controlled pH conditions.[6][10] For the catalytic activity to be retained, the pH of the aqueous solution must be kept low (typically below 4) to prevent the precipitation of aluminum hydroxide (B78521) and maintain the presence of the catalytically active aqua-complex [Al(H₂O)₆]³⁺.[6] While direct yield comparisons for the same Friedel-Crafts reaction in purely aqueous versus organic media are scarce in literature, the ability to perform such reactions in water offers significant advantages in terms of cost, safety, and environmental impact.
Table 2: Comparison of Catalytic Applications of this compound
| Feature | Aqueous Media | Organic Media |
| Catalytic Species | [Al(H₂O)₆]³⁺ | Primarily AlCl₃ (from anhydrous form) or complexed Al³⁺ |
| Key Requirement | Low pH (typically < 4) to prevent hydrolysis | Anhydrous conditions are often preferred |
| Advantages | Environmentally friendly, low cost, simplified workup | High reactivity, well-established protocols |
| Disadvantages | Limited to pH-stable reactants and products, potential for lower reactivity | Use of volatile and often toxic solvents, sensitivity to moisture |
| Example Application | Regio- and stereoselective azidolysis of α,β-epoxycarboxylic acids[6] | Friedel-Crafts alkylation of indoles (99% yield in DCM)[9] |
Alternatives to Aluminum Chloride
For reactions like Friedel-Crafts acylation, several alternatives to aluminum chloride have been explored to circumvent issues related to its corrosive nature, hygroscopicity, and the large stoichiometric amounts often required.
Table 3: Selected Alternatives to Aluminum Chloride in Friedel-Crafts Acylation
| Alternative Catalyst | Advantages | Disadvantages |
| Iron(III) chloride (FeCl₃) | Less corrosive, more tolerant to certain functional groups | Generally lower catalytic activity than AlCl₃ |
| Zinc(II) chloride (ZnCl₂) | Milder Lewis acid, useful for sensitive substrates | Lower reactivity, often requires higher temperatures |
| Scandium(III) triflate (Sc(OTf)₃) | Highly active, can be used in catalytic amounts, water-tolerant | High cost |
| Zeolites | Reusable, environmentally friendly, shape-selective | Can be deactivated, may require high temperatures |
| Sulfated Zirconia | Solid acid catalyst, reusable, environmentally friendly | Preparation can be complex, potential for leaching |
| Graphite | Green and inexpensive catalyst for some alkylations | Limited scope of application |
Experimental Protocols
Accurate assessment of the performance of this compound requires robust experimental protocols. Below are methodologies for determining Lewis acidity, a key parameter for catalytic activity.
Protocol 1: Determination of Lewis Acidity via the Gutmann-Beckett Method
This method utilizes the sensitivity of the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), to the Lewis acidity of its environment.[5][11]
Materials:
-
This compound
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane or toluene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of Et₃PO in the chosen deuterated solvent.
-
In an NMR tube, dissolve a known concentration of this compound in the deuterated solvent.
-
Add a precise amount of the Et₃PO stock solution to the NMR tube containing the aluminum chloride solution.
-
Acquire the ³¹P NMR spectrum of the sample.
-
The ³¹P chemical shift (δ) of the Et₃PO-AlCl₃ adduct is recorded.
-
The acceptor number (AN), a measure of Lewis acidity, can be calculated using the formula: AN = 2.21 × (δ_sample - 41.0), where 41.0 ppm is the chemical shift of Et₃PO in the weakly Lewis acidic solvent hexane.[5]
Protocol 2: In-situ Infrared (IR) Spectroscopy for Monitoring Lewis Acid-Base Interactions
In-situ IR spectroscopy allows for the real-time observation of the interaction between a Lewis acid and a substrate, providing valuable mechanistic insights.[12][13]
Materials:
-
This compound
-
Carbonyl-containing substrate (e.g., a ketone or aldehyde)
-
Anhydrous IR-transparent solvent (e.g., dichloromethane)
-
In-situ IR spectrometer with a reaction probe
Procedure:
-
Dissolve the carbonyl substrate in the anhydrous solvent within a reaction vessel equipped with the in-situ IR probe.
-
Record a background IR spectrum of the substrate solution.
-
Incrementally add a solution of this compound to the reaction vessel.
-
Record IR spectra after each addition.
-
Monitor the changes in the vibrational frequency of the carbonyl group (C=O stretch). Coordination of the Lewis acid to the carbonyl oxygen will cause a shift in this absorption band to a lower wavenumber.
-
The magnitude of the shift and the changes in peak intensities can be used to determine the stoichiometry and strength of the Lewis acid-base interaction.
Visualizing Reaction Pathways and Workflows
References
- 1. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 2. delasco.com [delasco.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. magritek.com [magritek.com]
- 12. Characterizing Lewis Pairs Using Titration Coupled with In Situ Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Cost-Benefit Analysis of Aluminum Chloride Hexahydrate in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals
Aluminum chloride hexahydrate (AlCl₃·6H₂O) is a versatile chemical compound utilized across a spectrum of industrial applications, from water purification and catalysis to personal care products. Its efficacy as a Lewis acid and a coagulant makes it a valuable tool in numerous processes. However, the operational costs, environmental impact, and the availability of viable alternatives necessitate a thorough cost-benefit analysis for its industrial use. This guide provides an objective comparison of this compound with its primary alternatives in key industrial sectors, supported by experimental data and detailed protocols.
Water and Wastewater Treatment: A Balancing Act of Purity and Cost
In water and wastewater treatment, aluminum salts function as coagulants, destabilizing suspended particles to facilitate their removal. This compound and its derivatives, such as polyaluminum chloride (PAC), are often compared with other coagulants like aluminum sulfate (B86663) (alum) and iron-based salts (e.g., ferric chloride).
Performance Comparison of Coagulants
The choice of coagulant significantly impacts treatment efficiency, sludge production, and overall operational costs. While alum has been a traditional choice due to its lower initial price, PAC often demonstrates superior performance in the long run.[1] PAC is known for its higher coagulation efficiency, which can lead to reduced dosage requirements and, consequently, long-term savings.[1] Furthermore, PAC generates denser flocs, which can minimize the need for secondary treatment processes and reduce sludge disposal costs.[1] Studies have shown that water treated with PAC has lower residual aluminum compared to alum, a crucial factor for environmental and public health.[1]
Ferric chloride is another effective coagulant, particularly in phosphorus removal.[2] However, it is highly corrosive, necessitating special handling and equipment.[3]
A study on the treatment of textile effluents demonstrated that a combination of aluminum chloride and alum at a neutral pH (around 7) achieved a remarkable 98% reduction in both Chemical Oxygen Demand (COD) and color, with a 99% reduction in turbidity.[4][5]
| Coagulant | Typical Dosage | Turbidity Removal Efficiency | Color Removal Efficiency | Sludge Production | pH Impact | Relative Cost |
| This compound/PAC | Lower | High | High | Lower | Minimal | Higher initial, lower long-term |
| Aluminum Sulfate (Alum) | Higher | Good | Good | Higher | Significant pH reduction | Lower initial, higher long-term |
| Ferric Chloride | Variable | High | High | High | Significant pH reduction | Variable |
This table summarizes qualitative and semi-quantitative data from multiple sources. Actual performance and costs will vary depending on specific water quality and plant operations.
Experimental Protocol: Jar Test for Coagulant Efficiency
The jar test is a standard laboratory procedure to determine the optimal dosage of a coagulant.
Objective: To determine the most effective coagulant and its optimal dosage for turbidity and color removal.
Materials:
-
Raw water sample
-
Stock solutions of coagulants (e.g., 1% w/v solutions of this compound, aluminum sulfate, and ferric chloride)
-
Jar testing apparatus with multiple stirrers
-
Beakers (6 x 1000 mL)
-
Pipettes
-
Turbidimeter
-
Spectrophotometer (for color measurement)
-
pH meter
Procedure:
-
Preparation: Fill six beakers with 1000 mL of the raw water sample.
-
Coagulant Addition: While stirring at a rapid mix speed (e.g., 100-120 rpm), add varying doses of the coagulant stock solution to each beaker. One beaker should be a control with no coagulant.
-
Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure thorough dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes to promote floc formation.
-
Sedimentation: Stop stirring and allow the flocs to settle for a predetermined time (e.g., 30 minutes).
-
Analysis: Carefully decant the supernatant from each beaker and measure the turbidity, color, and pH.
-
Evaluation: The optimal coagulant dosage is the one that achieves the desired level of turbidity and color removal with the minimal amount of chemical.
Catalysis in Organic Synthesis: The Classic Lewis Acid
Anhydrous aluminum chloride is a powerful Lewis acid catalyst, famously employed in Friedel-Crafts alkylation and acylation reactions to produce key chemical intermediates.[6][7] However, its use is associated with challenges such as the need for stoichiometric amounts in acylation, difficulties in catalyst recovery, and the generation of corrosive byproducts.[6]
Performance Comparison of Catalysts in Friedel-Crafts Reactions
Solid acid catalysts, particularly zeolites, have emerged as a greener alternative to aluminum chloride in many alkylation processes.[8][9] Zeolites are crystalline aluminosilicates with a porous structure that can be tailored for specific reactions. They offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion and waste disposal issues.[8] The liquid-phase alkylation of benzene (B151609) with ethylene (B1197577) to produce ethylbenzene, a precursor to polystyrene, is a major industrial process that has largely transitioned from aluminum chloride to zeolite-based catalysts.[9][10]
| Catalyst | Activity | Selectivity | Catalyst Recovery | Environmental Impact | Relative Cost |
| Anhydrous Aluminum Chloride | High | Moderate (can lead to polyalkylation) | Difficult (requires quenching) | High (corrosive, waste generation) | Lower initial catalyst cost |
| Zeolites (Solid Acids) | High | High (shape-selective) | Easy (filtration) | Low (reusable, less waste) | Higher initial catalyst cost, lower process cost |
This table provides a qualitative comparison. Specific performance depends on the reaction and catalyst type.
Experimental Protocol: Comparison of Lewis Acid Catalyst Activity
Objective: To compare the catalytic activity of anhydrous aluminum chloride and a zeolite catalyst in a Friedel-Crafts alkylation reaction.
Materials:
-
Aromatic substrate (e.g., benzene or toluene)
-
Alkylating agent (e.g., a chloroalkane)
-
Anhydrous aluminum chloride
-
Zeolite catalyst (e.g., H-ZSM-5)
-
Anhydrous solvent (if required)
-
Reaction flask with a stirrer and reflux condenser
-
Heating mantle
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Preparation: Ensure the zeolite catalyst is activated according to the manufacturer's instructions (typically by heating under vacuum).
-
Reaction Setup: In two separate reaction flasks, place the aromatic substrate and the respective catalyst (e.g., a specific molar percentage of aluminum chloride in one and a weight percentage of zeolite in the other).
-
Reaction Initiation: Add the alkylating agent to each flask and heat the mixtures to the desired reaction temperature under stirring.
-
Monitoring: At regular intervals, take small aliquots from each reaction mixture.
-
Analysis: Quench the aliquots from the aluminum chloride reaction with water. Analyze the organic layer of both sets of samples by GC to determine the conversion of the reactants and the selectivity for the desired product.
-
Evaluation: Compare the reaction rates and product distributions obtained with each catalyst to assess their relative performance.
Personal Care Products: Antiperspirant Efficacy and Skin Tolerance
In the cosmetics and pharmaceutical industries, this compound is a key active ingredient in antiperspirants, particularly for treating hyperhidrosis (excessive sweating).[11] Its mechanism involves the formation of a temporary plug within the sweat duct, reducing the flow of sweat to the skin's surface.
Performance Comparison of Aluminum-Based Antiperspirants
Different aluminum salts are used in antiperspirant formulations, each with varying levels of efficacy and potential for skin irritation. Aluminum chloride is considered one of the most effective but can be more irritating than other forms like aluminum chlorohydrate and aluminum zirconium complexes.[12] The choice of active ingredient often involves a trade-off between sweat reduction and skin tolerability.[13]
A randomized controlled trial comparing an aluminum chloride-based antiperspirant with an aluminum lactate-based formula found them to be comparably effective in reducing perspiration. However, the aluminum lactate-based product had a more favorable tolerability profile, especially in sensitive areas.[14]
| Active Ingredient | Efficacy | Potential for Irritation | Common Use |
| This compound | Very High | High | Prescription/clinical strength antiperspirants |
| Aluminum Chlorohydrate | High | Moderate | Over-the-counter antiperspirants |
| Aluminum Zirconium Complexes | High | Low to Moderate | Over-the-counter antiperspirants |
| Aluminum Lactate | Comparable to AlCl₃ | Low | Antiperspirants for sensitive skin |
This table summarizes findings from various studies and product formulations.
Experimental Protocol: Gravimetric Method for Antiperspirant Efficacy
This method quantifies sweat reduction by measuring the weight of sweat absorbed by pads.
Objective: To evaluate the efficacy of an antiperspirant formulation in reducing axillary sweating.
Materials:
-
Test antiperspirant product
-
Control (placebo or no treatment)
-
Pre-weighed absorbent pads
-
Occlusive dressings
-
Controlled environment room (hot room) with regulated temperature and humidity
Procedure:
-
Subject Selection: Recruit subjects with a baseline sweat rate above a certain threshold.
-
Washout Period: Subjects abstain from using any antiperspirant or deodorant for a specified period (e.g., 17 days) before the test.
-
Baseline Measurement: Subjects are placed in a hot room (e.g., 100°F and 35% relative humidity) for a set time. Pre-weighed absorbent pads are placed in each axilla to collect sweat. The pads are then re-weighed to determine the baseline sweat production.
-
Product Application: The test product is applied to one axilla, and the control is applied to the other, according to a specified regimen.
-
Post-Treatment Measurement: After a defined period of product use, the sweat collection process in the hot room is repeated.
-
Data Analysis: The percentage of sweat reduction for the treated axilla is calculated relative to the control axilla and the baseline measurements.
References
- 1. crecompany.com [crecompany.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. bosaljournals.com [bosaljournals.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Liquid phase alkylation of benzene with-ethylene | PDF [slideshare.net]
- 10. diquima.upm.es [diquima.upm.es]
- 11. Aluminum Chloride - International Hyperhidrosis Society | Official Site [sweathelp.org]
- 12. voyantbeauty.com [voyantbeauty.com]
- 13. Decoding the Chemistry: Antiperspirants vs. Deodorants - Formulation Insights [ulprospector.ul.com]
- 14. Comparing the effects of Al-based coagulants in waste activated sludge anaerobic digestion: Methane yield, kinetics and sludge implications - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Impact Showdown: Aluminum Chloride Hexahydrate vs. Greener Catalytic Alternatives
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of chemical synthesis, particularly in the realm of drug development and fine chemical production, the choice of catalyst is paramount, not only for reaction efficiency but also for its environmental footprint. Aluminum chloride hexahydrate (AlCl₃·6H₂O), a traditional and widely used Lewis acid catalyst, is facing increasing scrutiny due to its environmental and handling concerns. This guide provides an objective comparison of the environmental impact of this compound against two prominent greener alternatives: zeolites and ionic liquids, with a focus on their application in Friedel-Crafts acylation reactions.
At a Glance: Key Environmental Metrics
To quantitatively assess the environmental impact of these catalysts, we will consider key green chemistry metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI), alongside toxicity and recyclability. The Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride (B1165640) serves as a representative reaction for this comparative analysis.
| Catalyst | E-Factor (kg waste/kg product) | Process Mass Intensity (PMI) (kg total input/kg product) | Recyclability | Acute Oral Toxicity (LD50, rat) |
| This compound (AlCl₃·6H₂O) | High (often >10) | High | Poor (typically requires stoichiometric amounts and generates significant aqueous waste) | 3311 mg/kg[1][2] |
| Zeolites (e.g., H-Beta, H-ZSM-5) | Low | Low | High (can be filtered, regenerated, and reused multiple times) | >5110 mg/kg[3] |
| Ionic Liquids (e.g., [bmim][BF₄] with metal triflates) | Moderate to Low | Moderate to Low | High (can be separated and reused, though may require purification) | Varies widely depending on cation and anion |
Note: E-Factor and PMI values are highly dependent on the specific reaction conditions and work-up procedures. The values presented here are estimates based on typical laboratory-scale reactions.
Delving Deeper: A Head-to-Head Comparison
This compound: The Conventional Workhorse
Aluminum chloride, in both its anhydrous and hexahydrate forms, has long been a staple catalyst for Friedel-Crafts reactions due to its high activity and low cost.[4] However, its environmental drawbacks are significant.
-
Waste Generation: Traditional Friedel-Crafts reactions using aluminum chloride often require stoichiometric or even excess amounts of the catalyst. The work-up procedure typically involves quenching the reaction with water, leading to the formation of large volumes of acidic aqueous waste containing aluminum salts, which require neutralization and disposal.[5]
-
Corrosivity and Handling: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing hazardous hydrogen chloride gas.[5] While the hexahydrate form is less reactive, it can still pose handling challenges.
-
Recyclability: Due to its consumption during the reaction and complexation with the product, recycling of homogeneous aluminum chloride is generally not feasible in a straightforward manner.
Zeolites: The Solid Acid Champions
Zeolites are crystalline aluminosilicates with a porous structure that can be tailored to provide shape-selective catalysis. They have emerged as a promising green alternative to traditional Lewis acids.
-
Reduced Waste: As heterogeneous catalysts, zeolites can be easily separated from the reaction mixture by simple filtration, eliminating the need for aqueous work-up and significantly reducing waste generation.[3]
-
Recyclability and Reusability: A key advantage of zeolites is their high recyclability. After a reaction cycle, they can be washed, dried, and calcined to remove any adsorbed organic residues, restoring their catalytic activity for subsequent uses.
-
Lower Toxicity: Zeolites generally exhibit low toxicity. For instance, the oral LD50 for rats is reported to be greater than 5110 mg/kg, indicating a much lower acute toxicity compared to this compound.[3]
Ionic Liquids: The Designer Solvents and Catalysts
Ionic liquids (ILs) are salts with melting points below 100 °C, and their unique properties, such as low vapor pressure and high thermal stability, make them attractive as "green" solvents and catalysts.
-
Dual Role and Recyclability: In many Friedel-Crafts reactions, ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup. After the reaction, the product can often be separated by extraction, and the ionic liquid can be recovered and reused, although purification might be necessary.
-
Tunable Properties: The properties of ionic liquids can be fine-tuned by modifying the cation and anion, allowing for the design of task-specific ILs with optimized catalytic activity and solubility characteristics.
-
Toxicity Concerns: While often touted as "green," the toxicity of ionic liquids is a subject of ongoing research and can vary significantly depending on their chemical structure. Some ionic liquids have been shown to have appreciable toxicity to aquatic life.
Experimental Protocols: A Closer Look at the Methodology
To provide a practical context for this comparison, the following are generalized experimental protocols for the Friedel-Crafts acylation of anisole with acetic anhydride using each of the three catalyst types.
Protocol 1: Friedel-Crafts Acylation using this compound
This protocol is adapted from standard procedures for Friedel-Crafts acylation using anhydrous aluminum chloride, with adjustments for the hydrated form.[5][6]
Materials:
-
Anisole
-
Acetic Anhydride
-
This compound (AlCl₃·6H₂O)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Hydroxide (B78521) (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anisole in dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add this compound to the stirred solution. Note: The water of hydration may affect the reaction, and a higher catalyst loading may be required compared to the anhydrous form.
-
Add acetic anhydride dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 10% sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or recrystallization.
Protocol 2: Friedel-Crafts Acylation using a Zeolite Catalyst
This protocol is based on procedures for zeolite-catalyzed acylation.[3][7]
Materials:
-
Anisole
-
Acetic Anhydride
-
Zeolite catalyst (e.g., H-Beta or H-ZSM-5)
-
Solvent (e.g., acetic acid or a high-boiling point solvent)
Procedure:
-
Activate the zeolite catalyst by heating it under vacuum or in a stream of inert gas at a high temperature to remove adsorbed water.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated zeolite catalyst, anisole, and the solvent.
-
Heat the mixture to the desired reaction temperature.
-
Add acetic anhydride to the reaction mixture.
-
Maintain the reaction at the set temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and calcined for reuse.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the product by distillation or recrystallization.
Protocol 3: Friedel-Crafts Acylation using an Ionic Liquid
This protocol is a generalized procedure based on the use of ionic liquids in Friedel-Crafts reactions.[8]
Materials:
-
Anisole
-
Acetic Anhydride
-
Ionic Liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [bmim][BF₄])
-
Metal triflate co-catalyst (e.g., Cu(OTf)₂)
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
In a reaction vessel, add the ionic liquid and the metal triflate co-catalyst.
-
Add anisole and acetic anhydride to the ionic liquid mixture.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
Extract the product from the ionic liquid phase using a suitable organic solvent (e.g., diethyl ether). The product will be in the organic phase, while the ionic liquid and catalyst remain in the ionic liquid phase.
-
The ionic liquid phase can be washed and dried for reuse.
-
Combine the organic extracts and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or recrystallization.
Visualizing the Workflow: From Reaction to Recovery
The following diagrams illustrate the general experimental workflows for Friedel-Crafts acylation using this compound and a recyclable solid acid catalyst like a zeolite, highlighting the key differences in their work-up and catalyst recovery processes.
References
- 1. youtube.com [youtube.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. A review on the environmental life cycle assessment of biodiesel production: Selection of catalyst and oil feedstock [ouci.dntb.gov.ua]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. condor.depaul.edu [condor.depaul.edu]
- 7. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
Stability Under Pressure: A Comparative Guide to Aluminum Chloride Hexahydrate in Diverse Reaction Environments
For researchers, scientists, and professionals in drug development, selecting the appropriate Lewis acid catalyst is paramount to ensuring reaction efficiency, stability, and reproducibility. Aluminum chloride hexahydrate (AlCl₃·6H₂O), a hydrated form of the potent Lewis acid aluminum chloride, presents a cost-effective and readily available option. This guide provides a comprehensive assessment of its stability under various reaction conditions, comparing its performance with common alternatives where data is available.
Thermal Stability Profile
This compound's stability is significantly influenced by temperature. Thermal decomposition begins with the loss of water molecules and hydrogen chloride gas.
Summary of Thermal Decomposition Data
| Temperature Range (°C) | Observed Effects | Products Formed | Citation |
| 90 - 100 | First noticeable signs of decomposition, loss of water molecules begins. | Water vapor | [1][2] |
| 100 | Decomposes. | Aluminum hydroxide (B78521), Hydrogen chloride, Water | [3] |
| ~150 | Decomposition becomes rapid. | Basic aluminum chloride | [2][4] |
| 150 - 350 | Continued decomposition with increasing weight loss. | Aluminum oxides, Hydrogen chloride, Water | [2] |
| > 650 | Decomposition is almost complete. | Alumina (Al₂O₃) |
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a standard method to evaluate the thermal stability of compounds like this compound.
-
Sample Preparation: A small, accurately weighed sample (typically 10-20 mg) of finely ground this compound is placed in an inert crucible (e.g., alumina).[4]
-
Instrument Setup: The crucible is placed in a TGA instrument.
-
Heating Program: The sample is heated at a constant rate (e.g., 3 °C/min) under a controlled atmosphere (e.g., a flow of dry air or nitrogen at 20 mL/min).[4]
-
Data Acquisition: The instrument records the mass of the sample as a function of increasing temperature.
-
Analysis: The resulting TGA curve is analyzed to determine the temperatures at which weight loss occurs, indicating decomposition.
Stability in Aqueous Solutions: The pH Factor
In aqueous solutions, this compound dissociates to form the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, and chloride anions. This solution is acidic due to the hydrolysis of the hydrated aluminum ion.[3][5]
pH of this compound Solutions
| Concentration | pH | Citation |
| 1% solution | 3.2 | [1] |
| 18.09 w/v% | 1.9 | [6] |
| 50% (w/v) | Stable over 6 months | [7] |
Stability in Organic Solvents
This compound is soluble in several polar organic solvents. However, its stability and reactivity in these solvents can vary.
Solubility and Known Interactions
| Solvent | Solubility/Interaction | Citation |
| Ethanol | Soluble; may react to form aluminum ethoxide. | [8] |
| Benzophenone | Soluble | [1] |
| Benzene | Soluble | [1] |
| Nitrobenzene | Soluble | [1] |
| Carbon tetrachloride | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Tetrahydrofuran (THF) | Anhydrous AlCl₃ reacts with THF. White smoke is observed when adding AlCl₃ to THF, likely due to residual moisture. | [8][9] |
Detailed quantitative studies on the long-term stability and decomposition kinetics of this compound in these organic solvents under various conditions (e.g., elevated temperatures) are not well-documented in the reviewed literature.
Comparative Performance as a Lewis Acid Catalyst
The catalytic activity of this compound is generally considered to be lower than its anhydrous counterpart because the water molecules coordinate to the aluminum center, reducing its Lewis acidity.[9] However, it has been successfully employed as a catalyst in certain organic reactions, such as Friedel-Crafts alkylations, often requiring milder conditions.[10]
Qualitative Comparison of Lewis Acid Catalysts
| Catalyst | Form | Lewis Acidity | Advantages | Disadvantages |
| AlCl₃·6H₂O | Hydrated Solid | Mild | Low cost, easy to handle, effective in some reactions at low concentrations. | Lower reactivity than anhydrous form, limited applicability. |
| Anhydrous AlCl₃ | Anhydrous Solid | Strong | High catalytic activity in a wide range of reactions. | Highly hygroscopic, difficult to handle, often required in stoichiometric amounts. |
| FeCl₃ | Anhydrous Solid | Moderate to Strong | Less moisture-sensitive than AlCl₃, effective catalyst for many reactions. | Can be less reactive than AlCl₃. |
| ZnCl₂ | Anhydrous Solid | Mild to Moderate | Less corrosive than AlCl₃, effective in certain applications. | Generally lower catalytic activity than AlCl₃ or FeCl₃. |
Experimental Protocol: Comparative Catalytic Activity in Friedel-Crafts Alkylation
The following is a generalized protocol that could be used to compare the catalytic efficiency of different Lewis acids in a Friedel-Crafts alkylation reaction.
-
Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aromatic substrate (e.g., indole, 1.2 equivalents) and a chlorinated solvent (e.g., dichloromethane).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃·6H₂O, 5 mol%) to the mixture.
-
Reagent Addition: Slowly add the alkylating agent (e.g., a compound with a para-quinone methide moiety) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for a set time (e.g., 3 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Analysis: Upon completion, quench the reaction, extract the product, and purify it using column chromatography. The yield of the product is then determined. This procedure would be repeated for each catalyst under identical conditions for a valid comparison.[10]
Conclusion
This compound is a thermally sensitive compound that is stable in acidic aqueous solutions but reacts with bases. Its utility as a Lewis acid catalyst is present but diminished compared to its anhydrous form. While it offers advantages in terms of cost and ease of handling, its application may be limited to specific reactions where high Lewis acidity is not required. A significant gap exists in the literature regarding direct, quantitative comparisons of its stability and catalytic performance against other common Lewis acids under standardized conditions. Further research in this area would be invaluable for chemists seeking to make informed decisions on catalyst selection.
References
- 1. allstudyjournal.com [allstudyjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Aqueous solution of `AlCl_(3)` is acidic due to hydrolysis. [allen.in]
- 6. resources.finalsite.net [resources.finalsite.net]
- 7. allstudyjournal.com [allstudyjournal.com]
- 8. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]
Green Alternatives to Aluminum Chloride Hexahydrate: A Comparative Guide to Lewis Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of greener and more sustainable chemical synthesis, the replacement of traditional, often hazardous, Lewis acids like aluminum chloride (AlCl₃) is a critical endeavor. Aluminum chloride, while a powerful catalyst, suffers from drawbacks such as its hygroscopic nature, the generation of corrosive HCl upon contact with moisture, and the production of significant aluminum-containing waste streams. This guide provides an objective comparison of several promising alternative Lewis acids that align with the principles of green chemistry, offering milder reaction conditions, improved reusability, and lower environmental impact.
This comparison focuses on five key alternatives: bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O), scandium triflate (Sc(OTf)₃), ytterbium triflate (Yb(OTf)₃), iron(III) chloride (FeCl₃), and cerium(III) chloride (CeCl₃·7H₂O). Their performance is evaluated in the context of the Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction widely used in organic synthesis.
Performance Comparison in Friedel-Crafts Acylation of Anisole (B1667542)
The following table summarizes the catalytic performance of the selected Lewis acids in the Friedel-Crafts acylation of anisole with acetic anhydride (B1165640), a common benchmark reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reusability (Cycles) | Reference |
| Aluminum Chloride (AlCl₃) | >100 (stoichiometric) | Dichloromethane | 0 - RT | 1 - 4 | ~90 | Not reusable | [1] |
| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | 10 | Solvent-free | 75-80 | 1.5 | 92 | Up to 4 | [2] |
| Scandium Triflate (Sc(OTf)₃) | 1 - 5 | Nitromethane (B149229) | 50 | 4 | >95 | Reusable | [3][4] |
| Ytterbium Triflate (Yb(OTf)₃) | 5 - 10 | Solvent-free / Ionic Liquid | 80 - 100 | 1 - 4 | 90-98 | Reusable | [5][6] |
| Iron(III) Chloride (FeCl₃) | 5 | Propylene (B89431) Carbonate | 80 | 8 | 95 | Reusable | [7] |
| Cerium(III) Chloride (CeCl₃·7H₂O) | 10 | Solvent-free | 100 | 2 | 85 | Reusable | [8] |
Note: The data presented is a synthesis from multiple sources and reaction conditions may vary slightly between studies. Direct comparison under identical conditions is ideal but not always available in the literature.
Key Advantages of Alternative Lewis Acids
-
Bismuth Nitrate: Offers a cost-effective and environmentally benign option. It is particularly effective under solvent-free conditions, reducing the use of volatile organic compounds (VOCs).[2]
-
Scandium and Ytterbium Triflates: These rare-earth metal triflates are highly active catalysts that are stable in the presence of water, allowing for reactions in aqueous media.[3][9] They can often be used in catalytic amounts and are readily recyclable.[5][10]
-
Iron(III) Chloride: An inexpensive and abundant alternative to aluminum chloride.[1] Recent studies have demonstrated its high efficiency in greener solvents like propylene carbonate.[7]
-
Cerium(III) Chloride: A water-tolerant and reusable catalyst that can be employed under solvent-free conditions.[8]
Experimental Protocols: Friedel-Crafts Acylation of Anisole
The following are representative experimental protocols for the Friedel-Crafts acylation of anisole using the discussed alternative Lewis acids.
Bismuth Nitrate Catalyzed Acylation (Solvent-Free)
Materials:
-
Anisole (10 mmol)
-
Acetic anhydride (12 mmol)
-
Bismuth nitrate pentahydrate (1 mmol, 10 mol%)
Procedure:
-
In a round-bottom flask, a mixture of anisole (10 mmol), acetic anhydride (12 mmol), and bismuth nitrate pentahydrate (1 mmol) is stirred at 75-80 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1.5 hours), the reaction mixture is cooled to room temperature.
-
The product is extracted with ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
-
The aqueous layer containing the catalyst can be carefully evaporated to recover the bismuth nitrate for reuse.
Scandium Triflate Catalyzed Acylation
Materials:
-
Anisole (1 mmol)
-
Acetic anhydride (1.2 mmol)
-
Scandium triflate (0.05 mmol, 5 mol%)
-
Nitromethane (3 mL)
Procedure:
-
To a solution of anisole (1 mmol) and acetic anhydride (1.2 mmol) in nitromethane (3 mL), scandium triflate (0.05 mmol) is added.
-
The mixture is stirred at 50 °C for 4 hours.
-
After completion of the reaction, water is added, and the product is extracted with dichloromethane.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The aqueous layer can be evaporated to recover the scandium triflate.[3][4]
Ytterbium Triflate Catalyzed Acylation in an Ionic Liquid
Materials:
-
Anisole (5 mmol)
-
Benzoyl chloride (1 mmol)
-
Ytterbium triflate (0.1 mmol, 10 mol%)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) (2 mL)
Procedure:
-
Ytterbium triflate (0.1 mmol) is dissolved in [bmim][BF₄] (2 mL) in a reaction vessel.
-
A mixture of anisole (5 mmol) and benzoyl chloride (1 mmol) is added to the catalyst-ionic liquid mixture.
-
The reaction is stirred at 80 °C under an inert atmosphere for 1 hour.
-
After the reaction, the product is extracted with an organic solvent (e.g., diethyl ether).
-
The ionic liquid phase containing the catalyst can be separated and reused for subsequent reactions.[6]
Iron(III) Chloride Catalyzed Acylation in Propylene Carbonate
Materials:
-
Mesitylene (B46885) (1 mmol)
-
Acetic anhydride (2 mmol)
-
Iron(III) chloride hexahydrate (0.05 mmol, 5 mol%)
-
Propylene carbonate (1 mL)
Procedure:
-
A mixture of mesitylene (1 mmol), acetic anhydride (2 mmol), and iron(III) chloride hexahydrate (0.05 mmol) in propylene carbonate (1 mL) is stirred in a pressure tube.
-
The mixture is heated at 80 °C for 8 hours.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction with an appropriate organic solvent and subsequent purification.[7]
Cerium(III) Chloride Catalyzed Acylation (Solvent-Free)
Materials:
-
Anisole (10 mmol)
-
Acetic anhydride (12 mmol)
-
Anhydrous Cerium(III) chloride (1 mmol, 10 mol%)
Procedure:
-
Anhydrous cerium(III) chloride (1 mmol) is added to a mixture of anisole (10 mmol) and acetic anhydride (12 mmol).
-
The reaction mixture is heated to 100 °C and stirred for 2 hours.
-
After cooling, the product is worked up by adding water and extracting with an organic solvent.
-
The catalyst can be recovered from the aqueous phase and reused after drying.[8]
Visualizing Catalytic Pathways
The following diagrams illustrate the general workflow for a Lewis acid-catalyzed reaction and a typical catalytic cycle.
Caption: General experimental workflow for a green Lewis acid-catalyzed reaction.
Caption: Simplified catalytic cycle for a Lewis acid-catalyzed Friedel-Crafts acylation.
Conclusion
The shift from traditional Lewis acids like aluminum chloride to greener alternatives represents a significant advancement in sustainable chemistry. Bismuth nitrate, scandium triflate, ytterbium triflate, iron(III) chloride, and cerium(III) chloride have all demonstrated considerable promise as effective, reusable, and more environmentally benign catalysts for important organic transformations. While the ideal catalyst choice will depend on the specific reaction, substrate scope, and economic considerations, this guide provides a foundational comparison to aid researchers in selecting a suitable green Lewis acid for their synthetic needs. The adoption of these alternatives can lead to safer, more efficient, and more sustainable processes in both academic research and industrial drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. kmc.du.ac.in [kmc.du.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of Aluminum Chloride Hexahydrate: A Guide for Laboratory Professionals
For Immediate Release – Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe and compliant disposal of aluminum chloride hexahydrate, a common reagent in research and development settings. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This substance is corrosive and can cause skin and eye irritation.[1][2] Upon hydrolysis, it can release hydrogen chloride gas, which is toxic and corrosive to the respiratory tract.[3][4]
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, a suitable respirator should be worn.
Handling and Storage of Waste:
-
Store waste this compound in a cool, dry, and well-ventilated area.
-
Keep waste containers tightly closed to prevent absorption of moisture, which can lead to a pressure buildup from the release of hydrogen chloride gas.
-
Use containers made of compatible materials; avoid aluminum or galvanized containers.[3]
-
Label all waste containers clearly as "Hazardous Waste" and include the chemical name.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste, local regulations, and the facilities available. It is imperative to consult and comply with all local, state, and federal environmental regulations.[3][5]
Method 1: Licensed Hazardous Waste Disposal (Recommended)
The most straightforward and recommended method for the disposal of this compound is to use a licensed professional waste disposal service.[5]
-
Segregation and Storage: Collect and store the waste this compound in a designated, properly labeled, and sealed container.
-
Contact a Licensed Contractor: Arrange for pickup and disposal by a certified hazardous waste management company.
-
Documentation: Retain all documentation provided by the disposal company as proof of proper disposal.
Method 2: Neutralization for Small Quantities (Where Permitted)
For very small quantities, and where local regulations permit, neutralization can be a viable option. This process should only be carried out by trained personnel in a controlled laboratory setting, typically within a fume hood.
Experimental Protocol for Neutralization:
-
Dilution: In a large beaker, prepare a dilute solution of the this compound waste by slowly adding it to a large volume of cold water (a 1:10 or 1:20 ratio of chemical to water is recommended) with constant stirring.[6] This reaction can be exothermic, so cooling the mixture in an ice bath may be necessary.[7]
-
Neutralization: While continuously stirring the diluted solution, slowly add a weak base such as a 1 M solution of sodium carbonate (soda ash) or sodium bicarbonate.[3][6][7]
-
pH Monitoring: Monitor the pH of the solution regularly using a calibrated pH meter or pH paper. Continue adding the base until the pH of the solution is within the neutral range of 5.5 to 9.5.[6]
-
Precipitation: The neutralization process will result in the formation of aluminum hydroxide (B78521), an insoluble precipitate.
-
Separation: Allow the precipitate to settle. The solid can be separated from the liquid by filtration.
-
Disposal of Products:
-
Aqueous Solution: The resulting neutral salt solution (e.g., sodium chloride) can typically be flushed down the drain with a large excess of water (at least 20 parts water).[6]
-
Solid Precipitate: The filtered aluminum hydroxide solid should be collected, placed in a sealed container, and disposed of as solid waste, in accordance with local regulations.
-
Caution: The reaction of aluminum chloride with water is exothermic and produces hydrogen chloride gas.[4][7] Perform this procedure in a well-ventilated fume hood.
Quantitative Disposal Data
Quantitative limits for the disposal of chemical waste can vary significantly based on geographical location and local regulations. The following table provides example discharge limits for aluminum in wastewater from the UK Environment Agency. Researchers must consult their local environmental authorities for applicable standards.
| Parameter | Limit Type | Concentration Limit | Notes |
| Total Aluminium | Maximum Allowable Conc. (MAC) | 1 mg/L | For discharges to receiving waters with a pH ≥ 6.[8] |
| Dissolved Aluminium | Emission Standard (Max Conc.) | 10 mg/L | Applied if the dilution is greater than 1:10.[8] |
| Dissolved Aluminium | 95-percentile limit | 500 µg/L | For receiving waters with low pH.[8] |
| EPA Waste Code | Characteristic | D002 | This compound is considered a hazardous waste due to its corrosivity (B1173158) characteristic as defined by the EPA.[3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. LCSS: ALUMINUM TRICHLORIDE [web.stanford.edu]
- 2. durhamtech.edu [durhamtech.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. safety - Safe and responsible disposal of aluminum chloride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. gov.uk [gov.uk]
Essential Safety and Operational Guidance for Handling Aluminum Chloride Hexahydrate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of aluminum chloride hexahydrate, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal guidelines to ensure a safe laboratory environment.
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if inhaled, causing irritation to the respiratory tract.[1][3][5] This substance reacts with water, so it is crucial to prevent contact with moisture.[1][6]
Hazard Identification and Personal Protective Equipment (PPE)
A thorough understanding of the hazards associated with this compound is the first step in ensuring personal and environmental safety. The following table summarizes the key hazards and the recommended PPE for mitigation.
| Hazard | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes severe skin burns and irritation.[1][2][3] | Gloves: Wear appropriate chemical-resistant gloves. Materials such as Viton, Butyl, Nitrile, and Neoprene are recommended.[6][7][8] Always inspect gloves before use and use proper removal techniques.[5] Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][9] An impervious lab coat or apron is necessary. |
| Eye Contact | Causes serious eye damage, potentially leading to blindness.[1][2][4][10] | Eye Protection: Wear tight-sealing chemical safety goggles.[9] A face shield should be worn in conjunction with goggles when there is a splash hazard.[7] |
| Inhalation | Dust or fumes can cause respiratory tract irritation and burns.[1][5][11] | Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][12] If dust formation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N100 or P3) should be used.[5][13] |
| Ingestion | Causes burns to the digestive tract.[1][3][4] | General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][9] |
Exposure Limits and Physical Properties
The following table provides key quantitative data for this compound.
| Parameter | Value | Reference |
| NIOSH Recommended Exposure Limit (REL) | 2 mg/m³ (as Al) over a 10-hour workshift | [6] |
| Oral LD50 (Rat) | 3311 mg/kg | [1][9] |
| pH (5% aqueous solution) | 2.5 - 3.5 | [9] |
| Melting Point | 100 °C | [2] |
| Solubility | Soluble in water | [9] |
Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
- Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][9]
- Work in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.[1][5]
- Before starting, clear the workspace of any incompatible materials, especially water and strong bases.[1]
2. Donning Personal Protective Equipment (PPE):
- Wear a lab coat or other protective clothing.
- Put on chemical safety goggles and a face shield.
- Wear appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl, or Viton).[6][7][8]
3. Handling the Chemical:
- Carefully open the container, avoiding the generation of dust.[1]
- Use a scoop or spatula to weigh and transfer the solid material.
- Keep the container tightly closed when not in use.[1][5]
4. In Case of a Spill:
- Evacuate the area if the spill is large or if dust is generated.
- For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][9]
- Do not use water to clean up the spill, as it can react with the chemical.[1]
- After the dry material is removed, the area can be cautiously cleaned with large amounts of water, being mindful of potential fume generation.[3]
5. First Aid Procedures:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
- Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
- Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]
6. Waste Disposal:
- Dispose of waste this compound and any contaminated materials in a designated, labeled hazardous waste container.
- Follow all federal, state, and local regulations for hazardous waste disposal.[12] One option is to offer surplus and non-recyclable solutions to a licensed disposal company.[5]
- Contaminated PPE, such as gloves, should be disposed of as hazardous waste.[5]
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. carlroth.com [carlroth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. columbuschemical.com [columbuschemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. nj.gov [nj.gov]
- 7. nj.gov [nj.gov]
- 8. dess.uccs.edu [dess.uccs.edu]
- 9. fishersci.com [fishersci.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. dsusd-keenan.safeschoolssds.com [dsusd-keenan.safeschoolssds.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
